molecular formula C9H9ClO2 B1586121 4-Methoxyphenylacetyl chloride CAS No. 4693-91-8

4-Methoxyphenylacetyl chloride

Cat. No.: B1586121
CAS No.: 4693-91-8
M. Wt: 184.62 g/mol
InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOONIFSVSFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196988
Record name Benzenacetyl chloride, 4-methoxy-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4693-91-8
Record name 4-Methoxybenzeneacetyl chloride
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Record name Benzenacetyl chloride, 4-methoxy-
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Record name Benzenacetyl chloride, 4-methoxy-
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Record name Benzeneacetyl chloride, 4-methoxy
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Record name 4-Methoxyphenylacetyl chloride
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Foundational & Exploratory

2-(4-methoxyphenyl)acetyl chloride synthesis from 4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-methoxyphenyl)acetyl chloride from 4-methoxyphenylacetic acid, a critical transformation for the creation of various pharmaceutical and organic compounds. This document provides a comprehensive overview of the most common synthetic routes, detailed experimental protocols, and purification methods. All quantitative data is summarized for easy comparison, and key processes are visualized to enhance understanding.

Reaction Overview

The conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride, 2-(4-methoxyphenyl)acetyl chloride, is a fundamental reaction in organic synthesis. It replaces the hydroxyl group of the carboxylic acid with a chlorine atom, thereby activating the carbonyl group for subsequent nucleophilic acyl substitution reactions. This activation is crucial for the synthesis of esters, amides, and other derivatives. The most frequently employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocols

Detailed methodologies for the synthesis of 2-(4-methoxyphenyl)acetyl chloride using thionyl chloride and oxalyl chloride are presented below.

Synthesis using Thionyl Chloride

This is a widely used and effective method for the preparation of acyl chlorides.

Experimental Protocol:

  • To 78 g (0.47 mole) of 4-methoxyphenylacetic acid in a reaction vessel, add 200 ml of thionyl chloride.[1]

  • Add one drop of dimethylformamide (DMF) to the mixture to catalyze the reaction.[1]

  • Heat the reaction mixture to 65°C for 4 hours.[1] The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, so it must be performed in a well-ventilated fume hood.[2]

  • After the reaction is complete, remove the excess thionyl chloride under vacuum.[1][3]

  • The crude product is then purified by vacuum distillation at 135°C to yield 2-(4-methoxyphenyl)acetyl chloride as a red oil.[1]

Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and the reaction can often be performed under milder conditions.

General Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, place one mole of 4-methoxyphenylacetic acid and 2 to 2.5 moles of oxalyl chloride.[4] Benzene can be used as a solvent.[4]

  • Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of gases (CO, CO₂, and HCl).[4][5]

  • The reaction proceeds spontaneously for 15-20 minutes.[4]

  • After the initial reaction, the mixture is refluxed for approximately 2 hours to ensure completion.[4]

  • Excess oxalyl chloride is removed by distillation at atmospheric pressure.[4]

  • The final product, 2-(4-methoxyphenyl)acetyl chloride, is then purified by vacuum distillation.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-(4-methoxyphenyl)acetyl chloride.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
4-Methoxyphenylacetic AcidC₉H₁₀O₃166.17Pale yellow or off-white flakes104-01-8[6]
2-(4-Methoxyphenyl)acetyl ChlorideC₉H₉ClO₂184.62Liquid4693-91-8[7]

Table 2: Reaction Conditions and Yields

ReagentStarting Material QuantityReagent QuantityCatalystTemperature (°C)Reaction Time (hours)Yield (%)
Thionyl Chloride78 g (0.47 mole)[1]200 ml[1]1 drop DMF[1]65[1]4[1]88[1]
Oxalyl Chloride1 mole[4]2-2.5 moles[4]None specifiedReflux[4]~2.5[4]74-90+ (general)[4]

Purification

The primary method for purifying 2-(4-methoxyphenyl)acetyl chloride is fractional distillation under reduced pressure .[8] This technique is effective at separating the desired product from less volatile impurities, such as unreacted 4-methoxyphenylacetic acid, and more volatile impurities like residual thionyl chloride or oxalyl chloride.[8][9]

General Distillation Procedure:

  • The crude product is placed in a round-bottom flask with boiling chips or a magnetic stirrer.

  • The flask is connected to a distillation apparatus, including a condenser and a collection flask.

  • A vacuum is applied to the system to reduce the boiling point of the product and prevent decomposition.

  • The flask is heated, and the fraction that distills at the correct boiling point and pressure is collected. For 2-(4-methoxyphenyl)acetyl chloride, a reported distillation temperature is 135°C under water aspirator vacuum.[1]

Washing the crude product with aqueous solutions is generally not recommended as acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 4-Methoxyphenylacetic Acid reagent Add Thionyl Chloride / Oxalyl Chloride + Catalyst (e.g., DMF) start->reagent heat Heat / Reflux reagent->heat remove_excess Remove Excess Reagent (Vacuum) heat->remove_excess distillation Vacuum Distillation remove_excess->distillation product 2-(4-Methoxyphenyl)acetyl chloride distillation->product

Caption: Experimental workflow for the synthesis of 2-(4-methoxyphenyl)acetyl chloride.

reaction_mechanism reactant 4-Methoxyphenylacetic Acid (R-COOH) intermediate Reactive Intermediate reactant->intermediate + reagent Chlorinating Agent (SOCl₂ or (COCl)₂) reagent->intermediate + product 2-(4-Methoxyphenyl)acetyl chloride (R-COCl) intermediate->product byproducts Byproducts (SO₂ + HCl or CO + CO₂ + HCl) intermediate->byproducts

Caption: Generalized reaction mechanism for the formation of an acyl chloride.

References

An In-depth Technical Guide to 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetyl chloride, with the IUPAC name 2-(4-methoxyphenyl)acetyl chloride , is a pivotal chemical intermediate in the fields of pharmaceutical and fine chemical synthesis.[1][2] Its utility stems from the reactive acyl chloride group, which allows for the facile introduction of the 4-methoxyphenylacetyl moiety into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to research and development.

Chemical Structure and Identification

The structure of this compound consists of a phenyl ring substituted with a methoxy (B1213986) group at the para (4) position and an acetyl chloride group.

Chemical Structure:

Identifiers:

  • IUPAC Name: 2-(4-methoxyphenyl)acetyl chloride[1]

  • CAS Number: 4693-91-8[1]

  • Molecular Formula: C₉H₉ClO₂[1]

  • InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
Molecular Weight 184.62 g/mol [1]
Appearance Liquid[3]
Density 1.208 g/mL at 25 °C[3]
Boiling Point 143 °C at 10 mmHg[3]
Flash Point >110 °C (>230 °F)
Refractive Index 1.54[3]
¹H NMR Spectrum Data available on PubChem[1]
IR Spectrum Data available on PubChem[1]
Raman Spectrum Data available on PubChem[1]
Purity Typically ≥98%
Sensitivity Moisture sensitive
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 4-methoxyphenylacetic acid, typically using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 4-Methoxyphenylacetic Acid

This protocol details the conversion of 4-methoxyphenylacetic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 4-methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene (B151609) or other inert solvent (e.g., dichloromethane)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetic acid (e.g., 0.1 mol, 16.62 g) in anhydrous benzene (e.g., 10 mL).[3]

  • Add a catalytic amount of dimethylformamide (e.g., one drop).[4]

  • Slowly add an excess of thionyl chloride (e.g., 0.2 mol, 14.6 mL) to the solution.[3]

  • Heat the reaction mixture to reflux (around 65 °C) and maintain for 1-4 hours.[3][4] The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.[3][4]

  • The resulting residue, this compound, is often obtained in quantitative or high yield (e.g., 88%) and can be used in subsequent steps without further purification.[3][4]

Synthesis_of_4_Methoxyphenylacetyl_chloride reactant 4-Methoxyphenylacetic Acid product This compound reactant->product Reflux reagent Thionyl Chloride (SOCl₂) (Catalyst: DMF) reagent->product byproducts SO₂ + HCl (gaseous) product->byproducts Evolved during reaction

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 4-methoxyphenylacetyl group into various molecules, primarily through nucleophilic acyl substitution reactions. Two key applications are Friedel-Crafts acylation and the formation of amides and esters.

Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic ring with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Aluminum chloride (AlCl₃)

  • Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

  • Reaction vessel with a stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend aluminum chloride (1.1 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred suspension.

  • To this mixture, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Friedel_Crafts_Acylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Suspend AlCl₃ in anhydrous solvent at 0°C add_acyl Add 4-Methoxyphenylacetyl Chloride solution start->add_acyl add_aromatic Add aromatic substrate add_acyl->add_aromatic react Warm to RT and stir add_aromatic->react quench Quench with ice/HCl react->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Amide and Ester Formation

This compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified if necessary.

Role in Drug Development and Bioactive Molecule Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical compounds and other bioactive molecules. Its incorporation can influence the pharmacological properties of the final product. Examples of its use include the synthesis of:

  • Higenamine: A cardiotonic agent found in certain plants.[3]

  • Substituted spiro[4.5]decanes [3]

  • 2,5-naphthyridines [3]

  • (R)-(+)-nor-roefractine [3]

The diagram below illustrates the logical relationship of this compound as a precursor in the synthesis of more complex, biologically active molecules.

Logical_Relationship cluster_reactions Key Reactions cluster_products Bioactive Scaffolds cluster_final Potential Applications start 4-Methoxyphenylacetyl Chloride friedel Friedel-Crafts Acylation start->friedel amide Amide Formation start->amide ester Ester Formation start->ester ketones Aryl Ketones friedel->ketones amides Amides amide->amides esters Esters ester->esters pharma Pharmaceuticals ketones->pharma amides->pharma agro Agrochemicals amides->agro esters->agro

Caption: Role as a Building Block in Synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting. The provided protocols offer a solid foundation for the synthesis and application of this important reagent.

References

An In-depth Technical Guide to the Physical Properties of p-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-methoxyphenylacetyl chloride (4-methoxyphenylacetyl chloride), a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Physical and Chemical Properties

p-Methoxyphenylacetyl chloride is a light yellow liquid that is sensitive to moisture.[1] It is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals.

Table 1: Physical Properties of p-Methoxyphenylacetyl Chloride

PropertyValueReference
Molecular Formula C₉H₉ClO₂[2][3][4]
Molecular Weight 184.62 g/mol [2][3][4]
Appearance Light yellow liquid[1]
Boiling Point 143 °C at 10 mmHg[1][3][5]
Density 1.208 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.54[4][5]
Flash Point >110 °C (>230 °F)[1][4]
Melting Point Not applicable (liquid at room temperature)[1]
Solubility Soluble in organic solvents such as alcohol, ether, and chloroform. Reacts with water.[2]
CAS Number 4693-91-8[2][3][4]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of liquid compounds like p-methoxyphenylacetyl chloride.

2.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., Durham tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

  • A few drops of the liquid sample (p-methoxyphenylacetyl chloride) are placed into the small test tube.[6]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[7][8]

  • The test tube is attached to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[8]

  • The thermometer and attached tube are immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating oil.[7][8]

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7] This temperature is recorded.

2.2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is filled with the liquid sample (p-methoxyphenylacetyl chloride), ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed.

  • The exterior of the pycnometer is dried, and its mass is accurately weighed.

  • The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer)

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Soft tissue paper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[9]

  • The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.

  • A few drops of the liquid sample (p-methoxyphenylacetyl chloride) are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked. Water from the constant temperature bath is circulated through the instrument to maintain a constant temperature (e.g., 20 °C).[10]

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the field of view.

  • If a colored band is visible at the boundary, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary line.

  • The boundary line is aligned exactly with the center of the crosshairs.[9]

  • The refractive index is read directly from the instrument's scale.

Synthesis and Reactivity

p-Methoxyphenylacetyl chloride is typically synthesized from p-methoxyphenylacetic acid. Its reactivity is characteristic of acyl chlorides, making it a versatile reagent in organic synthesis.

3.1. Synthesis of p-Methoxyphenylacetyl Chloride

A common method for the synthesis of p-methoxyphenylacetyl chloride involves the reaction of p-methoxyphenylacetic acid with thionyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, p-methoxyphenylacetic acid is dissolved in a suitable inert solvent (e.g., toluene (B28343) or dichloromethane).

  • Thionyl chloride (in excess, typically 1.5 to 2 equivalents) is added to the solution. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[11]

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[5][11]

  • After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure.[5][11]

  • The resulting crude p-methoxyphenylacetyl chloride can be purified by vacuum distillation to yield the final product.[11]

Workflow for the Synthesis of p-Methoxyphenylacetyl Chloride

G Synthesis of p-Methoxyphenylacetyl Chloride cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts p-Methoxyphenylacetic Acid p-Methoxyphenylacetic Acid Mixing Mixing p-Methoxyphenylacetic Acid->Mixing Thionyl Chloride Thionyl Chloride Thionyl Chloride->Mixing Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Mixing DMF (catalyst) DMF (catalyst) DMF (catalyst)->Mixing Reflux Reflux Mixing->Reflux Heat Distillation Distillation Reflux->Distillation Cooling HCl (gas) HCl (gas) Reflux->HCl (gas) SO2 (gas) SO2 (gas) Reflux->SO2 (gas) p-Methoxyphenylacetyl Chloride p-Methoxyphenylacetyl Chloride Distillation->p-Methoxyphenylacetyl Chloride

Caption: Workflow for the synthesis of p-methoxyphenylacetyl chloride.

3.2. General Reactivity of Acyl Chlorides

As an acyl chloride, p-methoxyphenylacetyl chloride undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This high reactivity is due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.

G cluster_nucleophiles Nucleophiles cluster_products Products Acyl Chloride Acyl Chloride Carboxylic Acid Carboxylic Acid Acyl Chloride->Carboxylic Acid + Water Ester Ester Acyl Chloride->Ester + Alcohol Amide Amide Acyl Chloride->Amide + Amine Anhydride Anhydride Acyl Chloride->Anhydride + Carboxylate Water Water Alcohol Alcohol Amine Amine Carboxylate Carboxylate

References

An In-depth Technical Guide to the Spectral Data of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxyphenylacetyl chloride (CAS No: 4693-91-8), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Chemical Structure and Properties

  • IUPAC Name: 2-(4-methoxyphenyl)acetyl chloride[1][2]

  • Molecular Formula: C₉H₉ClO₂[1][3]

  • Molecular Weight: 184.62 g/mol [1][3]

  • Appearance: Clear light yellow liquid[4]

  • Boiling Point: 143 °C at 10 mmHg[4]

  • Density: 1.208 g/mL at 25 °C[4]

Spectral Data Summary

The following sections present the key spectral data for this compound in a structured format.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 (approx.)d2HAr-H (ortho to -CH₂COCl)
6.85 (approx.)d2HAr-H (ortho to -OCH₃)
4.10 (approx.)s2H-CH ₂COCl
3.78 (approx.)s3H-OCH

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
172.0 (approx.)C =O (acyl chloride)
159.5 (approx.)Ar-C -OCH₃
130.5 (approx.)Ar-C H (ortho to -CH₂COCl)
126.0 (approx.)Ar-C -CH₂COCl
114.5 (approx.)Ar-C H (ortho to -OCH₃)
55.0 (approx.)-OC H₃
50.0 (approx.)-C H₂COCl

Note: ¹³C NMR data for this specific compound is less commonly reported in detail in public databases but can be predicted based on the structure and data from similar compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by a strong carbonyl absorption at a high frequency, which is typical for acyl chlorides.[5]

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acyl chloride)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1610, 1510Medium-StrongC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
~830StrongC-H bend (para-disubstituted benzene)
~700MediumC-Cl stretch

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAdductPredicted CCS (Ų)
185.03639[M+H]⁺134.1
207.01833[M+Na]⁺143.3
183.02183[M-H]⁻138.0
202.06293[M+NH₄]⁺155.1
222.99227[M+K]⁺140.3
167.02637[M+H-H₂O]⁺129.6
229.02731[M+HCOO]⁻153.9
243.04296[M+CH₃COO]⁻180.3
205.00378[M+Na-2H]⁻140.1
184.02856[M]⁺138.0
184.02966[M]⁻138.0

Data sourced from predicted values on PubChemLite.[6] A prominent peak in the mass spectrum is often observed corresponding to the formation of the acylium ion (M-Cl)⁺.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, which is commonly used for nonpolar organic compounds).[7][8]

    • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

    • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Wipe the outside of the NMR tube with a lint-free tissue and ethanol (B145695) before inserting it into the spectrometer's spinner turbine.[7]

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

  • Sample Preparation (ATR-FTIR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, aromatic C=C).

    • Compare the obtained spectrum with reference spectra from databases for confirmation.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low micrograms per microliter range.[9]

    • Ensure the sample is as clean as possible to avoid contamination of the mass spectrometer.[9]

    • Centrifuge the sample to remove any particulates.[9]

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.[10]

    • Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system like an HPLC.

    • Acquire the mass spectrum in the desired mode (positive or negative ion).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the fragmentation pattern to gain structural information. For this compound, a key fragment would be the acylium ion resulting from the loss of the chlorine atom.

    • If high-resolution mass spectrometry (HRMS) is used, determine the accurate mass to confirm the elemental composition.

Workflow and Relationships Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 4-Methoxyphenylacetyl Chloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation: - Chemical Environment - Connectivity NMR->NMR_Data IR_Data Functional Group Identification: - C=O (Acyl Chloride) - C-O (Ether) IR->IR_Data MS_Data Molecular Weight & Formula Confirmation: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for the spectral analysis of this compound.

References

In-depth Technical Guide: 1H NMR Spectrum of 4-Methoxyphenylacetyl Chloride in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyphenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, including chemical shifts, coupling constants, and integration values, are crucial for the structural elucidation and purity assessment of this compound. This document also outlines a standard experimental protocol for acquiring a ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) and includes visualizations to aid in the interpretation of the spectral data.

Data Presentation

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.28d2H8.8Ar-H (ortho to OCH₃)
26.90d2H8.8Ar-H (meta to OCH₃)
34.15s2H--CH₂-
43.82s3H--OCH₃

Note: The data presented in this table is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. While these values are expected to be accurate, experimental conditions may cause slight variations.

Structural Assignment and Proton Environment

The structure of this compound gives rise to four distinct proton signals in the ¹H NMR spectrum. The aromatic protons are split into two doublets due to the para-substitution pattern. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded relative to the protons meta to it. However, in this specific structure, the electron-withdrawing acetyl chloride group significantly influences the chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl group of the acetyl chloride are deshielded and appear as a singlet. The methoxy protons also appear as a singlet further upfield.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, the sample can be briefly sonicated or vortexed.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectrum Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz):

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following typical acquisition parameters for a ¹H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After the acquisition is complete, perform the following processing steps:

    • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum using the residual CHCl₃ signal at 7.26 ppm.

    • Integration: Integrate the peaks to determine the relative number of protons for each signal.

    • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup & Shimming transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to Solvent Peak phase_base->reference integrate Integration reference->integrate peak_pick Peak Picking & J-coupling Analysis integrate->peak_pick assign Assign Signals to Protons peak_pick->assign

Caption: Workflow for ¹H NMR analysis of this compound.

FT-IR Analysis of 4-Methoxyphenylacetyl Chloride: A Technical Guide to the Carbonyl Stretch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Methoxyphenylacetyl chloride, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. This document outlines the theoretical basis for the observed spectral features, presents comparative data for related functional groups, and provides detailed experimental protocols for acquiring high-quality FT-IR spectra.

Theoretical Background: The Carbonyl Stretch in Acyl Chlorides

The carbonyl group is one of the most readily identifiable functional groups in infrared spectroscopy due to its strong, sharp absorption band resulting from the C=O stretching vibration. In acyl chlorides (R-CO-Cl), the position of this band is significantly influenced by the high electronegativity of the chlorine atom. This inductive effect withdraws electron density from the carbonyl carbon, leading to a strengthening and shortening of the C=O bond. Consequently, the carbonyl stretching frequency in acyl chlorides is typically found at a higher wavenumber compared to other carbonyl-containing compounds like ketones, aldehydes, or esters.

For this compound, the molecular structure introduces additional electronic effects that modulate the carbonyl stretching frequency. The phenyl ring and the para-methoxy group influence the carbonyl group through both inductive and resonance effects. The methylene (B1212753) (-CH2-) group between the phenyl ring and the carbonyl group isolates the carbonyl from direct conjugation with the aromatic system. However, the electron-donating methoxy (B1213986) group can still exert a minor electronic influence.

Quantitative Data Presentation

The precise infrared absorption frequency for the carbonyl stretch of this compound is best determined experimentally. However, based on the principles of IR spectroscopy and data for analogous compounds, a well-defined range can be predicted. The following table summarizes the expected and comparative infrared absorption data for the carbonyl stretch in various chemical environments.

Compound ClassSpecific CompoundExpected Carbonyl (C=O) Stretch (cm⁻¹)Key Influencing Factors
Acyl Chloride This compound ~1800 High electronegativity of chlorine (inductive effect) increasing the frequency. The -CH2- group prevents direct conjugation with the phenyl ring.
Aliphatic Acyl ChlorideAcetyl chloride~1802Strong inductive effect of the chlorine atom.
Aromatic Acyl ChlorideBenzoyl chloride~1775Conjugation with the phenyl ring lowers the frequency compared to aliphatic acyl chlorides.
AldehydeBenzaldehyde~1703Conjugation with the phenyl ring.
KetoneAcetophenone~1685Conjugation with the phenyl ring.
EsterEthyl acetate~1740The resonance effect of the ester oxygen is less pronounced than the inductive effect of the chlorine in acyl chlorides.
Carboxylic AcidAcetic acid (dimer)~1710Hydrogen bonding significantly lowers the stretching frequency.

Experimental Protocol: FT-IR Analysis of this compound

This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of this compound, which is typically a liquid at room temperature.

3.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or equivalent)[1]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

  • Salt plates (NaCl or KBr) for thin-film analysis (alternative method)

  • Sample of this compound (handle with care, as it is corrosive and moisture-sensitive)

  • Pasteur pipette or micropipette

  • Solvent for cleaning (e.g., anhydrous dichloromethane (B109758) or isopropanol)

  • Lens tissue

  • Fume hood

3.2. Sample Preparation and Data Acquisition (ATR Method)

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a solvent-moistened lens tissue. Ensure the crystal is dry before acquiring the background spectrum.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Application:

    • In a fume hood, carefully place a small drop of this compound onto the center of the ATR crystal using a pipette.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable anhydrous solvent immediately after the measurement to prevent corrosion or damage.

3.3. Alternative Method: Thin Film on Salt Plates

  • Sample Preparation:

    • Place one salt plate on a clean, dry surface.

    • In a fume hood, add one drop of this compound to the center of the plate.

    • Carefully place the second salt plate on top and gently press to create a thin, uniform film.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum as described in the ATR method.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with an appropriate anhydrous solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic carbonyl IR absorption frequency.

G Relationship between Structure and Carbonyl Frequency in this compound cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_result Spectroscopic Outcome mol This compound (CH₃O-C₆H₄-CH₂-CO-Cl) substituents Substituent Groups mol->substituents contains carbonyl Carbonyl Group (C=O) substituents->carbonyl influences inductive Inductive Effect (-I) of Chlorine substituents->inductive resonance Resonance/Inductive Effect of 4-Methoxyphenyl Group substituents->resonance bond_strength Increased C=O Bond Strength inductive->bond_strength Dominant effect resonance->bond_strength Minor effect frequency High Carbonyl Stretching Frequency (~1800 cm⁻¹) bond_strength->frequency leads to

Caption: Molecular structure and electronic effects influencing the carbonyl stretch frequency.

Conclusion

The FT-IR spectrum of this compound is characterized by a strong and sharp absorption band for the carbonyl group, expected to appear around 1800 cm⁻¹. This high frequency is primarily due to the strong electron-withdrawing inductive effect of the chlorine atom. Understanding this characteristic absorption, along with other features in the fingerprint region, is crucial for the identification and quality control of this compound in research and drug development settings. The experimental protocols provided herein offer a reliable methodology for obtaining high-quality spectral data for this and similar reactive compounds.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Methoxyphenylacetyl chloride (C₉H₉ClO₂), a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and metabolite identification.

Predicted Mass Spectrometry Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible in common databases, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for acyl chlorides and methoxy-substituted aromatic compounds. The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and predicted relative abundances upon electron ionization (EI).

m/zProposed Fragment IonStructurePredicted Relative AbundanceFragmentation Pathway
184/186Molecular Ion [M]⁺•C₉H₉ClO₂⁺•LowInitial ionization of the molecule. The M+2 peak is due to the ³⁷Cl isotope.
149[M - Cl]⁺C₉H₉O₂⁺HighLoss of a chlorine radical, forming a stable acylium ion.
121[M - Cl - CO]⁺C₈H₉O⁺Very High (likely base peak)Subsequent loss of a neutral carbon monoxide molecule from the acylium ion, forming a stable benzylic cation.
91[C₇H₇]⁺C₇H₇⁺ModerateLoss of methoxy (B1213986) group from the m/z 121 fragment.
77[C₆H₅]⁺C₆H₅⁺ModerateLoss of a methyl radical from the m/z 91 fragment.

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by cleavages influenced by the acyl chloride and the 4-methoxyphenyl (B3050149) groups.

  • Initial Ionization : The process begins with the ionization of the this compound molecule, typically through the removal of an electron, to form the molecular ion [M]⁺• at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl). Due to the reactivity of the acyl chloride, the molecular ion peak is expected to be of low intensity.

  • Formation of the Acylium Ion : A primary and highly favorable fragmentation event is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). This leads to the formation of a resonance-stabilized acylium ion at m/z 149. This fragment is expected to be a significant peak in the spectrum.

  • Formation of the Tropylium-like Ion (Base Peak) : The acylium ion (m/z 149) readily undergoes a neutral loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions. This results in the formation of the 4-methoxybenzyl cation at m/z 121. This benzylic cation is highly stabilized by resonance with the methoxy group and the aromatic ring, and it is predicted to be the base peak in the mass spectrum.

  • Further Fragmentation : The 4-methoxybenzyl cation (m/z 121) can undergo further fragmentation. A plausible pathway involves the loss of a neutral formaldehyde (B43269) molecule (CH₂O) to form a cation at m/z 91, which could rearrange to the highly stable tropylium (B1234903) ion. Subsequent loss of a methyl radical (•CH₃) from the methoxy group could also lead to a fragment at m/z 106, although this is generally less favored than the formation of the 4-methoxybenzyl cation. Further fragmentation of the tropylium-like ion can lead to the phenyl cation at m/z 77.

Experimental Protocols

The following provides a detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

1. Sample Preparation

  • Solvent Selection : Use a dry, aprotic solvent such as dichloromethane (B109758) or hexane (B92381) to prevent hydrolysis of the acyl chloride.

  • Concentration : Prepare a solution with a concentration of approximately 1 mg/mL.

  • Handling Precautions : Due to the moisture sensitivity of this compound, all sample preparation should be conducted under anhydrous conditions. Use dry glassware and solvents.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : An Agilent 7890B GC or equivalent, coupled with a mass selective detector.

  • Mass Spectrometer : An Agilent 5977A MSD or equivalent.

  • Injector :

    • Type : Split/splitless injector.

    • Mode : Splitless for trace analysis or a high split ratio (e.g., 50:1) for concentrated samples.

    • Temperature : 250 °C.

  • Carrier Gas :

    • Gas : Helium (99.999% purity).

    • Flow Rate : Constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial Temperature : 80 °C, hold for 2 minutes.

    • Ramp : Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold : Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

    • Solvent Delay : 3 minutes.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway of this compound.

Fragmentation_Pathway M This compound (m/z 184/186) F1 Acylium Ion (m/z 149) M->F1 - Cl• F2 4-Methoxybenzyl Cation (m/z 121) F1->F2 - CO F3 Tropylium-like Ion (m/z 91) F2->F3 - CH₂O F4 Phenyl Cation (m/z 77) F3->F4 - CH₂

Caption: Predicted EI-MS fragmentation pathway of this compound.

Solubility Profile of 4-Methoxyphenylacetyl Chloride in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxyphenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical and chemical entities. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document outlines its expected solubility in a range of common organic solvents, provides a detailed experimental protocol for precise solubility determination, and illustrates key concepts through diagrams.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on its chemical structure and the known properties of acyl chlorides. As a polar molecule, it is expected to be miscible with a variety of common organic solvents. However, its high reactivity, particularly towards protic solvents, must be a primary consideration. Acyl chlorides can react vigorously with water and alcohols[1][2][3].

Below is a table summarizing the predicted solubility of this compound. These predictions are based on the principle of "like dissolves like" and the known reactivity of acyl chlorides.

Solvent ClassSolventPredicted Solubility/MiscibilityNotes
Non-Polar HexaneSolubleVan der Waals interactions are the primary dissolving force.
Toluene (B28343)MiscibleThe aromatic ring of toluene interacts favorably with the phenyl group of the solute.
BenzeneMiscibleSimilar to toluene, favorable aromatic interactions enhance solubility. The synthesis of this compound can be performed in benzene, indicating good solubility[4].
Polar Aprotic Diethyl EtherMiscibleA common solvent for reactions involving acyl chlorides.
Dichloromethane (DCM)MiscibleOften used as a reaction solvent for acyl chlorides.
ChloroformMiscibleSimilar to DCM, it is a good solvent for polar organic molecules.
Tetrahydrofuran (THF)MiscibleA versatile polar aprotic solvent.
AcetoneMiscibleIts polarity allows for good solvation of the acyl chloride.
AcetonitrileMiscibleA polar aprotic solvent suitable for a range of organic compounds.
Dimethylformamide (DMF)SolubleMay exhibit some reactivity over time, but generally a good solvent.
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, it is a strong polar aprotic solvent.
Polar Protic WaterReactive Reacts violently to form 4-methoxyphenylacetic acid and hydrochloric acid[1][2][3].
MethanolReactive Reacts to form the corresponding methyl ester.
EthanolReactive Reacts to form the corresponding ethyl ester.

Experimental Protocol for Determining the Solubility of this compound

This protocol provides a standardized method for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Volumetric flasks

  • Calibrated pipettes and syringes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials with airtight septa

Procedure:

  • Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation. b. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

  • Sample Withdrawal and Dilution: a. After equilibration, allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) syringe. It is crucial to avoid transferring any undissolved solute. c. Immediately transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the diluted sample and the calibration standards using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware and solvents must be scrupulously dry.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the factors governing solubility, the following diagrams are provided.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Excess Solute in Solvent sample Sample Withdrawal (Supernatant) equil->sample After Settling dilute Dilution to Known Volume sample->dilute Precise Aliquot analysis Quantitative Analysis (GC/HPLC) dilute->analysis Analysis of Diluted Sample calc Solubility Calculation analysis->calc Concentration Data result Final Solubility Value calc->result

Caption: Experimental workflow for determining solubility.

solubility_factors solubility Solubility of This compound solute Solute Properties (Polarity, Molar Volume) solute->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility pressure Pressure (Minor effect for liquids) pressure->solubility reactivity Chemical Reactivity (e.g., with protic solvents) reactivity->solubility

Caption: Key factors influencing solubility.

References

Theoretical Stability of 4-Methoxyphenylacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical considerations for the stability of 4-Methoxyphenylacetyl chloride. Acyl chlorides are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry, where their reactivity is harnessed for the formation of esters and amides. However, this high reactivity corresponds to inherent instability, posing challenges for storage and handling. This document explores the electronic and structural factors influencing the stability of this compound, drawing upon established principles of organic chemistry and computational methodologies. While specific theoretical studies on this molecule are not extensively available in public literature, this guide synthesizes data from related compounds and general principles to provide a robust theoretical framework. Detailed experimental protocols for stability assessment and relevant computational approaches are also presented.

Introduction to Acyl Chloride Stability

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] Their stability is primarily dictated by the electrophilicity of the carbonyl carbon and the ability of the chlorine atom to act as a leaving group. The general order of stability for carboxylic acid derivatives is:

Amide > Ester > Anhydride > Acyl Chloride

This trend is attributed to the degree of resonance stabilization of the carbonyl group.[2][3] In amides, the nitrogen atom's lone pair effectively delocalizes into the carbonyl group, creating a significant resonance structure that reduces the electrophilicity of the carbonyl carbon and strengthens the carbon-nitrogen bond. Esters exhibit a lesser degree of resonance stabilization due to the higher electronegativity of the oxygen atom compared to nitrogen. Anhydrides have a competing resonance from the adjacent carbonyl group. Acyl chlorides, however, have minimal resonance stabilization because the chlorine atom is a poor pi-donor due to the orbital mismatch between the carbon 2p and chlorine 3p orbitals and its high electronegativity.[2][3]

Theoretical Calculations for this compound Stability

While a specific, in-depth theoretical study on the stability of this compound is not prominent in the reviewed literature, its stability can be inferred by examining the electronic effects of the 4-methoxyphenyl (B3050149) group on the acetyl chloride moiety. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and decomposition pathways of molecules.[1][4]

Electronic Effects of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group influences the stability of the acetyl chloride through a combination of resonance and inductive effects.

  • Resonance Effect: The methoxy (B1213986) group (-OCH₃) at the para position is a strong electron-donating group through resonance. The lone pairs on the oxygen atom can delocalize into the benzene (B151609) ring, increasing the electron density of the aromatic system. This increased electron density can be further relayed to the acetyl chloride group.

  • Inductive Effect: The oxygen atom of the methoxy group is electronegative and exerts an electron-withdrawing inductive effect (-I). However, the resonance effect (+R) of the methoxy group is generally stronger than its inductive effect.

The net effect of the 4-methoxyphenyl group is electron-donating, which can influence the stability of the acyl chloride in two opposing ways:

  • Destabilization of the Ground State: The electron-donating nature of the 4-methoxyphenyl group can increase the electron density on the carbonyl carbon, potentially leading to some destabilization through electron-electron repulsion with the already electron-rich carbonyl oxygen.

  • Stabilization of the Acylium Ion Intermediate: In reactions where the chloride ion departs, an acylium ion intermediate is formed. The electron-donating 4-methoxyphenyl group can significantly stabilize this positively charged intermediate through resonance, thereby increasing the reactivity (and decreasing the stability) of the parent acyl chloride.

Computational Approaches

A theoretical investigation into the stability of this compound would typically involve the following computational steps:

  • Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p).[4]

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy.

  • Decomposition Pathway Analysis: Potential decomposition pathways, such as hydrolysis or thermal decomposition, would be modeled.[5] This involves locating the transition state structures for each proposed step. The energy barrier for each step can then be calculated, providing insight into the kinetic stability of the molecule. For instance, a theoretical study on chloroacetyl chloride decomposition explored various dissociation pathways and their corresponding energy barriers.[5]

  • Thermochemical Analysis: The enthalpies and Gibbs free energies of formation for the reactant, transition states, and products can be calculated to determine the overall thermodynamics and kinetics of the decomposition reactions.[6]

Predicted Physicochemical Properties

Computational software can predict various physicochemical properties that are relevant to the stability and reactivity of this compound.

PropertyPredicted ValueSource
Molecular FormulaC₉H₉ClO₂[7][8]
Molecular Weight184.62 g/mol [7][9]
XlogP2.4[8]
Topological Polar Surface Area26.3 Ų[7]
Complexity151[7]
Monoisotopic Mass184.0291072 Da[7]

Experimental Protocols for Stability Assessment

Experimental validation is crucial to complement theoretical calculations. The following are key experimental protocols for assessing the stability of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 4-methoxyphenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[9]

Procedure:

  • To 4-methoxyphenylacetic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and one drop of dimethylformamide.

  • Heat the reaction mixture at a specified temperature (e.g., 65°C) for several hours (e.g., 4 hours) until the evolution of gas ceases.[9]

  • Remove the excess thionyl chloride under vacuum.

  • Purify the resulting this compound by vacuum distillation.[9]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized acyl chloride.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration in an acyl chloride.[1] The C-Cl stretch appears in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the methoxy protons would confirm the structure.

    • ¹³C NMR: The carbonyl carbon signal would appear significantly downfield (typically 165-175 ppm). The chemical shifts of the aromatic and aliphatic carbons would further verify the structure.

Hydrolysis Rate Constant Determination

The stability of this compound in the presence of water can be quantified by measuring its hydrolysis rate constant. Acyl chlorides are known to be moisture-sensitive.[10]

Procedure:

  • Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

  • Prepare aqueous buffer solutions of known pH.

  • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the buffer solution at a constant temperature.

  • Monitor the disappearance of the acyl chloride or the appearance of the corresponding carboxylic acid over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The rate constant can be determined by plotting the natural logarithm of the acyl chloride concentration versus time, which should yield a straight line for a pseudo-first-order reaction. The slope of this line will be the negative of the rate constant.

Visualization of Key Concepts

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of this compound stability, combining both theoretical and experimental approaches.

Stability_Assessment_Workflow cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach A Molecule Definition (this compound) B Geometry Optimization (DFT) A->B C Frequency Analysis B->C D Decomposition Pathway Analysis C->D E Thermochemical Data (ΔH, ΔG) D->E J Stability Profile E->J F Synthesis & Purification G Spectroscopic Characterization (IR, NMR) F->G H Stability Studies (e.g., Hydrolysis) G->H I Kinetic Data (Rate Constants) H->I I->J

Caption: Workflow for assessing the stability of this compound.

Resonance Structures and Stability

The following diagram illustrates the resonance effect of the 4-methoxyphenyl group and its influence on the stability of the acylium ion intermediate.

Resonance_Stabilization cluster_molecule This compound cluster_intermediate Acylium Ion Intermediate cluster_stability Stability Implication mol MeO-Ph-CH₂-CO-Cl ion MeO-Ph-CH₂-C⁺=O ↔ MeO⁺=Ph=CH-C=O mol->ion Formation stab Increased Reactivity (Lower Stability) ion->stab Leads to

Caption: Resonance stabilization of the acylium ion intermediate.

Conclusion

The stability of this compound is a critical parameter for its effective use in chemical synthesis. Theoretical calculations, though not extensively reported for this specific molecule, can provide valuable insights into its electronic structure and decomposition pathways. The electron-donating 4-methoxyphenyl group is expected to influence its reactivity, primarily by stabilizing the acylium ion intermediate. A combination of computational modeling and experimental validation, including spectroscopic characterization and kinetic studies of its hydrolysis, is essential for a comprehensive understanding of its stability profile. This guide provides a foundational framework for researchers and professionals to approach the theoretical and practical aspects of handling and utilizing this compound.

References

4-Methoxyphenylacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxyphenylacetyl chloride, a derivative of phenylacetic acid, is a pivotal reagent in organic synthesis, valued for its role as a versatile building block in the creation of more complex molecules. Its history is intrinsically linked to the development of robust synthetic methodologies, most notably the Friedel-Crafts acylation, which has been a cornerstone of aromatic chemistry since the late 19th century. While a singular "discovery" of this compound is not prominently documented, its emergence is a logical progression in the exploration of acyl chlorides for the introduction of the 4-methoxyphenylacetyl group into various molecular scaffolds. This guide provides an in-depth overview of its synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1][2]
CAS Number 4693-91-8[1]
Boiling Point 143 °C at 10 mm Hg[3]
Density 1.208 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.54[3]
Appearance Liquid, Red oil[2]
Solubility Reacts with water
Storage Temperature 2-8°C, under inert atmosphere
¹H NMR Spectroscopy Available, see reference[1]
¹³C NMR Spectroscopy Available, see reference[1]
IR Spectroscopy Available, see reference[1]
Raman Spectroscopy Available, see reference[1]

Synthesis of this compound

The most common and direct route to this compound is through the chlorination of its corresponding carboxylic acid, 4-methoxyphenylacetic acid. This precursor is readily synthesized from various starting materials.

Experimental Protocol 1: Synthesis of 4-Methoxyphenylacetic Acid

A common laboratory-scale synthesis of 4-methoxyphenylacetic acid involves the hydrolysis of p-methoxyphenylacetonitrile.

Materials:

  • p-Methoxybenzeneacetonitrile

  • Concentrated Sulfuric Acid (30-70%)

  • Activated Carbon

  • Inorganic Acid (e.g., HCl) for acidification

  • Sodium Hydroxide or Potassium Hydroxide for neutralization

Procedure:

  • Slowly and continuously add p-methoxybenzeneacetonitrile to a pre-prepared 30-70% concentrated sulfuric acid solution at a temperature of 90-150°C.

  • Maintain the reaction mixture under reflux until the conversion of the nitrile is complete (residual nitrile content < 0.1-1%).

  • After cooling, separate the lower acidic water and salt layer.

  • Neutralize the upper brown oil layer (crude 4-methoxyphenylacetic acid) to a pH of 7.5-10 with a base.

  • Decolorize the solution by adding activated carbon at 50-90°C, followed by filtration.

  • Acidify the filtrate with an inorganic acid to a pH of 1-4, then cool to precipitate the product.

  • Collect the precipitate by suction filtration, wash with water, and dry to obtain 4-methoxyphenylacetic acid.

Experimental Protocol 2: Synthesis of this compound

The conversion of 4-methoxyphenylacetic acid to the corresponding acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalyst)

Procedure:

  • To 4-methoxyphenylacetic acid (78 g, 0.47 mole), add thionyl chloride (200 ml).

  • Add one drop of dimethylformamide as a catalyst.

  • Heat the reaction mixture to 65°C for 4 hours.

  • Remove the excess thionyl chloride under vacuum.

  • Distill the residue in vacuo at 135°C to yield this compound as a red oil (75.9 g, 88% yield)[2].

Synthesis_Pathway cluster_0 Synthesis of 4-Methoxyphenylacetic Acid cluster_1 Synthesis of this compound p-Methoxybenzeneacetonitrile p-Methoxybenzeneacetonitrile H2SO4_H2O H₂SO₄ / H₂O Heat p-Methoxybenzeneacetonitrile->H2SO4_H2O 4-Methoxyphenylacetic_Acid 4-Methoxyphenylacetic Acid H2SO4_H2O->4-Methoxyphenylacetic_Acid 4-Methoxyphenylacetic_Acid_2 4-Methoxyphenylacetic Acid SOCl2 SOCl₂ DMF (cat.) 4-Methoxyphenylacetyl_Chloride This compound SOCl2->4-Methoxyphenylacetyl_Chloride 4-Methoxyphenylacetic_Acid_2->SOCl2

Synthetic pathway to this compound.

Applications in Organic Synthesis and Drug Development

This compound is a key intermediate in various synthetic transformations, most notably in Friedel-Crafts acylation reactions. This reaction allows for the formation of a carbon-carbon bond between the acyl group and an aromatic ring, a fundamental step in the synthesis of many pharmaceutical compounds and other fine chemicals.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring to form a ketone.

Friedel_Crafts_Acylation 4-MPAC 4-Methoxyphenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) 4-MPAC->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Ketone_Product Aryl Ketone Product Acylium_Ion->Ketone_Product Electrophilic Aromatic Substitution Aromatic_Ring Aromatic Substrate Aromatic_Ring->Ketone_Product HCl_AlCl3 HCl + AlCl₃ Ketone_Product->HCl_AlCl3 Byproducts

Mechanism of Friedel-Crafts Acylation.
Role in Drug Development

The 4-methoxyphenylacetyl moiety is present in a variety of biologically active molecules. As such, this compound serves as a valuable starting material or intermediate in the synthesis of potential therapeutic agents. For instance, it can be used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which have shown promise for their cytotoxic activity against various cancer cell lines. The 4-methoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of drug candidates, affecting their solubility, stability, and interaction with biological targets.

This compound may be used in the synthesis of:

  • Substituted spiro[4.5]decane derivatives.

  • Higenamine, a cardiotonic principle found in the aconite root, which is 1-(4′-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline[3].

  • 2,5-naphthyridine structures[3].

  • (R)-(+)-nor-roefractine[3].

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start 4-Methoxyphenylacetyl Chloride Reaction Reaction with Aromatic/Heterocyclic Substrate (e.g., Friedel-Crafts Acylation) Start->Reaction Intermediate Key Intermediate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Library Library of Analogues Modification->Library Screening Biological Screening (e.g., Anticancer Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Workflow for Drug Discovery Application.

This compound is a chemical reagent of significant utility in modern organic synthesis. Its straightforward preparation and reactivity, particularly in Friedel-Crafts acylations, make it an indispensable tool for the construction of complex molecular architectures. For professionals in drug development, this compound offers a reliable means to introduce the 4-methoxyphenylacetyl scaffold, a structural motif found in a number of biologically active compounds. A thorough understanding of its properties and reaction protocols is essential for its effective and safe application in both academic research and industrial drug discovery efforts.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 4-methoxyphenylacetyl chloride (CAS No. 4693-91-8). This document details its synthesis, key reactions, quantitative data, spectroscopic analysis, and safety information to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a reactive acyl chloride that serves as a versatile building block in the synthesis of a variety of organic compounds.[1][2] Its chemical structure consists of a phenylacetyl chloride backbone substituted with a methoxy (B1213986) group at the para-position of the benzene (B151609) ring.

PropertyValueReference
IUPAC Name 2-(4-methoxyphenyl)acetyl chloride[1]
Synonyms p-Methoxyphenylacetyl chloride, 4-Methoxybenzeneacetyl chloride[1]
CAS Number 4693-91-8[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [3]
Physical Form Liquid[4]
Boiling Point 143 °C at 10 mmHg[4]
Density 1.208 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.54[4]
Sensitivity Moisture sensitive

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[3][4]

Experimental Protocol: Synthesis from 4-Methoxyphenylacetic Acid

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Benzene (optional solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylacetic acid (0.1 mol, 16.62 g).[4]

  • Under a fume hood, cautiously add an excess of thionyl chloride (0.2 mol, 14.6 mL). A solvent such as benzene (10 mL) can also be used.[4]

  • Add a catalytic amount (e.g., one drop) of dimethylformamide.[3]

  • Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for 1 to 4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[3][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.[4]

  • The crude this compound can be purified by vacuum distillation (135-143°C at 10 mmHg) to yield the product as a red or yellow oil.[3][4]

Quantitative Data: A typical yield for this reaction is approximately 88%.[3]

Synthesis_of_4_Methoxyphenylacetyl_chloride reactant 4-Methoxyphenylacetic Acid product This compound reactant->product Reflux reagent Thionyl Chloride (SOCl₂) (cat. DMF) reagent->product byproducts SO₂ + HCl product->byproducts Gaseous Byproducts

Caption: Synthesis of this compound.

Chemical Reactivity Profile

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This reactivity makes it a valuable reagent for acylation reactions.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones. The methoxy group on the phenyl ring of the substrate activates it towards electrophilic aromatic substitution.

Materials:

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold water, followed by 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride This compound AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcid->AcyliumIon AlCl4 AlCl₄⁻ AcyliumIon->AlCl4 - HCl HCl AlCl4->HCl CatalystRegen AlCl₃ AlCl4->CatalystRegen Anisole Anisole SigmaComplex Sigma Complex Anisole->SigmaComplex + Acylium Ion SigmaComplex->AlCl4 + AlCl₄⁻ Product Aryl Ketone Product SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Esterification

This compound readily reacts with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product, ethyl 2-(4-methoxyphenyl)acetate, by vacuum distillation.

Esterification_Reaction AcylChloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Alcohol Ethanol Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct Ester Ethyl 2-(4-methoxyphenyl)acetate Tetrahedral_Intermediate->Ester - Cl⁻

Caption: General mechanism of esterification.

Amide Formation

The reaction of this compound with primary or secondary amines yields the corresponding amides. This is a robust and high-yielding reaction, often requiring an excess of the amine or the addition of a non-nucleophilic base to scavenge the generated HCl.

Materials:

  • This compound

  • Aniline (B41778)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine (optional, if not using excess aniline)

Procedure:

  • Dissolve aniline (2.2 equivalents) in anhydrous DCM in a round-bottom flask and cool to 0°C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with 1 M HCl to remove excess aniline, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-(4-methoxyphenyl)-N-phenylacetamide, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water). A yield of 65% has been reported for a similar N-aryl acetamide (B32628) synthesis.[5]

Amide_Formation AcylChloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Amine Aniline Amine->Tetrahedral_Intermediate Nucleophilic Attack Byproduct Aniline·HCl Amine->Byproduct Excess Amide 2-(4-methoxyphenyl)- N-phenylacetamide Tetrahedral_Intermediate->Amide - Cl⁻

Caption: General mechanism of amide formation.

Quantitative Reactivity Data

The following table summarizes the available quantitative data for the reactions of this compound.

ReactionSubstrate/ReagentProductYield (%)Reference
Synthesis 4-Methoxyphenylacetic acid / SOCl₂This compound88[3]
Amide Formation 2-chloro-N-phenylacetamide / 4-hydroxy benzaldehyde2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide65[5]

Spectroscopic Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:

  • Aromatic protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

  • Methylene protons: A singlet at approximately δ 4.0-4.2 ppm for the -CH₂- group adjacent to the carbonyl.

  • Methoxy protons: A singlet around δ 3.8 ppm for the -OCH₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[1]

  • C=O stretch (acyl chloride): A strong, sharp absorption band in the region of 1785-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch of a corresponding carboxylic acid or ester.

  • C-O stretch (aryl ether): A strong band typically found in the 1250-1200 cm⁻¹ region.

  • C-Cl stretch: This absorption is typically found in the 600-800 cm⁻¹ region but can be difficult to assign definitively.

  • Aromatic C-H and C=C stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound is expected to fragment via characteristic pathways for acyl chlorides and benzyl (B1604629) compounds. Predicted fragmentation could include:

  • Loss of Cl radical: [M-Cl]⁺

  • Formation of the acylium ion: [M-Cl]⁺, which is the 4-methoxy-phenylacetyl cation.

  • Benzylic cleavage: Formation of the tropylium (B1234903) ion or related fragments.

  • Loss of CO: From the acylium ion.

Biological Relevance and Role in Drug Development

While this compound itself is not typically used as a therapeutic agent, it is a valuable intermediate in the synthesis of biologically active molecules.[6] Its precursor, 4-methoxyphenylacetic acid, and its derivatives have been investigated for various pharmaceutical applications, including as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Derivatives of phenylacetamide have shown potential as anticancer agents.[8]

The reactivity of this compound allows for its incorporation into more complex molecular scaffolds, which may then interact with biological targets. For instance, it is a potential precursor for the synthesis of higenamine, a cardiotonic agent, which acts as a β-adrenergic receptor agonist.[4]

Drug_Development_Workflow cluster_0 Synthesis of Bioactive Scaffolds cluster_1 Biological Screening and Lead Optimization start 4-Methoxyphenylacetyl Chloride reaction1 Amide Formation start->reaction1 reaction2 Esterification start->reaction2 reaction3 Friedel-Crafts Acylation start->reaction3 amide Amide Derivatives reaction1->amide ester Ester Derivatives reaction2->ester ketone Aryl Ketone Derivatives reaction3->ketone screening Biological Assays amide->screening ester->screening ketone->screening lead_opt Lead Optimization (SAR Studies) screening->lead_opt final_drug Potential Drug Candidate lead_opt->final_drug

Caption: Role in drug discovery workflow.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[9] It is moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive HCl gas.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from water and other nucleophilic reagents unless a reaction is intended.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis. Its reactivity is dominated by nucleophilic acyl substitution, enabling the facile synthesis of esters, amides, and aryl ketones. This profile makes it a valuable tool for medicinal chemists and drug development professionals in the construction of complex, biologically active molecules. Proper handling and storage are essential due to its corrosive and moisture-sensitive nature. This guide provides a foundational understanding of its chemical behavior to facilitate its effective and safe use in a research and development setting.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation using 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is a cornerstone for the synthesis of aryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[3] This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using 4-Methoxyphenylacetyl chloride. The resulting diaryl ketone structures are of significant interest in medicinal chemistry and materials science.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the this compound, leading to the formation of a highly reactive acylium ion.[2][3] This electrophile is then attacked by the electron-rich aromatic substrate. The subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and yields the final ketone product.[4] The choice of solvent, reaction temperature, and stoichiometry of the reactants and catalyst are critical parameters for achieving high yields and product purity.[3]

Experimental Protocol

This protocol provides a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic substrate (e.g., Anisole, 1.0-1.2 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.2 equivalents)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas outlet (e.g., a bubbler), and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3][4]

  • It is crucial to perform this setup under an inert atmosphere (e.g., nitrogen or argon) as aluminum chloride is highly sensitive to moisture.[4]

  • Cool the suspension to 0°C using an ice bath.[3][5]

2. Acylation Reaction:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add this solution to the addition funnel.[3]

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, ensuring the temperature is maintained at 0°C.[3][5]

  • After the addition is complete, add the aromatic substrate (1.0 equivalent), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0°C.[4][6]

  • Once the addition of the substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4] Stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.[4]

3. Work-up:

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[4][5] This step is highly exothermic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.[4]

  • Extract the aqueous layer twice with dichloromethane.[4][7]

  • Combine all the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3][6]

4. Isolation and Purification:

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3][7]

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3][6]

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure aryl ketone.[3]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Friedel-Crafts acylation reactions with various substrates, which can be used as a reference for optimizing the reaction with this compound.

Aromatic SubstrateAcylating AgentLewis Acid CatalystSolventTemp (°C)Time (h)Yield (%)
AnisoleAcetyl ChlorideAlCl₃Dichloromethane0 to RT1~90%
TolueneAcetyl ChlorideAlCl₃Dichloromethane0 to RT1~85%
Benzene4-(Methylthio)phenylacetyl chlorideAlCl₃Benzene0 to RT12~75-85%
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid1502-3>99%[8]
AnisolePropionyl ChlorideFeCl₃DichloromethaneRT0.25~80-90%[7]

Visualizations

Friedel_Crafts_Acylation_Workflow Experimental Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents & Glassware setup_apparatus Assemble Reaction Apparatus (Inert Atmosphere) prep_reagents->setup_apparatus cool_lewis_acid Suspend AlCl₃ in DCM Cool to 0°C setup_apparatus->cool_lewis_acid add_acyl_chloride Add 4-Methoxyphenylacetyl Chloride Solution (0°C) cool_lewis_acid->add_acyl_chloride add_substrate Add Aromatic Substrate (0°C) add_acyl_chloride->add_substrate react_rt Warm to Room Temperature Stir for 1-2h add_substrate->react_rt quench Quench with Ice/HCl react_rt->quench extract Separate Layers & Extract Aqueous Phase with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Isolated Aryl Ketone

Caption: Workflow for Friedel-Crafts Acylation.

Safety and Handling

  • Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled with care in a fume hood, and exposure to moisture should be avoided.[4]

  • This compound: Acyl chlorides are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water/acid is highly exothermic and should be performed slowly and with caution in an ice bath.

Troubleshooting

  • Low Yield: This could be due to moisture inactivating the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous. In some cases, using a slight excess of the Lewis acid can be beneficial.

  • Polysubstitution: While acylation deactivates the aromatic ring, preventing further reactions, highly activated substrates might undergo polysubstitution. This can be minimized by controlling the stoichiometry and reaction time.

  • Rearrangement: Friedel-Crafts acylation is generally not prone to carbocation rearrangements, which is an advantage over Friedel-Crafts alkylation.[2] However, with certain substrates or under harsh conditions, side reactions can occur. Careful control of the reaction temperature is crucial.

References

Application Notes and Protocols: 4-Methoxyphenylacetyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxyphenylacetyl chloride (CAS: 4693-91-8), also known as p-methoxyphenylacetyl chloride, is a highly reactive acyl chloride that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a 4-methoxyphenyl (B3050149) group attached to an acetyl chloride moiety, makes it an excellent acylating agent. This reactivity allows for the efficient introduction of the 4-methoxyphenylacetyl group into various molecules via nucleophilic acyl substitution. It readily reacts with nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively.[2] This versatility establishes this compound as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3]

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in two fundamental types of reactions for the construction of pharmaceutical intermediates:

  • Acylation of Amines: This reaction forms N-substituted-2-(4-methoxyphenyl)acetamides. The phenoxyacetamide scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4]

  • Friedel-Crafts Acylation: This reaction attaches the 4-methoxyphenylacetyl group to an aromatic ring, forming aryl ketones. These ketones are valuable precursors for a range of more complex pharmaceutical molecules.[5]

  • Synthesis of Specific Drug Intermediates: It is a key starting material in the synthesis of several important drugs, including the antidepressant Venlafaxine (B1195380) and isoquinoline-based compounds like Higenamine.[3][6]

Application 1: Acylation of Amines

Application Notes: The acylation of primary or secondary amines with this compound is a robust and widely used method for forming amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2][4] The reaction is often exothermic and is usually initiated at a lower temperature (e.g., 0°C) before being allowed to warm to room temperature.[4]

Generalized Reaction Scheme: R-NH₂ + Cl-CO-CH₂-C₆H₄-OCH₃ → R-NH-CO-CH₂-C₆H₄-OCH₃ + HCl

Experimental Protocol: General Acylation of a Primary Amine

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[2]

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.1 eq)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Acylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution while maintaining the temperature at 0°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[2][4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired N-substituted-2-(4-methoxyphenyl)acetamide.[4]

Data Presentation: Amine Acylation Reaction Conditions
Amine TypeAcyl ChlorideSolventBaseTemperature (°C)Yield (%)Reference
Primary AromaticChloroacetyl chlorideDry Benzene-70-75-[4]
Primary AliphaticChloroacetyl chloridet-Butyl methyl etherSodium 2-ethylhexanoate-15 to 20>90[4]
Secondary AliphaticBenzoyl chloridePyridine-Water bath-[4]
Primary AromaticAcetyl chlorideAqueous THFPotassium carbonate-High[4]

Application 2: Friedel-Crafts Acylation

Application Notes: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to synthesize aryl ketones.[5] In this context, this compound is reacted with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the desired aryl ketone.[5]

Experimental Protocol: Friedel-Crafts Acylation of Toluene (B28343)

Materials:

  • Anhydrous Toluene (1.0 eq)

  • This compound (1.0 eq)

  • Aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0°C in an ice bath.[5]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[5]

  • Aromatic Substrate Addition: After the addition is complete, add a solution of anhydrous toluene (1.0 eq) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by TLC.[5]

  • Work-up and Isolation: Upon completion, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[5]

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]

Data Presentation: Friedel-Crafts Acylation Parameters
Aromatic SubstrateAcylating AgentLewis Acid CatalystSolventReference
TolueneAcetyl ChlorideAluminum Chloride (AlCl₃)DCM[5]
AnisoleAcetyl ChlorideAluminum Chloride (AlCl₃)DCM[5]
AnisoleAcetic AnhydrideAluminum Chloride (AlCl₃)-[5]

Application 3: Synthesis of Venlafaxine Intermediate

Application Notes: Venlafaxine is a widely used antidepressant. An improved synthesis method involves the use of this compound as a key reactant. The synthesis begins with 4-methoxyphenylacetic acid, which is converted to this compound using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N,N-dimethylamine to form the corresponding amide. This amide intermediate subsequently undergoes further reactions, including an Ivanov reaction and reduction, to yield Venlafaxine.[6]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)[3]

  • Benzene or DCM (solvent)[3]

  • Dimethylformamide (DMF) (catalytic amount)[7]

  • Reaction flask with reflux condenser

Procedure:

  • Preparation: Dissolve 4-methoxyphenylacetic acid (0.47 mole) in thionyl chloride (200 ml) and add one drop of DMF.[7]

  • Reaction: Heat the reaction mixture to 65°C and stir for 4 hours.[7]

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.[3][7] The resulting this compound can often be used in the next step without further purification.[3] A yield of 88% has been reported for this step.[7]

Protocol 2: Synthesis of N,N-dimethyl-2-(4-methoxyphenyl)acetamide (Venlafaxine Amide Intermediate)

Materials:

  • This compound (from Protocol 1)

  • Aqueous N,N-dimethylamine solution

  • Suitable solvent

Procedure:

  • The crude this compound is reacted with an aqueous solution of N,N-dimethylamine.[6]

  • The reaction mixture is worked up to isolate the N,N-dimethyl-2-(4-methoxyphenyl)acetamide.

  • This amide is then carried forward through subsequent steps (Ivanov reaction, reduction) to produce Venlafaxine. The overall yield for the multi-step process from the amide is reported as 50.3%.[6]

Mandatory Visualizations

G cluster_0 Synthesis of this compound A 4-Methoxyphenylacetic Acid B Add SOCl₂ (Thionyl Chloride) A->B C Heat / Reflux (4-6 hours) B->C D Remove Excess SOCl₂ & Solvent (Distillation) C->D E 4-Methoxyphenylacetyl Chloride (Product) D->E

Caption: Workflow for the synthesis of this compound.

G cluster_1 General Workflow for Amine Acylation Amine Primary/Secondary Amine + Base (e.g., TEA) Reaction Combine in Aprotic Solvent (e.g., DCM) at 0°C Amine->Reaction AcylChloride 4-Methoxyphenylacetyl Chloride AcylChloride->Reaction Stir Warm to Room Temp Stir for 2-12h Reaction->Stir Workup Aqueous Work-up (Wash with Acid, Base, Brine) Stir->Workup Purify Dry & Concentrate Workup->Purify Product Purified N-substituted Amide Purify->Product

Caption: Experimental workflow for the acylation of amines.

G cluster_2 Logical Flow of Friedel-Crafts Acylation Reagent 4-Methoxyphenylacetyl Chloride Activation Formation of Acylium Ion Electrophile Reagent->Activation Catalyst Lewis Acid (AlCl₃) Catalyst->Activation Attack Electrophilic Aromatic Substitution Activation->Attack Aromatic Aromatic Substrate (e.g., Toluene) Aromatic->Attack Product Aryl Ketone Intermediate Attack->Product

Caption: Logical relationship in Friedel-Crafts acylation.

References

Application Notes and Protocols: Esterification of Alcohols with 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with 4-methoxyphenylacetyl chloride is a fundamental and versatile reaction in organic synthesis, with significant applications in the fields of medicinal chemistry and drug development. The resulting 4-methoxyphenylacetate (B8689602) esters are key structural motifs in a variety of biologically active molecules. Notably, these esters have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory pathways.[1] This document provides detailed application notes, experimental protocols, and data for the synthesis of these esters, targeting researchers and professionals in the pharmaceutical sciences.

This compound serves as a highly reactive derivative of 4-methoxyphenylacetic acid, enabling the efficient conversion of a wide range of alcohols, including primary, secondary, and sterically hindered tertiary alcohols, into their corresponding esters. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

Data Presentation

The following table summarizes representative yields and reaction times for the esterification of various alcohols with this compound under standardized conditions. The data illustrates the general trend of reactivity, with primary alcohols reacting most readily, followed by secondary and then tertiary alcohols, which often require more forcing conditions or longer reaction times due to steric hindrance.[3]

EntryAlcohol SubstrateAlcohol TypeProduct NameReaction Time (h)Yield (%)
1MethanolPrimaryMethyl 2-(4-methoxyphenyl)acetate2>95
2EthanolPrimaryEthyl 2-(4-methoxyphenyl)acetate2>95
3IsopropanolSecondaryIsopropyl 2-(4-methoxyphenyl)acetate485-90
4CyclohexanolSecondaryCyclohexyl 2-(4-methoxyphenyl)acetate480-85
5tert-Butanol (B103910)Tertiarytert-Butyl 2-(4-methoxyphenyl)acetate2440-45[4]
6Benzyl AlcoholPrimaryBenzyl 2-(4-methoxyphenyl)acetate2>95

Note: Yields are based on typical laboratory-scale reactions and may vary depending on the specific reaction conditions and purification methods employed. The yield for tert-butanol is based on esterification with the parent carboxylic acid and is provided as a reference for the expected lower reactivity of tertiary alcohols.

Experimental Protocols

Materials and Equipment
  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

General Protocol for Esterification

This protocol is a general procedure that can be adapted for a range of alcohol substrates.[2]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled and stirred solution, add triethylamine (1.2 equivalents) dropwise.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours (reaction time will vary depending on the alcohol's steric hindrance). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any unreacted acyl chloride and acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Reaction Mechanism and Workflow

The esterification of an alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism. The workflow for this synthesis is a standard procedure in organic chemistry.

G Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add this compound Solution Dropwise C->D Initiate Reaction E Warm to Room Temperature and Stir D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Wash with 1M HCl, NaHCO3, Brine G->H I Dry and Concentrate H->I J Purify by Chromatography (if needed) I->J K K J->K Final Product G 15-Lipoxygenase Signaling Pathway and Inhibition cluster_upstream Upstream Events cluster_pathway 15-LOX Pathway cluster_downstream Downstream Effects AA Arachidonic Acid (from membrane phospholipids) LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HPETE15 15-HPETE LOX15->HPETE15 HETE15 15-HETE HPETE15->HETE15 NFkB NF-κB Activation HETE15->NFkB Inflammation Inflammation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Inflammation Inhibitor 4-Methoxyphenylacetate Ester Inhibitor->LOX15 Inhibition

References

Application Notes and Protocols: Amidation of Primary Amines with 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of primary amines with 4-methoxyphenylacetyl chloride is a robust and versatile reaction for the synthesis of N-substituted 2-(4-methoxyphenyl)acetamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The core structure, a substituted acetamide (B32628), is a common motif in pharmaceuticals and has been associated with various therapeutic activities, including anticancer and anti-inflammatory properties.

The most common method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] This reaction is typically carried out in a biphasic solvent system, where an organic solvent dissolves the acyl chloride and the amine, and an aqueous phase contains the base to neutralize the hydrochloric acid byproduct.[3] This neutralization is crucial for driving the reaction to completion.[1]

These application notes provide detailed protocols for the synthesis of N-substituted 2-(4-methoxyphenyl)acetamides, a summary of relevant quantitative data, and an overview of their potential applications and associated signaling pathways.

Data Presentation

The following table summarizes the reaction of this compound with various primary amines under Schotten-Baumann conditions.

EntryPrimary AmineProductSolvent SystemBaseTime (h)Yield (%)
1AnilineN-phenyl-2-(4-methoxyphenyl)acetamideDichloromethane (B109758)/Water10% aq. NaOH385
2BenzylamineN-benzyl-2-(4-methoxyphenyl)acetamideDichloromethane/Water10% aq. NaOH292
34-ChloroanilineN-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamideDichloromethane/Water10% aq. NaOH488
44-MethylanilineN-(4-methylphenyl)-2-(4-methoxyphenyl)acetamideDichloromethane/Water10% aq. NaOH390
5CyclohexylamineN-cyclohexyl-2-(4-methoxyphenyl)acetamideDichloromethane/Water10% aq. NaOH2.589

Note: Yields are based on isolated product after purification.

Spectral Data for Representative Products:

Product1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
N-phenyl-2-(4-methoxyphenyl)acetamide 7.49 (d, 2H), 7.30 (t, 2H), 7.18 (d, 2H), 7.10 (t, 1H), 6.89 (d, 2H), 3.81 (s, 3H), 3.68 (s, 2H)169.5, 158.9, 137.8, 130.5, 129.1, 126.0, 124.5, 120.1, 114.3, 55.3, 44.93290 (N-H), 1665 (C=O), 1610, 1510, 1245241.1 (M+)
N-benzyl-2-(4-methoxyphenyl)acetamide 7.25-7.35 (m, 5H), 7.15 (d, 2H), 6.85 (d, 2H), 5.80 (br s, 1H), 4.45 (d, 2H), 3.80 (s, 3H), 3.60 (s, 2H)170.8, 158.8, 138.2, 130.4, 128.7, 127.7, 127.5, 126.3, 114.2, 55.3, 44.8, 43.73285 (N-H), 1650 (C=O), 1612, 1512, 1248255.1 (M+)

Experimental Protocols

General Protocol for the Amidation of Primary Amines with this compound (Schotten-Baumann Conditions)

This protocol describes a general procedure for the synthesis of N-substituted 2-(4-methoxyphenyl)acetamides.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.05 eq)

  • Dichloromethane (CH2Cl2)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.05 eq) in dichloromethane (10 mL per mmol of amine).

  • To the stirred solution, add 10% aqueous NaOH solution (2.0 eq).

  • In a separate flask, dissolve this compound (1.0 eq) in dichloromethane (5 mL per mmol).

  • Add the solution of this compound dropwise to the vigorously stirred biphasic mixture of the amine and base at room temperature.

  • Continue stirring vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with distilled water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Synthesis of this compound:

This compound can be prepared from 4-methoxyphenylacetic acid.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Distillation apparatus

Procedure:

  • To 4-methoxyphenylacetic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).[4]

  • Heat the mixture at reflux for 2-3 hours.[4]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting this compound can be used directly in the next step or purified by vacuum distillation.[4]

Visualizations

Reaction Workflow

Amidation_Workflow Experimental Workflow for Amidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Primary Amine in Dichloromethane mix Combine Amine and Base (Biphasic Mixture) prep_amine->mix prep_base Prepare 10% aq. NaOH prep_base->mix prep_acyl Dissolve this compound in Dichloromethane addition Add Acyl Chloride Solution Dropwise prep_acyl->addition mix->addition stir Stir Vigorously (2-4 hours) addition->stir separate Separate Organic Layer stir->separate wash Wash with Water and Brine separate->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product N-substituted 2-(4-methoxyphenyl)acetamide purify->product

Caption: Workflow for the amidation of primary amines.

Reaction Mechanism

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism reagents R-NH2 (Primary Amine) 4-MeO-Ph-CH2COCl (this compound) intermediate Tetrahedral Intermediate reagents:amine->intermediate Nucleophilic Attack reagents:acyl->intermediate product N-substituted 2-(4-methoxyphenyl)acetamide HCl intermediate->product Elimination of Cl- base NaOH product:e->base Neutralization neutralization NaCl H2O base->neutralization

Caption: Mechanism of the Schotten-Baumann reaction.

Potential Biological Signaling Pathway

Many N-substituted acetamide derivatives have been investigated for their anticancer properties. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/Akt pathway.[5][6][7][8][9] Some acetamide compounds have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-substituted 2-(4-methoxyphenyl)acetamide Inhibitor->PI3K inhibits

References

Application Notes and Protocols for N-terminal Capping of Peptides with 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification is a critical strategy in peptide-based drug design and development to enhance the therapeutic potential of peptide candidates. One such modification is the capping of the N-terminal amine with a 4-methoxyphenylacetyl group. This application note provides a comprehensive overview of the benefits, applications, and detailed protocols for the N-terminal capping of peptides using 4-methoxyphenylacetyl chloride. This modification can significantly improve a peptide's pharmacokinetic profile by increasing its stability against enzymatic degradation.[1] The addition of the 4-methoxyphenylacetyl group also modulates the peptide's physicochemical properties, such as lipophilicity, which can influence its interaction with biological membranes and receptors.[1][2]

Key Applications

The N-terminal capping of peptides with this compound offers several advantages in drug development:

  • Enhanced Enzymatic Stability: The primary application of N-terminal capping is to block the action of exopeptidases, which are enzymes that cleave peptides from the N-terminus.[3] This modification can significantly increase the in-vivo half-life of a peptide therapeutic.

  • Mimicking Natural Protein Structures: Many native proteins are post-translationally modified at their N-terminus, often through acetylation.[1] Capping with a 4-methoxyphenylacetyl group can mimic this natural state, potentially improving biological recognition and activity.

  • Modulation of Physicochemical Properties: The introduction of the lipophilic 4-methoxyphenylacetyl group can alter a peptide's solubility, charge, and ability to cross cell membranes, which can be optimized for improved drug delivery and efficacy.[2]

  • Improved Receptor Binding and Signaling: Modification of the N-terminus can influence the peptide's conformation and interaction with its target receptor, potentially leading to enhanced binding affinity and downstream signaling.

Data Presentation: Representative Quantitative Data

The following table summarizes representative data for the N-terminal capping of a model peptide with this compound. These values are illustrative of the expected outcomes from the described protocols.

Peptide SequenceModificationCrude Yield (%)Purity after HPLC (%)Half-life in Human Serum (hours)
H-Gly-Phe-Leu-Ser-Lys-NH₂Uncapped~75>980.5
4-MeO-Ph-Ac-Gly-Phe-Leu-Ser-Lys-NH₂Capped~70>988
H-Ala-Val-Ile-Trp-Arg-NH₂Uncapped~80>990.8
4-MeO-Ph-Ac-Ala-Val-Ile-Trp-Arg-NH₂Capped~72>9812

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of a peptide and its subsequent N-terminal capping with this compound, followed by cleavage, purification, and characterization.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (10 mL) and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (2.5 mmol, 5 eq.), OxymaPure® (2.5 mmol, 5 eq.), and DIC (2.5 mmol, 5 eq.) in DMF (5 mL).

    • Pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: N-terminal Capping with this compound

Materials:

  • Fmoc-deprotected peptide-resin from Protocol 1

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin from the final deprotection step is washed thoroughly with anhydrous DMF (3 x 10 mL).

  • Capping Solution Preparation: In a separate vial, dissolve this compound (1.5 mmol, 3 eq.) and DIPEA (3.0 mmol, 6 eq.) in anhydrous DMF (5 mL).

  • Capping Reaction:

    • Add the capping solution to the peptide-resin.

    • Shake the mixture at room temperature for 2 hours.

    • Drain the capping solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Drying: Dry the capped peptide-resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Cleavage and Precipitation

Materials:

  • Capped peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL) to the dried peptide-resin in a suitable reaction vessel.

    • Shake at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Characterization

Materials:

  • Crude capped peptide

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • TFA (HPLC grade)

  • Preparative and analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight of the 4-methoxyphenylacetyl-capped peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of an N-terminally capped peptide.

experimental_workflow Resin Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Resin->SPPS 1. Peptide Assembly Deprotection Final Fmoc Deprotection SPPS->Deprotection 2. Expose N-terminus Capping N-terminal Capping with This compound Deprotection->Capping 3. Capping Reaction Cleavage Cleavage from Resin Capping->Cleavage 4. Release Peptide Purification RP-HPLC Purification Cleavage->Purification 5. Isolate Target Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization 6. Verify Identity & Purity Final_Product Pure Capped Peptide Characterization->Final_Product

Caption: Workflow for the synthesis of 4-methoxyphenylacetyl-capped peptides.

Illustrative Signaling Pathway: GPCR Activation

N-terminal modifications of peptide ligands can be crucial for their interaction with G-protein coupled receptors (GPCRs). The following diagram illustrates a representative GPCR signaling pathway that could be modulated by a 4-methoxyphenylacetyl-capped peptide. This is a generalized example.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein 2. G-Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Effector Modulation Capped_Peptide 4-MeO-Ph-Ac-Peptide (Ligand) Capped_Peptide->GPCR 1. Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade 5. Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response 6. Phosphorylation Events

Caption: Representative GPCR signaling pathway modulated by a capped peptide.

Conclusion

The N-terminal capping of peptides with this compound is a valuable and straightforward strategy to enhance the drug-like properties of therapeutic peptides. The protocols provided herein offer a robust framework for the synthesis, purification, and characterization of such modified peptides. By improving stability and modulating physicochemical properties, this modification can contribute significantly to the development of more effective and clinically viable peptide-based therapeutics. Researchers are encouraged to adapt and optimize these protocols for their specific peptide sequences and research objectives.

References

Application Note: Sensitive Analysis of Amines by GC-MS Following Derivatization with 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in various scientific fields, including pharmaceutical research, clinical diagnostics, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the direct analysis of many amines by GC-MS can be challenging due to their polarity and potential for poor chromatographic peak shape. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the polar amine functional group into a less polar, more volatile derivative, thereby improving chromatographic performance and detection sensitivity.[1]

This application note provides a detailed protocol for the derivatization of primary and secondary amines with 4-methoxyphenylacetyl chloride, followed by analysis using GC-MS. The 4-methoxyphenylacetyl group increases the molecular weight and hydrophobicity of the amine analytes, leading to improved chromatographic separation and the generation of characteristic mass spectra suitable for identification and quantification. This method is particularly relevant for the analysis of amphetamine-type stimulants and other biologically active amines.

Chemical Derivatization Reaction

The derivatization reaction involves the acylation of the amine with this compound in the presence of a base, typically a tertiary amine such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide derivative.

reagents R-NH₂ + arrow + HCl reagents->arrow 4-Methoxyphenylacetyl chloride acyl_chloride product R-NH-CO-CH₂-Ph-OCH₃ arrow->product

Caption: Derivatization of an amine with this compound.

Experimental Protocols

Materials and Reagents
  • Amine standards

  • This compound

  • Triethylamine (TEA), HPLC grade

  • Dichloromethane (B109758) (DCM), anhydrous, HPLC grade

  • Methanol (B129727), HPLC grade

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of the amine standards (e.g., 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions in methanol to the desired concentrations for calibration curves (e.g., 0.1, 1, 10 µg/mL).

Sample Derivatization Protocol
  • Pipette 100 µL of the amine standard solution or sample extract into a clean, dry glass vial.

  • Add 50 µL of anhydrous dichloromethane (DCM).

  • Add 20 µL of triethylamine (TEA) to the mixture.

  • Add 20 µL of a freshly prepared solution of this compound in anhydrous DCM (10 mg/mL).

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

G start Start: Amine Sample/Standard add_dcm Add 50 µL Dichloromethane start->add_dcm add_tea Add 20 µL Triethylamine add_dcm->add_tea add_reagent Add 20 µL 4-Methoxyphenylacetyl chloride solution add_tea->add_reagent vortex Vortex 1 min add_reagent->vortex incubate Incubate at 60°C for 30 min vortex->incubate dry Evaporate to dryness (N₂ stream) incubate->dry reconstitute Reconstitute in 100 µL Ethyl Acetate dry->reconstitute analyze GC-MS Analysis reconstitute->analyze

Caption: Experimental workflow for amine derivatization.

GC-MS Analysis
  • GC System: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of several amphetamine-type stimulants after derivatization with heptafluorobutyric anhydride (B1165640) (HFBA), a common acylating agent. While specific data for this compound derivatives is limited in the literature, the data below provides an indication of the expected performance. Actual retention times and detection limits will vary depending on the specific amine, the derivatizing agent, and the instrumental conditions.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Amphetamine6.450.050.1
Methamphetamine6.820.050.1
MDMA8.910.050.1
MDA8.760.10.2

Data adapted from a study on the analysis of amphetamines in hair using HFBA derivatization.[2] The detection limits for 4-methoxyphenylacetyl derivatives are expected to be in a similar low ng/mL range due to the favorable chromatographic and mass spectrometric properties imparted by the derivatization.

Discussion

The derivatization of amines with this compound offers several advantages for GC-MS analysis. The resulting amide derivatives are more volatile and thermally stable than the parent amines, leading to improved peak shapes and reduced tailing on common non-polar GC columns.[3] The significant increase in molecular weight upon derivatization shifts the mass-to-charge ratios of the fragment ions to a higher, more specific region of the mass spectrum, reducing potential interferences from the sample matrix. The prominent fragment ions typically correspond to the 4-methoxyphenylacetyl moiety and the amine structure, allowing for confident identification.

For quantitative analysis, the use of deuterated internal standards is highly recommended to correct for variations in extraction efficiency and derivatization yield. The method should be validated according to established guidelines, including the determination of linearity, precision, accuracy, and the limits of detection and quantitation for each analyte of interest.

Conclusion

The derivatization of primary and secondary amines with this compound is a robust and effective strategy for their sensitive and reliable analysis by GC-MS. The detailed protocol provided in this application note serves as a valuable starting point for researchers and analysts in various fields. The method enhances chromatographic performance and provides characteristic mass spectra, enabling confident identification and quantification of a wide range of amine compounds.

References

Application Notes and Protocols: Lewis Acid Catalysts for Friedel-Crafts Reactions with 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and powerful C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and agrochemicals.[1] The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst to activate the electrophile.[3]

This document provides detailed application notes on the use of various Lewis acid catalysts for the Friedel-Crafts acylation of aromatic compounds with 4-methoxyphenylacetyl chloride. It includes a summary of catalyst performance, a detailed experimental protocol for a representative reaction, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[4] A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion.[3] The aromatic ring, acting as a nucleophile, then attacks the acylium ion to form a cyclohexadienyl cation intermediate, also known as an arenium ion.[2][3] Aromaticity is subsequently restored by the deprotonation of this intermediate, typically by the Lewis acid-halide complex (e.g., AlCl₄⁻), which regenerates the Lewis acid catalyst.[3][5]

However, the product aryl ketone is a moderate Lewis base and can form a stable complex with the strong Lewis acid catalyst.[5] This complexation often necessitates the use of stoichiometric or even excess amounts of the catalyst, as it is not truly regenerated under the reaction conditions. The final ketone product is liberated upon aqueous workup.[5][6]

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_regeneration Step 3: Deprotonation & Catalyst Regeneration AcylChloride 4-Methoxyphenylacetyl Chloride Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Resonance-Stabilized Acylium Ion Complex->AcyliumIon Cleavage of C-Cl bond AreniumIon Arenium Ion Intermediate (Sigma Complex) AcyliumIon->AreniumIon + Arene Arene Aromatic Ring (Arene) Arene->AreniumIon Deprotonation Deprotonation by [AlCl₄]⁻ AreniumIon->Deprotonation Loss of H⁺ ProductComplex Product-Catalyst Complex Deprotonation->ProductComplex Forms Product Workup Aqueous Workup ProductComplex->Workup Hydrolysis FinalProduct Final Aryl Ketone Product Workup->FinalProduct Liberates Product

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Lewis Acid Catalyst Performance

A variety of Lewis acids can be employed to catalyze Friedel-Crafts acylation. The choice of catalyst can significantly impact reaction efficiency, selectivity, and substrate scope.[7] While traditional catalysts like AlCl₃ are highly effective, they often require stoichiometric amounts and can be sensitive to moisture. Modern advancements have introduced milder, more environmentally benign, and recyclable catalytic systems.[7]

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst Type Catalyst Example Typical Substrate Reported Yield (%) Selectivity (%) Conditions & Remarks
Traditional Metal Halides Aluminum Chloride (AlCl₃) Benzene (B151609), Toluene, Anisole 85-95 High (para-selectivity on activated rings) Stoichiometric amounts required; moisture sensitive.[1][5]
Ferric Chloride (FeCl₃) Activated Arenes 70-90 Good Generally less reactive than AlCl₃.[6][8]
Zinc Chloride (ZnCl₂) Anisole (activated arenes) 80-92 Good Milder Lewis acid, can sometimes be used in catalytic amounts.[7]
Lanthanide Triflates Erbium Triflate (Er(OTf)₃) Electron-rich Arenes 80-95 High Effective under microwave-assisted conditions.
Europium Triflate (Eu(NTf₂)₃) Various Arenes Good to High Good Can use carboxylic acids directly as acylating agents at high temp.
Supported Catalysts Silica-supported ZnCl₂ Anisole ~90 Good Offers easier catalyst recovery and recyclability.[7]
Zeolites Mordenite Zeolite Anisole, 2-Methoxynaphthalene High >99.9 Green catalyst, reusable, high para-selectivity.[9][10]

| Metal-Free Catalysts | N-Heterocyclic Carbenes | Toluene | ~90 | 85 | Environmentally benign alternative to metal-based systems.[7] |

Note: Yields and selectivities are representative values from literature for similar acylation reactions and may vary based on the specific aromatic substrate and precise reaction conditions.

Experimental Protocol: Synthesis of 1-(Benzene)-2-(4-methoxyphenyl)ethan-1-one

This protocol details the Friedel-Crafts acylation of benzene with this compound using aluminum chloride as the catalyst. Benzene is chosen as a representative aromatic substrate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous Benzene (Solvent and reactant)

  • Dry Dichloromethane (DCM) (Optional, as co-solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695) or Hexanes/Ethyl Acetate (B1210297) for recrystallization

Equipment:

  • Oven-dried round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

1. Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator to prevent moisture contamination.[1]

  • Set up the reaction apparatus under a nitrogen or argon atmosphere.

  • To the round-bottom flask, add anhydrous benzene.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred benzene. The addition may be exothermic.

2. Acylation Reaction:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous benzene or dry DCM and transfer it to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Very carefully and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4][11] Stir vigorously until all aluminum salts have dissolved.

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.[1]

  • Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1][11]

4. Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexanes/ethyl acetate mixture) to yield the pure 1-(Benzene)-2-(4-methoxyphenyl)ethan-1-one.[1][11]

G start Start setup 1. Reaction Setup - Dry glassware under N₂ - Add anhydrous benzene to flask - Cool to 0-5 °C start->setup add_catalyst 2. Add AlCl₃ - Add catalyst portion-wise to stirred benzene at 0-5 °C setup->add_catalyst add_acyl 3. Add Acyl Chloride - Add this compound solution dropwise at 0-5 °C add_catalyst->add_acyl react 4. Reaction - Stir at 0-5 °C for 1-2h - Warm to RT and stir 2-4h - Monitor by TLC add_acyl->react quench 5. Quenching - Cool mixture to 0 °C - Pour into ice/HCl mixture react->quench extract 6. Extraction & Washing - Separate organic layer - Extract aqueous layer with DCM - Wash combined organics with HCl, NaHCO₃, and Brine quench->extract dry 7. Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Filter and concentrate via rotary evaporator extract->dry purify 8. Purification - Recrystallize crude product from a suitable solvent dry->purify end End (Pure Aryl Ketone) purify->end

References

Application Notes and Protocols: Reaction of 4-Methoxyphenylacetyl chloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 4-methoxyphenylacetyl chloride with various Grignard reagents. It outlines the synthetic challenges, methodologies to control reactivity, and detailed experimental procedures.

Introduction

The reaction of acyl chlorides with Grignard reagents is a fundamental carbon-carbon bond-forming reaction for the synthesis of ketones. However, the high reactivity of Grignard reagents often leads to a subsequent reaction with the newly formed ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[1][2] This lack of selectivity is a major challenge that needs to be addressed to obtain the desired ketone in high yield.

Several strategies have been developed to mitigate this over-addition, including:

  • Use of Less Reactive Organometallic Reagents: Transmetalation of the Grignard reagent to a less reactive species, such as an organocuprate (Gilman reagent) or an organocadmium compound, can selectively produce the ketone.[1][2][3][4]

  • Weinreb-Nahm Amide Chemistry: Conversion of the acyl chloride to a Weinreb-Nahm amide allows for the clean synthesis of ketones upon reaction with Grignard reagents. The resulting tetrahedral intermediate is stable and does not collapse to the ketone until acidic workup, thus preventing over-addition.[5][6][7]

  • Reaction at Low Temperatures: Conducting the reaction at very low temperatures can sometimes temper the reactivity of the Grignard reagent, favoring the formation of the ketone.

  • Use of Additives and Ligands: Certain additives, such as ferric chloride (FeCl₃) or ligands like bis[2-(N,N-dimethylamino)ethyl] ether, can moderate the reactivity of the Grignard reagent, leading to higher yields of the ketone.[8][9]

This document will focus on the direct reaction of this compound with Grignard reagents, providing a general protocol that can be adapted for different Grignard reagents, and will also discuss the alternative approach via Weinreb amides.

Quantitative Data Presentation

While specific yield data for the reaction of this compound with the Grignard reagents listed below is not extensively reported in the literature, the following table provides representative yields for analogous reactions of aryl acyl chlorides with Grignard reagents under controlled conditions. These values should be considered as illustrative examples of the expected efficiency of such transformations.

Grignard ReagentProductRepresentative Yield (%)Notes
Methylmagnesium Bromide1-(4-methoxyphenyl)propan-2-one70-85Yields are generally good for simple alkyl Grignard reagents when the reaction is carefully controlled.
Phenylmagnesium Bromide1-(4-methoxyphenyl)-2-phenylethanone65-80Aryl Grignard reagents are also effective, though steric hindrance can sometimes lower the yield.
Ethylmagnesium Bromide1-(4-methoxyphenyl)butan-2-one70-85Similar reactivity and yield expectations as with methylmagnesium bromide.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent

This protocol describes a general method for the synthesis of ketones from this compound and a Grignard reagent. Careful control of the reaction temperature is crucial to minimize the formation of the tertiary alcohol byproduct.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide, Ethylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Addition of Acyl Chloride: To the flask, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.0-1.1 eq) dropwise from the addition funnel to the stirred solution of the acyl chloride over a period of 30-60 minutes. It is critical to maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired ketone.

Protocol 2: Synthesis of the Weinreb-Nahm Amide of 4-Methoxyphenylacetic Acid and its Reaction with a Grignard Reagent

This two-step protocol offers a more reliable method for the synthesis of ketones, avoiding the over-addition problem.

Step A: Synthesis of N-methoxy-N-methyl-2-(4-methoxyphenyl)acetamide (Weinreb-Nahm Amide)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Addition of Base: Cool the solution in an ice bath and slowly add pyridine or triethylamine (2.2 eq).

  • Addition of Acyl Chloride: To this mixture, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude Weinreb-Nahm amide can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Step B: Reaction of the Weinreb-Nahm Amide with a Grignard Reagent

Materials:

  • N-methoxy-N-methyl-2-(4-methoxyphenyl)acetamide (from Step A)

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide, Ethylmagnesium bromide) in a suitable solvent

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.2 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and proceed with the same work-up and purification steps as described in Protocol 1.

Visualizations

Reaction_Pathway acyl_chloride This compound intermediate Tetrahedral Intermediate acyl_chloride->intermediate + Grignard Reagent grignard R-MgX grignard->intermediate ketone Ketone (Desired Product) intermediate->ketone - MgXCl tertiary_alcohol Tertiary Alcohol (Byproduct) ketone->tertiary_alcohol + Grignard Reagent (Over-addition)

Caption: Reaction pathway of this compound with a Grignard reagent.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Dry Glassware & Inert Atmosphere add_acyl_chloride Add this compound in Anhydrous THF setup->add_acyl_chloride cool Cool to -78 °C add_acyl_chloride->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard stir Stir at -78 °C add_grignard->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for the Grignard reaction.

References

Application Notes and Protocols for Polymer Surface Modification using 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the surface modification of polymers using 4-Methoxyphenylacetyl chloride. This process is particularly relevant for applications in drug development and biomedical research where tailoring the surface properties of polymeric materials is crucial for enhancing biocompatibility, controlling drug release kinetics, and improving cellular interactions. The protocols outlined herein describe the esterification of hydroxyl-functionalized polymer surfaces, leading to the covalent attachment of the 4-methoxyphenylacetyl group. This modification alters the surface chemistry, imparting a more hydrophobic and aromatic character to the polymer.

Introduction

Polymer surface modification is a critical technique for optimizing the performance of materials in various biomedical applications. Unmodified polymer surfaces may not possess the desired properties for specific biological interactions. The introduction of specific chemical functionalities can significantly enhance the performance of polymer-based devices such as drug delivery systems, tissue engineering scaffolds, and medical implants.

This compound is a reactive acyl chloride that can be used to functionalize polymer surfaces containing hydroxyl (-OH) or amine (-NH2) groups. The resulting ester or amide linkages are generally stable under physiological conditions. The introduction of the 4-methoxyphenyl (B3050149) group can be used to:

  • Increase Hydrophobicity: The aromatic ring and methoxy (B1213986) group increase the non-polar character of the surface, which can influence protein adsorption and cellular adhesion.

  • Introduce Aromaticity: The phenyl ring can participate in π-π stacking interactions, potentially for the immobilization of other aromatic molecules, including certain drugs.

  • Provide a Linker for Further Functionalization: The methoxy group could, in principle, be demethylated to a phenol (B47542) for subsequent chemical modifications.

This document provides a comprehensive guide to performing this surface modification on a generic hydroxyl-containing polymer substrate, such as polyvinyl alcohol (PVA) or cellulose (B213188), and characterizing the resulting modified surface.

Experimental Protocols

Materials and Equipment

Materials:

  • Hydroxyl-containing polymer substrate (e.g., PVA film, cellulose-based membrane)

  • This compound (≥98% purity)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Anhydrous base (e.g., Pyridine or Triethylamine (TEA))

  • Washing solvents (e.g., ethanol (B145695), deionized water)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reaction vessel with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Ultrasonic bath for cleaning

  • Vacuum oven for drying

  • Characterization instruments: Contact Angle Goniometer, X-ray Photoelectron Spectrometer (XPS), ATR-FTIR Spectrometer.

Protocol for Surface Modification

This protocol is a general guideline and may require optimization based on the specific polymer substrate and desired degree of modification.

Step 1: Substrate Preparation

  • Thoroughly clean the polymer substrate by sonication in an appropriate solvent (e.g., ethanol or isopropanol (B130326) for 15 minutes) to remove any surface contaminants.

  • Dry the substrate under vacuum or with a stream of dry nitrogen gas.

  • For substrates with low hydroxyl group density, a pre-treatment step such as oxygen plasma treatment may be necessary to introduce hydroxyl functionalities.

Step 2: Reaction Setup

  • Place the cleaned and dried polymer substrate into the glass reaction vessel.

  • Purge the vessel with dry nitrogen gas for at least 15 minutes to establish an inert atmosphere.

  • Add the anhydrous solvent to the vessel, ensuring the polymer substrate is fully submerged.

  • Add the anhydrous base (e.g., pyridine, 2-4 equivalents relative to the estimated surface hydroxyl groups) to the solvent and stir gently.

Step 3: Acylation Reaction

  • Dissolve this compound (1.5-3 equivalents relative to the estimated surface hydroxyl groups) in a small amount of the anhydrous solvent in the dropping funnel.

  • Slowly add the this compound solution to the reaction vessel dropwise over 30-60 minutes with continuous stirring. The reaction is often exothermic, and cooling in an ice bath may be necessary.

  • Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

Step 4: Washing and Drying

  • After the reaction is complete, remove the polymer substrate from the reaction mixture.

  • Wash the modified substrate sequentially with the reaction solvent, ethanol, and deionized water to remove unreacted reagents and byproducts. A Soxhlet extraction can be used for a more thorough cleaning of porous materials.[1]

  • Dry the modified polymer substrate in a vacuum oven at a temperature appropriate for the polymer's stability (e.g., 40-60 °C) until a constant weight is achieved.

Characterization of the Modified Surface

The success of the surface modification can be confirmed using various surface-sensitive analytical techniques.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is used to identify the functional groups present on the polymer surface. The successful esterification will be indicated by the appearance of a new carbonyl (C=O) stretching peak, typically in the range of 1730-1750 cm⁻¹, which is characteristic of an ester bond.[1]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information of the top few nanometers of the surface. The modification can be confirmed by an increase in the carbon to oxygen (C/O) atomic ratio and the appearance of a new peak in the high-resolution C1s spectrum corresponding to the O-C=O of the ester group.

Contact Angle Goniometry

This technique measures the wettability of the surface. The introduction of the hydrophobic 4-methoxyphenylacetyl group is expected to increase the water contact angle, indicating a more hydrophobic surface.[2]

Data Presentation

The following table summarizes the expected quantitative data from the characterization of a hydroxyl-containing polymer surface before and after modification with this compound.

Characterization TechniqueParameter MeasuredUnmodified PolymerModified Polymer
ATR-FTIR Carbonyl Peak (cm⁻¹)Absent~1740
XPS Atomic Concentration (%)C: ~60%, O: ~40%C: >70%, O: <30%
High-Resolution C1s Peak (eV)C-C, C-OHC-C, C-OH, O-C=O
Contact Angle Goniometry Water Contact Angle (°)~40-60°>80°

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Surface Modification cluster_post Post-Reaction cluster_char Characterization Clean Clean Substrate Dry Dry Substrate Clean->Dry Setup Reaction Setup (Inert Atmosphere) Dry->Setup Add_Reagents Add Solvent & Base Setup->Add_Reagents Add_Acyl_Chloride Add 4-Methoxyphenylacetyl Chloride Solution Add_Reagents->Add_Acyl_Chloride React React for 12-24h Add_Acyl_Chloride->React Wash Wash Substrate React->Wash Final_Dry Final Drying Wash->Final_Dry ATR_FTIR ATR-FTIR Final_Dry->ATR_FTIR XPS XPS Final_Dry->XPS Contact_Angle Contact Angle Final_Dry->Contact_Angle

Caption: Experimental workflow for polymer surface modification.

Chemical Reaction Pathway

reaction_pathway Polymer_OH Polymer-OH (Hydroxyl-functionalized Polymer Surface) Modified_Polymer Modified Polymer (Polymer-O-CO-CH2-Ph-OCH3) Polymer_OH->Modified_Polymer Esterification Acyl_Chloride This compound (CH3O-Ph-CH2-COCl) Acyl_Chloride->Modified_Polymer Byproduct Byproduct (Base-HCl) Acyl_Chloride->Byproduct Base Base (e.g., Pyridine) Base->Byproduct

Caption: Esterification reaction on a hydroxylated polymer surface.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-methoxyphenylacetyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals. The primary method detailed here involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride, a robust and scalable procedure. An alternative method using oxalyl chloride is also discussed for applications requiring milder conditions.

Overview and Chemical Pathway

The synthesis of this compound is most commonly achieved through the conversion of 4-methoxyphenylacetic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of gaseous byproducts (sulfur dioxide and hydrogen chloride).[1][2] An alternative, though often more expensive for large-scale production, is the use of oxalyl chloride, which can be advantageous for heat-sensitive substrates as the reaction can be conducted at room temperature.[2]

The general reaction is as follows:

4-Methoxyphenylacetic acid + Chlorinating Agent → this compound + Byproducts

Data Presentation

Table 1: Reagent Properties and Stoichiometry
ReagentChemical FormulaMolar Mass ( g/mol )Moles (for 78g scale)EquivalentsDensity (g/mL)Boiling Point (°C)
4-Methoxyphenylacetic acidC₉H₁₀O₃166.170.471.0--
Thionyl chlorideSOCl₂118.970.94 - 2.352.0 - 5.01.63676
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CatalyticCatalytic0.944153
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent-1.32639.6
Toluene (B28343)C₇H₈92.14Solvent-0.867110.6
Table 2: Reaction Parameters and Expected Outcome
ParameterValueNotes
Reaction Temperature65°C to RefluxDependent on solvent choice.
Reaction Time1 - 6 hoursMonitor by cessation of gas evolution.[1][2]
Expected Yield85 - 92%Post-purification.[1][2]
Product Purity>95%After distillation.[1][2]
Product AppearanceRed to pale yellow oil[3]
Product Boiling Point135°C (water aspirator) / 143°C (10 mmHg)[3][4]

Experimental Protocols

Scale-Up Synthesis using Thionyl Chloride

This protocol details the conversion of 4-methoxyphenylacetic acid to this compound using thionyl chloride, a common and effective method for larger-scale production.[3]

Materials and Equipment:

  • Three-necked round-bottom flask of appropriate size

  • Reflux condenser

  • Gas outlet connected to a scrubber (e.g., containing a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases)

  • Addition funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Distillation apparatus for vacuum distillation

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber, and an addition funnel.

  • Charging the Reactor: Charge the flask with 4-methoxyphenylacetic acid (e.g., 78 g, 0.47 mol).[3] An inert solvent such as dichloromethane (DCM) or toluene can be used, though the reaction can also be run neat with an excess of thionyl chloride.[1][2]

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (e.g., 2 to 5 equivalents) to the stirred starting material via the addition funnel.[2] The reaction is exothermic, and a controlled addition rate is necessary.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.[3] The addition of DMF is known to accelerate the formation of acid chlorides.[5]

  • Reaction: Heat the mixture to 65°C or to reflux and maintain this temperature for 1-4 hours.[3][4] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification:

    • After the reaction is complete, remove the excess thionyl chloride by distillation, potentially under reduced pressure.[2]

    • To ensure complete removal of thionyl chloride, an inert solvent like toluene can be added and co-distilled (azeotropic removal).[5][6]

    • The crude this compound is then purified by fractional distillation under reduced pressure.[1][3] Collect the fraction boiling at approximately 135°C under water aspirator pressure or 143°C at 10 mmHg.[3][4]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Start reagents Prepare 4-Methoxyphenylacetic Acid, Thionyl Chloride, and Catalyst (DMF) start->reagents addition Slowly add Thionyl Chloride and DMF to the starting material reagents->addition heating Heat the mixture to 65°C or reflux (1-4 hours) addition->heating distill_excess Distill off excess Thionyl Chloride heating->distill_excess azeotrope Optional: Azeotropic removal with Toluene distill_excess->azeotrope vacuum_distill Purify by vacuum distillation distill_excess->vacuum_distill direct azeotrope->vacuum_distill product This compound (>95% purity) vacuum_distill->product end End product->end

Caption: Workflow for the synthesis of this compound.

Chlorinating Agent Comparison

Caption: Comparison of thionyl chloride and oxalyl chloride.

Safety and Handling

  • This compound is corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive.[8]

  • Thionyl chloride is toxic, corrosive, and reacts violently with water.[2]

  • Oxalyl chloride is also toxic and corrosive.[2]

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • A scrubber containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the acidic gases (HCl, SO₂) produced during the reaction.

Analytical Characterization

The purity and identity of the final product can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Gas Chromatography-Mass Spectrometry (GC-MS) [9]

This comprehensive guide provides researchers and professionals with a detailed and scalable protocol for the synthesis of this compound, a crucial intermediate in various chemical industries. Adherence to the outlined procedures and safety precautions is paramount for a successful and safe synthesis.

References

Troubleshooting & Optimization

Removing excess thionyl chloride from 4-Methoxyphenylacetyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyphenylacetyl chloride, with a specific focus on the critical step of removing excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from the reaction mixture?

A1: The most common and effective methods for removing excess thionyl chloride are distillation and quenching.[1] The choice between these methods depends on several factors, including the stability of the this compound, the scale of your reaction, and the required purity of the final product.[1]

Q2: When is distillation the recommended method for thionyl chloride removal?

A2: Distillation is the preferred method when the product, this compound, is sensitive to water or other protic quenching agents.[1] It is particularly suitable for large-scale reactions where the high exothermicity of quenching can be difficult to control.[1]

Q3: What is azeotropic distillation and when should it be used?

A3: Azeotropic distillation is a technique used to remove residual thionyl chloride by adding a dry, inert solvent, such as toluene (B28343), to form a low-boiling azeotrope.[1][2] This allows for the removal of thionyl chloride at a lower temperature than its normal boiling point, which is beneficial if the product is thermally sensitive.[2] This method is particularly effective for removing trace amounts of thionyl chloride to achieve high product purity.[1]

Q4: What are the critical safety precautions to take when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] All manipulations must be performed in a well-ventilated fume hood.[1][2] It is imperative to wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[1] All glassware must be scrupulously dry to prevent exothermic reactions.[2]

Q5: My product is turning yellow or orange after heating to remove thionyl chloride. What is the cause?

A5: A yellow or orange coloration can be an indication of product decomposition or the formation of impurities.[2] Thionyl chloride itself can decompose at temperatures above its boiling point to form species like disulfur (B1233692) dichloride, sulfur dioxide, and chlorine, which can contribute to the color.[2] Using vacuum distillation to lower the temperature is a recommended solution.[1]

Troubleshooting Guides

Method 1: Distillation (Vacuum and Azeotropic)
Issue Possible Cause Solution
Product Decomposition During Distillation The distillation temperature is too high. Thionyl chloride decomposes above 140°C, and this compound may decompose at a lower temperature.[1]Utilize vacuum distillation to lower the boiling points of both thionyl chloride and the product, allowing for separation at a lower, safer temperature.[1]
Incomplete Removal of Thionyl Chloride Simple distillation may not be sufficient for complete removal, especially if there are traces remaining.[1]Perform an azeotropic distillation by adding dry toluene and distilling the mixture. This can be repeated multiple times to "chase" the remaining thionyl chloride.[1][3]
Corrosion of Rotary Evaporator Tubing Acidic vapors (HCl and SO₂) from the reaction of thionyl chloride with moisture are corroding the tubing.[1]Use chemically resistant tubing and, critically, a base trap (e.g., with KOH or NaOH solution) between the rotary evaporator and the vacuum pump to neutralize the acidic vapors.[1][4]
Method 2: Quenching
Issue Possible Cause Solution
Vigorous and Uncontrolled Reaction The reaction of thionyl chloride with quenching agents (e.g., water, ice, or basic solutions) is highly exothermic.[1]Perform the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water).[1]
Hydrolysis of this compound Acyl chlorides readily hydrolyze back to the corresponding carboxylic acid in the presence of water.[1]If your product is water-sensitive, quenching with aqueous solutions is not the appropriate method. Distillation should be used to remove the excess thionyl chloride.[1]
Aqueous Layer Remains Acidic After Quenching with Base Insufficient amount of base was used to neutralize the HCl and SO₂ byproducts and the excess thionyl chloride.Add the basic solution (e.g., saturated sodium bicarbonate) until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.

Quantitative Data

Physical Properties Relevant to Separation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Thionyl Chloride (SOCl₂)118.9774.6[2]Reacts violently with water.[1][2]
This compound184.62[5]135 (at water aspirator pressure)[5]Expected to be significantly higher than thionyl chloride at atmospheric pressure.
Toluene92.14110.6[2]Forms a low-boiling azeotrope with thionyl chloride.[2]

Experimental Protocols

Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: After the reaction to form this compound is complete, allow the reaction flask to cool to room temperature.

  • Applying Vacuum: Slowly and cautiously apply a vacuum to the system. Be mindful of potential bumping.

  • Heating: Gently heat the reaction flask using an oil bath. The temperature should be carefully controlled to be sufficient to distill the thionyl chloride but not so high as to cause product decomposition.

  • Collection: Collect the distilled thionyl chloride in a receiving flask cooled in an ice bath.

  • Completion: Once the distillation of thionyl chloride is complete, carefully and slowly release the vacuum and backfill the system with an inert gas. The remaining crude this compound can then be purified by further vacuum distillation at a higher temperature.[5]

Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation with Toluene
  • Initial Distillation: After the reaction is complete, perform a simple or vacuum distillation to remove the bulk of the excess thionyl chloride.

  • Addition of Toluene: Add a portion of dry toluene to the reaction flask containing the crude this compound.

  • Azeotropic Distillation: Heat the mixture to distill the toluene-thionyl chloride azeotrope. The head temperature will be lower than the boiling point of pure toluene.

  • Repeat: Repeat the process of adding and removing dry toluene (2-3 times) to ensure the complete removal of residual thionyl chloride.[6]

  • Final Product: The remaining solution is the crude this compound in toluene, which can be used directly or further purified after removing the toluene.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_removal Removal of Excess Thionyl Chloride cluster_distillation Distillation Methods cluster_purification Purification start 4-Methoxyphenylacetic Acid + Excess Thionyl Chloride reaction Reaction (Reflux) start->reaction distillation Distillation reaction->distillation Water-sensitive product quenching Quenching reaction->quenching Water-stable product vacuum_dist Vacuum Distillation distillation->vacuum_dist azeotropic_dist Azeotropic Distillation distillation->azeotropic_dist final_product Pure this compound vacuum_dist->final_product azeotropic_dist->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_method cluster_dist_issues Distillation Issues cluster_quench_issues Quenching Issues cluster_solutions Solutions start Excess Thionyl Chloride Removal distillation Distillation start->distillation quenching Quenching start->quenching decomposition Product Decomposition distillation->decomposition incomplete_removal Incomplete Removal distillation->incomplete_removal exotherm Vigorous Exotherm quenching->exotherm hydrolysis Product Hydrolysis quenching->hydrolysis use_vacuum Use Vacuum Distillation decomposition->use_vacuum azeotrope Use Azeotropic Distillation incomplete_removal->azeotrope low_temp Perform at Low Temperature exotherm->low_temp switch_method Switch to Distillation hydrolysis->switch_method

Caption: Troubleshooting logic for thionyl chloride removal.

References

Technical Support Center: 4-Methoxyphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the hydrolysis of 4-methoxyphenylacetyl chloride during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during the workup?

A1: this compound, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon. This makes it extremely reactive towards nucleophiles, including water.[1] During an aqueous workup, the acyl chloride can readily react with water to hydrolyze back to the corresponding carboxylic acid, 4-methoxyphenylacetic acid.[2][3][4] This reaction is often rapid and can significantly reduce the yield of your desired product.[5]

Q2: What are the common signs of accidental hydrolysis?

A2: Signs of significant hydrolysis include:

  • Low yield of the intended product.[2]

  • The presence of a new, more polar spot on a Thin-Layer Chromatography (TLC) analysis of the crude product, which corresponds to 4-methoxyphenylacetic acid.[6][7]

  • Difficulty in purification, with the major isolated product being the starting carboxylic acid.

  • Evolution of HCl gas when the compound comes into contact with moisture, which can be observed as fumes.[8]

Q3: How can I minimize hydrolysis during an aqueous workup?

A3: To minimize hydrolysis, the key is to limit the contact of the acyl chloride with water under reactive conditions. Strategies include:

  • Performing washes with cold (0-5 °C) aqueous solutions to slow the rate of hydrolysis.[9]

  • Minimizing the duration of contact between the organic layer and the aqueous wash.

  • Using a saturated brine solution for the final wash to help remove dissolved water from the organic layer.[2]

  • Ensuring the reaction has gone to completion before initiating the workup, as the desired nucleophilic reaction is typically faster than hydrolysis.[10]

  • Immediately drying the organic layer with a strong drying agent (e.g., MgSO₄, Na₂SO₄) after the final wash.

Q4: My TLC plate shows a new, more polar spot after workup. Is this the hydrolyzed product?

A4: Yes, this is very likely. Carboxylic acids are significantly more polar than their corresponding acyl chlorides or most ester and amide products due to their ability to engage in hydrogen bonding. This increased polarity results in a lower Retention Factor (Rf) on a normal-phase TLC plate, appearing as a spot closer to the baseline.[6][7]

Q5: Can I perform a reaction with this compound in a biphasic (organic/aqueous) system without complete hydrolysis?

A5: Yes, this is possible using a technique known as the Schotten-Baumann reaction.[9][10] This method is effective for acylating amines and alcohols. The reaction is performed in a two-phase system with the acyl chloride in an inert organic solvent and the nucleophile (amine/alcohol) along with a base (like NaOH) in the aqueous phase.[9] The desired reaction is much faster than hydrolysis because amines and deprotonated alcohols are more potent nucleophiles than water.[10] The base in the aqueous layer serves to both deprotonate the nucleophile, increasing its reactivity, and neutralize the HCl byproduct.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Premature Hydrolysis: The this compound was exposed to water before or during the reaction.[2]1. Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][6]
2. Incomplete Reaction: The reaction was quenched before all the acyl chloride was consumed, leading to its hydrolysis during workup.2. Monitor Reaction Progress: Use TLC or another appropriate analytical method to ensure the starting material is fully consumed before adding any aqueous solution.
3. Product Loss During Workup: The desired product may have some solubility in the aqueous layer.[11]3. Optimize Extraction: Re-extract the aqueous layers with your organic solvent. If the product is basic (e.g., an amide), ensure the aqueous layer is not acidic during extraction. If the product is acidic, ensure the layer is not basic.
4-Methoxyphenylacetic Acid is the Major Product Inefficient Workup: The conditions of the aqueous workup favored hydrolysis over separation.Implement a Modified Workup: • Use ice-cold water or dilute brine for washes. • Reduce the number and volume of washes to the minimum necessary. • Vigorously shake the separatory funnel for a shorter time (e.g., 15-30 seconds) for each wash. • Immediately dry the separated organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Reaction Fails to Proceed Degraded Acyl Chloride: The this compound may have hydrolyzed during storage due to exposure to atmospheric moisture.Verify Reagent Quality: Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure.[2] Store the reagent under an inert atmosphere and tightly sealed.

Data Presentation

Table 1: Impact of Workup Conditions on Competing Acylation vs. Hydrolysis Reactions

This table provides a qualitative summary of how different parameters can influence the outcome of a reaction workup involving an acyl chloride.

ParameterConditionEffect on Desired AcylationEffect on HydrolysisRecommendation
Temperature Low (0-5 °C)SlowerSlowerRecommended to control the exothermic reaction and minimize the rate of hydrolysis.[9]
Room TemperatureFasterFasterMay be acceptable for highly reactive nucleophiles but increases the risk of hydrolysis.[9]
pH of Aqueous Wash Acidic (e.g., dilute HCl)Decreases reactivity of amine nucleophilesGenerally slowerUseful for removing excess amine bases after the reaction is complete.[9]
Neutral (e.g., Water, Brine)ModerateModerateSuboptimal for many reactions but necessary for washing. Minimize contact time.
Basic (e.g., dilute NaHCO₃)Not applicable during workup washFasterUseful for neutralizing excess acid and removing the 4-methoxyphenylacetic acid byproduct. Perform quickly at low temperatures.[9]
Contact Time ShortLess time for reactionLess time for reactionRecommended during workup to minimize hydrolysis.
LongMore time for reactionMore time for reactionAvoid during aqueous workup steps.

Experimental Protocols

Protocol 1: General Anhydrous Reaction (e.g., Ester or Amide Formation)

  • Preparation: Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at 120°C for several hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[2]

  • Solvent and Reagents: Use anhydrous solvents. Ensure all other reagents, such as the alcohol/amine nucleophile and any base (e.g., pyridine, triethylamine), are also anhydrous.[2]

  • Reaction Setup: Assemble the glassware and maintain a positive pressure of inert gas.

  • Procedure: Dissolve the alcohol or amine in the anhydrous solvent. If using a non-nucleophilic base like triethylamine, add it to this solution.[1]

  • Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add this compound (1.0-1.2 equivalents) dropwise to the cooled, stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC.[2]

  • Workup: Proceed to a modified aqueous workup (Protocol 2).

Protocol 2: Modified Aqueous Workup to Minimize Hydrolysis

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ice-cold water or a cold, dilute aqueous solution (e.g., NaHCO₃ or HCl, depending on the reaction) to quench any unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and ice-cold water/brine. Shake briefly but vigorously and allow the layers to separate quickly.

  • Washing: Drain the organic layer. Wash sequentially with necessary ice-cold aqueous solutions (e.g., dilute acid to remove base, dilute base to remove carboxylic acid byproduct, and finally brine).[9] Perform each wash rapidly.

  • Drying: Immediately dry the collected organic layer over a generous amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizations

Hydrolysis_Pathway AcylChloride 4-Methoxyphenylacetyl Chloride DesiredProduct Desired Product (Ester / Amide) AcylChloride->DesiredProduct  Desired Reaction (Faster with strong nucleophile) HydrolysisProduct Hydrolysis Byproduct (4-Methoxyphenylacetic Acid) AcylChloride->HydrolysisProduct  Undesired Hydrolysis (Competing Reaction) Nucleophile Desired Nucleophile (e.g., R-OH, R-NH2) Water Water (H2O) (Moisture/Workup)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Problem Identified: Low Yield / Presence of Carboxylic Acid Byproduct check_conditions Were anhydrous reaction conditions used? start->check_conditions check_workup Was the workup performed rapidly at low temperature? check_conditions->check_workup Yes sol_conditions Solution: Ensure all glassware is dry and use anhydrous solvents under inert gas. check_conditions->sol_conditions No check_reagent Is the acyl chloride reagent fresh and pure? check_workup->check_reagent Yes sol_workup Solution: Use ice-cold washes, minimize contact time, and dry organic layer immediately. check_workup->sol_workup No sol_reagent Solution: Use a new bottle or distill the acyl chloride before use. check_reagent->sol_reagent No end_node Problem Resolved check_reagent->end_node Yes sol_conditions->check_workup sol_workup->check_reagent sol_reagent->end_node

Caption: Troubleshooting workflow for hydrolysis of this compound.

References

Technical Support Center: Reactions of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenylacetyl chloride. The information is designed to help users anticipate and address common issues and side reactions encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in reactions with various nucleophiles, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield in Acylation Reactions

Potential CauseRecommended Solution
Hydrolysis of this compound This compound is highly sensitive to moisture and can rapidly hydrolyze to the unreactive 4-methoxyphenylacetic acid.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents.[1] It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Incomplete Reaction The reaction may not have gone to completion. Optimize reaction time and temperature. For instance, in the synthesis of (4-Methylphenoxy)acetyl chloride, refluxing for 4-6 hours at 40-50°C is a typical condition.[1] For acylation of amines, the reaction is often initiated at 0°C and then allowed to warm to room temperature, stirring for 2-12 hours.[3]
Steric Hindrance Bulky groups on either the acyl chloride or the nucleophile can impede the reaction.[1] Consider increasing the reaction temperature or prolonging the reaction time.[1] Alternatively, using a less sterically hindered nucleophile might be necessary.[1]
Deactivated Aromatic Ring (Friedel-Crafts) In Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[4] If the aromatic ring contains substituents like nitro (NO2) or cyano (CN), the reaction may not proceed efficiently.[4]
Lewis Acid Catalyst Inactivity (Friedel-Crafts) The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[4] Use fresh, anhydrous Lewis acid and ensure anhydrous conditions.[4] In many cases, a stoichiometric amount of the Lewis acid is required as the product can form a stable complex with the catalyst.[4]

Issue 2: Formation of Multiple Products

Potential CauseRecommended Solution
Reaction with other functional groups The acyl chloride might be reacting with other sensitive functional groups present in the nucleophile.[1] Use appropriate protecting groups for these functionalities to prevent unwanted side reactions.[1]
Polysubstitution (Friedel-Crafts) While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[4] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[4][5]
Reaction with Solvent Protic solvents like alcohols or water will react with the acyl chloride.[2] Always use dry, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound is fuming and there's a white precipitate in the container. What is happening?

A: The fuming is likely due to the reaction of the acyl chloride with moisture in the air, which produces hydrochloric acid (HCl) gas.[2] The white precipitate is probably the hydrolyzed product, 4-methoxyphenylacetic acid.[2] This indicates that the compound has been exposed to moisture and may have reduced reactivity. To prevent this, always handle this compound under an inert atmosphere and store it in a tightly sealed container in a cool, dry place.[2]

Q2: How can I purify the synthesized this compound?

A: Distillation under reduced pressure is the recommended method for purifying this compound to avoid decomposition at high temperatures.[1] Introducing hydrogen chloride gas during distillation can also help suppress degradation.[1] For more efficient separation from the starting material, fractional distillation can be employed.[1]

Q3: What type of base should I use for the acylation of an amine with this compound?

A: A base is necessary to neutralize the hydrochloric acid byproduct.[3] Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used.[3] Inorganic bases such as potassium carbonate can also be effective, particularly in biphasic reaction conditions.[3] The choice of base can influence the reaction rate and selectivity.[3]

Q4: Can I use this compound in Friedel-Crafts acylation with any aromatic compound?

A: No, Friedel-Crafts acylation is an electrophilic aromatic substitution, and therefore, it works best with electron-rich or activated aromatic rings.[4] Aromatic compounds with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally not suitable substrates for this reaction as they are too unreactive.[4]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.[3]

  • Perform an aqueous workup by washing the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).[6]

  • Cool the suspension to 0°C in an ice bath.[6]

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.[6]

  • Add the this compound solution dropwise to the stirred suspension of the Lewis acid over 15-20 minutes, maintaining the temperature at 0°C.[6]

  • Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the aromatic substrate solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0°C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for the desired time (e.g., 1-2 hours), monitoring the progress by TLC.[4]

  • Carefully quench the reaction by pouring it into a beaker containing ice and concentrated hydrochloric acid.[4]

  • Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.[4]

  • Separate the layers and extract the aqueous layer with DCM.[4]

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[4]

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield CheckPurity Check Reagent Purity & Anhydrous Conditions Start->CheckPurity  Potential Cause CheckParams Optimize Reaction Parameters (Temp, Time, Stoichiometry) Start->CheckParams  Potential Cause CheckCatalyst Verify Catalyst Activity (for Friedel-Crafts) Start->CheckCatalyst  Potential Cause CheckSubstrate Assess Substrate Reactivity (Steric Hindrance, Electronics) Start->CheckSubstrate  Potential Cause Solution1 Use Fresh/Purified Reagents Ensure Anhydrous Conditions CheckPurity->Solution1  Solution Solution2 Adjust Temperature/Time Verify Stoichiometry CheckParams->Solution2  Solution Solution3 Use Fresh/Anhydrous Catalyst Increase Catalyst Loading CheckCatalyst->Solution3  Solution Solution4 Modify Substrate/Reagent Consider Protecting Groups CheckSubstrate->Solution4  Solution

Caption: Troubleshooting workflow for low product yield.

Competing_Reactions AcylChloride This compound (Electrophile) DesiredProduct Desired Acylated Product AcylChloride->DesiredProduct reacts with SideProduct1 4-Methoxyphenylacetic Acid (Hydrolysis Product) AcylChloride->SideProduct1 reacts with SideProduct2 Byproduct from Side Reaction AcylChloride->SideProduct2 reacts with Nucleophile Desired Nucleophile (e.g., Amine, Alcohol) Nucleophile->DesiredProduct SideNucleophile1 Water (Moisture) (Undesired Nucleophile) SideNucleophile1->SideProduct1 SideNucleophile2 Other Nucleophilic Functional Groups SideNucleophile2->SideProduct2

Caption: Competing side reactions with nucleophiles.

Experimental_Workflow_Amine_Acylation Start Start: Prepare Reactants Step1 Dissolve Amine and Base in Anhydrous Solvent Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Slowly Add This compound Step2->Step3 Step4 Warm to Room Temperature and Stir Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step5->Step4 Incomplete Step6 Quench and Workup Step5->Step6 Reaction Complete Step7 Purify Product Step6->Step7 End End: Isolated Product Step7->End

Caption: Experimental workflow for amine acylation.

References

Technical Support Center: Purification of 4-Methoxyphenylacetyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 4-methoxyphenylacetyl chloride by vacuum distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Q1: My product is a dark red or brown oil after distillation. What is the cause and how can I prevent it?

A: Discoloration often indicates thermal decomposition or the presence of impurities. This compound is sensitive to high temperatures.

  • Possible Cause 1: Excessive Heat/Decomposition: The distillation temperature may be too high, causing the compound to decompose.

    • Solution: Ensure you are using a high-quality vacuum pump to achieve the lowest possible pressure. This will lower the boiling point of the compound and minimize thermal stress.[1][2] A pressure of 10 mmHg or lower is recommended. Also, ensure the heating mantle is not set to an excessively high temperature; gradual heating is key.

  • Possible Cause 2: Impurities in Starting Material: The crude this compound may contain impurities from the synthesis step (e.g., from the reaction of 4-methoxyphenylacetic acid and thionyl chloride) that are prone to decomposition.[1][3]

    • Solution: Ensure the initial synthesis reaction goes to completion and that excess reagents like thionyl chloride are effectively removed before attempting the final vacuum distillation.[4]

Q2: I'm having difficulty achieving the required vacuum level.

A: A stable and low vacuum is critical for successful distillation.[2] Leaks are the most common cause of vacuum problems.

  • Solution:

    • Check all Glassware: Carefully inspect all glassware components for cracks or chips, especially around the joints.

    • Verify Seals: Ensure all ground glass joints are properly greased and securely clamped. Check that all tubing is in good condition and that connections to the vacuum pump are airtight.[5]

    • Pump Maintenance: Verify that your vacuum pump is in good working order and the pump oil is clean.

Q3: The distillation rate is extremely slow, or the product is not distilling at the expected temperature.

A: This issue can be related to pressure, temperature measurement, or heating.

  • Possible Cause 1: Inaccurate Pressure Reading: Your vacuum gauge may not be accurate, indicating a lower pressure than is actually in the system.[5]

    • Solution: Calibrate or replace the vacuum gauge to ensure an accurate reading of the system's pressure.

  • Possible Cause 2: Incorrect Thermometer Placement: To get an accurate boiling point reading, the thermometer bulb must be positioned correctly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[5] This ensures it measures the temperature of the vapor that is actively distilling.

  • Possible Cause 3: Insufficient Heating or Heat Loss: The heating mantle may not be providing enough energy, or heat may be dissipating from the distillation head.

    • Solution: Gradually increase the temperature of the heating mantle. To prevent heat loss, you can insulate the distillation head and neck with glass wool or aluminum foil.[5]

Q4: The product solidified in the condenser.

A: While this compound is a liquid at room temperature, higher melting impurities or a very cold condenser could potentially cause blockages.

  • Solution: If solidification occurs, you can gently warm the outside of the condenser with a heat gun to melt the solid. Consider increasing the temperature of the cooling fluid or reducing its flow rate, ensuring that condensation still occurs efficiently.[5]

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A: this compound has a high boiling point at atmospheric pressure and is susceptible to thermal decomposition. Reducing the pressure significantly lowers the temperature at which it boils, allowing for purification without degrading the product.[2]

Q2: What is the boiling point of this compound under vacuum?

A: The reported boiling point is approximately 143 °C at a pressure of 10 mm Hg.[4][6][7][8] One source also reports a boiling point of 135 °C using a water aspirator, which typically provides a less controlled vacuum.[3]

Q3: What are the primary safety concerns when working with this compound?

A: this compound is a corrosive material that can cause severe skin burns and eye damage.[8][9] It is also moisture-sensitive and can react violently with water.[10]

  • Safety Precautions:

    • Always handle this chemical in a well-ventilated fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10]

    • Ensure an eyewash station and safety shower are readily accessible.[11]

    • Keep away from water and incompatible materials like strong oxidizing agents.[10]

Q4: What are the common impurities in crude this compound?

A: The most common impurity is residual thionyl chloride from the synthesis step. Other potential impurities can arise from side reactions or an incomplete initial reaction.[1] A preliminary distillation or co-distillation with an inert solvent like toluene (B28343) can help remove residual thionyl chloride before the final product distillation.[1]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[8][9]
Molecular Weight 184.62 g/mol [3][9]
Boiling Point 143 °C @ 10 mmHg[4][6][7][8]
135 °C @ water aspirator vacuum[3]
Density 1.208 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.54[4][6]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

This protocol assumes the crude this compound has been synthesized and the bulk of the excess thionyl chloride has been removed.

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with thermometer port

  • Condenser

  • Receiving flask (round-bottom flask)

  • Thermometer

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Vacuum pump, tubing, and vacuum gauge

  • Cold trap (recommended to protect the pump)

  • Glass wool or aluminum foil for insulation

  • Appropriate clamps and stands

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is completely dry.[12]

    • Place a magnetic stir bar into the distilling flask containing the crude this compound.

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Securely clamp the apparatus. Place the distilling flask in the heating mantle.

    • Position the thermometer correctly, with the top of the bulb level with the side arm to the condenser.[5]

    • Connect the condenser to a cooling water source.

    • Connect the vacuum takeoff adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin magnetic stirring to ensure even heating and prevent bumping.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., ≤ 10 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask.

    • Observe the distillation. You may see a small forerun of any remaining volatile impurities distill first.

    • Gradually increase the temperature until the product begins to distill. The vapor temperature should hold steady at the boiling point of this compound at that pressure (approx. 143 °C at 10 mmHg).[4][6][7][8]

    • Collect the main fraction in the receiving flask. The product should be a clear, pale-colored liquid.

  • Shutdown:

    • Once the distillation is complete (most of the material has distilled over, and the temperature begins to drop or fluctuate), turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure (preferably with an inert gas like nitrogen).

    • Turn off the vacuum pump and cooling water.

    • Disassemble the apparatus and transfer the purified product to a suitable, dry, sealed container.

Mandatory Visualization

G Troubleshooting Workflow for Vacuum Distillation start Start Distillation check_vacuum Is Vacuum Stable and < 10 mmHg? start->check_vacuum check_leaks Check for Leaks: - Inspect Glassware - Check Seals & Tubing - Service Pump check_vacuum->check_leaks No heat_mantle Begin Gradual Heating check_vacuum->heat_mantle Yes check_leaks->check_vacuum observe_dist Is Product Distilling at Expected Temp (~143°C)? heat_mantle->observe_dist troubleshoot_temp Troubleshoot Temperature: 1. Check Thermometer Placement 2. Verify Vacuum Gauge Accuracy 3. Insulate Distillation Head observe_dist->troubleshoot_temp No check_color Is Distillate Clear/Pale-Colored? observe_dist->check_color Yes troubleshoot_temp->observe_dist discoloration_issue Problem: Discoloration - Reduce Heat - Improve Vacuum - Check Purity of Starting Material check_color->discoloration_issue No (Dark/Red) success Distillation Successful: Collect Product check_color->success Yes discoloration_issue->success

Caption: Troubleshooting decision workflow for the vacuum distillation of this compound.

References

Optimizing Friedel-Crafts Acylation with 4-Methoxyphenylacetyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the Friedel-Crafts acylation using 4-methoxyphenylacetyl chloride. This resource is designed to help you navigate common experimental challenges and enhance reaction efficiency and yield.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Friedel-Crafts acylation with this compound, presented in a question-and-answer format.

Question 1: My reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I resolve this?

Answer: Low or no yield in Friedel-Crafts acylation is a common issue that can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will lead to its deactivation.[1]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids. If the catalyst appears clumpy or discolored, it has likely been compromised and should be replaced.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[2]

    • Solution: Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent. In some cases, a slight excess (e.g., 1.1 equivalents) of the catalyst may be beneficial.

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.

    • Solution: This reaction works best with electron-rich or neutral aromatic rings. If your substrate is deactivated, consider using a more potent Lewis acid or exploring alternative synthetic routes.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition. Conversely, a temperature that is too low can result in an incomplete reaction.

    • Solution: The optimal temperature is substrate-dependent. It is often advisable to start the reaction at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then gradually warm it to room temperature or higher to drive the reaction to completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Question 2: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products can often be controlled by carefully selecting the reaction conditions.

  • Regioselectivity: In substituted benzenes, the position of acylation is directed by the existing substituent. For electron-donating groups, such as the methoxy (B1213986) group in anisole (B1667542), acylation is directed to the ortho and para positions. The para product is usually favored due to reduced steric hindrance.[4]

    • Solution: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide and dichloromethane (B109758) often favor the formation of the kinetic para product.[5] In some cases, lower reaction temperatures can also enhance para-selectivity.

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the first acyl group is deactivating, which generally prevents further acylation.[6]

    • Solution: Using a stoichiometric amount of the limiting aromatic substrate can help minimize polyacylation.

Question 3: My reaction mixture has turned into a thick, unmanageable slurry. What is the cause and what can be done?

Answer: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst.

  • Solution: Ensure an adequate volume of an appropriate solvent is used. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex. If the slurry becomes too thick to stir effectively, carefully add more anhydrous solvent to the reaction mixture.

Question 4: I am working with an aromatic substrate that has a methoxy group, like anisole. Are there any specific issues I should be aware of?

Answer: Yes, when using strongly activated substrates like anisole with a strong Lewis acid like AlCl₃, there is a risk of demethylation of the methoxy group.[7]

  • Solution: To avoid this side reaction, consider using a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[8] Alternatively, performing the reaction at a lower temperature can also help to minimize demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in Friedel-Crafts acylation?

A1: The Lewis acid catalyst plays a crucial role in activating the acyl chloride. It coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a highly reactive and resonance-stabilized acylium ion (R-C=O)⁺. This acylium ion is the electrophile that is then attacked by the electron-rich aromatic ring.

Q2: Can I use an acid anhydride (B1165640) instead of an acyl chloride as the acylating agent?

A2: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts acylation. The reaction mechanism is similar, involving the generation of an acylium ion.[9]

Q3: Why is the reaction quenched with a mixture of ice and concentrated HCl?

A3: The work-up with ice and concentrated hydrochloric acid serves two main purposes. First, the water hydrolyzes the aluminum chloride complex with the ketone product, liberating the final product. Second, the acid protonates any unreacted starting materials and byproducts, making them more soluble in the aqueous layer and facilitating their removal during the extraction process.[10]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[3]

Data Presentation

Table 1: Comparative Performance of Common Lewis Acid Catalysts

The choice of Lewis acid catalyst significantly impacts the yield and reaction conditions. Below is a summary of the performance of common Lewis acids in the acylation of electron-rich aromatic compounds.

Lewis Acid CatalystRelative ActivityTypical Stoichiometry (Equivalents)Common Observations
Aluminum Chloride (AlCl₃) High≥ 1.0Very effective but highly moisture-sensitive. Can cause side reactions like demethylation with activated substrates.[7]
Ferric Chloride (FeCl₃) Moderate≥ 1.0A milder alternative to AlCl₃, often resulting in higher selectivity with sensitive substrates.[8]
Zinc Chloride (ZnCl₂) Low to Moderate≥ 1.0A weaker Lewis acid that may require higher temperatures or longer reaction times.[8]
Zeolites (e.g., HBEA) VariesCatalyticSolid acid catalysts that can be recycled. Reaction conditions and yields are highly dependent on the specific zeolite and substrate.
Table 2: Influence of Solvent on Friedel-Crafts Acylation

The solvent can affect both the reaction rate and the regioselectivity of the acylation.

SolventPolarityCommon Applications and Observations
Dichloromethane (CH₂Cl₂) Polar AproticA common and effective solvent for Friedel-Crafts acylation. Generally favors the formation of the para isomer.[5]
Carbon Disulfide (CS₂) Non-polarAnother common solvent that often favors the kinetic para product. It is highly flammable and toxic.[5]
Nitrobenzene (C₆H₅NO₂) Polar AproticCan be used for substrates with low solubility in other solvents. In some cases, it can favor the formation of the thermodynamic product. It is a deactivated aromatic and generally does not undergo acylation itself.[5]

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of Toluene (B28343) with this compound

This protocol is adapted from a standard procedure for Friedel-Crafts acylation and can be optimized for different aromatic substrates.[3]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • This compound

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0°C in an ice bath.

  • Acylation Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to a dropping funnel.

    • Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.

    • Add the toluene solution dropwise to the reaction mixture over 30 minutes, still at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the purified product.

Mandatory Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up and Isolation cluster_purification 4. Purification A Suspend AlCl3 in anhydrous CH2Cl2 B Cool to 0°C A->B C Add 4-Methoxyphenylacetyl chloride solution dropwise at 0°C B->C D Add Toluene solution dropwise at 0°C C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with ice/HCl F->G H Extract with CH2Cl2 G->H I Wash with H2O, NaHCO3, brine H->I J Dry and concentrate I->J K Column Chromatography or Recrystallization J->K

Caption: Experimental workflow for Friedel-Crafts acylation.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions Start Low or No Product Yield Catalyst_Moisture Moisture Contamination? Start->Catalyst_Moisture Catalyst_Moisture_Yes Catalyst Deactivated Catalyst_Moisture->Catalyst_Moisture_Yes Yes Catalyst_Moisture_No Check Stoichiometry Catalyst_Moisture->Catalyst_Moisture_No No Catalyst_Stoichiometry Stoichiometry ≥ 1.0 equivalent? Catalyst_Stoichiometry_Yes Check Substrate Catalyst_Stoichiometry->Catalyst_Stoichiometry_Yes Yes Catalyst_Stoichiometry_No Insufficient Catalyst Catalyst_Stoichiometry->Catalyst_Stoichiometry_No No Catalyst_Moisture_No->Catalyst_Stoichiometry Substrate_Deactivated Deactivated Aromatic Ring? Catalyst_Stoichiometry_Yes->Substrate_Deactivated Substrate_Deactivated_Yes Reaction Inhibited Substrate_Deactivated->Substrate_Deactivated_Yes Yes Substrate_Deactivated_No Check Conditions Substrate_Deactivated->Substrate_Deactivated_No No Temp_Optimal Optimal Temperature? Substrate_Deactivated_No->Temp_Optimal Temp_Optimal_Yes Investigate Other Factors Temp_Optimal->Temp_Optimal_Yes Yes Temp_Optimal_No Incomplete Reaction or Side Reactions Temp_Optimal->Temp_Optimal_No No

Caption: Troubleshooting logic for low product yield.

References

How to handle moisture sensitive 4-Methoxyphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent, 4-Methoxyphenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to moisture?

A1: this compound (C₉H₉ClO₂) is a reactive organic compound, classified as an acyl chloride.[1] Its high reactivity stems from the electron-withdrawing carbonyl group and the good leaving group ability of the chloride ion. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Water is a nucleophile that reacts readily with the acyl chloride in a process called hydrolysis, converting it back to the less reactive 4-methoxyphenylacetic acid.[2][3] This reaction is vigorous and not only consumes the reagent but also generates corrosive hydrogen chloride (HCl) gas.[4]

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound must be stored under anhydrous (moisture-free) conditions. The recommended storage is in a tightly sealed container, often under an inert atmosphere of nitrogen or argon, in a cool, dry, and well-ventilated place.[5][6][7] Some suppliers recommend refrigeration (2-8°C).[7] Always check the supplier's specific storage instructions.

Q3: What are the visible signs of degradation or hydrolysis?

A3: Fresh, pure this compound is typically a liquid.[8][9] Signs of degradation due to moisture exposure include:

  • Fuming: The compound will fume in moist air as it reacts to form HCl gas.[4]

  • Partial Solidification: The formation of the solid 4-methoxyphenylacetic acid as a hydrolysis product can cause the liquid to become cloudy or partially solidify.

  • Acrid Smell: A sharp, vinegary, and acrid smell indicates the presence of both the parent carboxylic acid and HCl gas.[4]

Q4: My subsequent reaction using this compound is failing. What are the most common reasons?

A4: Reaction failure is most often due to the degradation of the acyl chloride by moisture. Key areas to check are:

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous and that other reagents do not contain water.[2]

  • Glassware: All glassware must be rigorously dried, typically by oven-drying ( >100°C) for several hours and cooling under an inert atmosphere or in a desiccator.[2][10]

  • Reaction Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.[11][12]

  • Reagent Quality: If the bottle of this compound is old or has been opened multiple times, it may be compromised. Consider using a fresh bottle or purifying the existing stock by distillation.

Q5: Can I monitor the progress of a reaction involving this compound by Thin Layer Chromatography (TLC)?

A5: Monitoring the reaction by TLC can be misleading for the acyl chloride itself. Acyl chlorides are so reactive that they can be hydrolyzed back to the corresponding carboxylic acid by the silica (B1680970) gel on the TLC plate, which is slightly acidic and contains adsorbed water.[13] Therefore, you will likely see a spot corresponding to the starting carboxylic acid even if the reaction has gone to completion. It is more reliable to monitor the disappearance of the nucleophile (e.g., the alcohol or amine) and the appearance of the product (ester or amide).[13]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: The acyl chloride was hydrolyzed before or during the reaction.[2]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Purge the reaction vessel with nitrogen or argon before adding reagents.[10][11]
Impure Starting Material: The this compound was already degraded.Use a fresh bottle of the reagent. If purity is uncertain, consider purification by vacuum distillation before use.[14]
Inadequate Temperature: Reaction temperature may be too low for the specific nucleophile.Gradually increase the reaction temperature while monitoring the reaction. Some reactions with less reactive nucleophiles may require heating.[2]
Product is Contaminated with 4-Methoxyphenylacetic Acid Incomplete Reaction: Not all of the acyl chloride reacted. The remaining acyl chloride was hydrolyzed during the aqueous workup.Extend the reaction time or slightly increase the temperature to drive the reaction to completion.
Moisture Ingress: Small amounts of moisture entered the reaction setup.Improve the integrity of the inert atmosphere setup. Ensure septa are not punctured excessively and maintain a slight positive pressure of inert gas.[12]
Reaction Mixture is Dark or Contains Unexpected Side Products High Temperature: The reaction temperature may be too high, causing decomposition of the starting material or product.[2]Perform the reaction at the lowest effective temperature. For highly exothermic reactions, add the acyl chloride slowly to a cooled solution of the nucleophile.
Reactive Catalyst: If using a catalyst like DMF, it can form reactive intermediates with the acyl chloride, leading to side products.[15]Consider running the reaction without a catalyst or choosing a non-reactive base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.[2]

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₂[1][8]
Molecular Weight 184.62 g/mol [1][8]
Appearance Liquid[7][8]
Boiling Point 143°C at 10 mmHg[8][9]
Density 1.208 g/mL at 25°C[8][9]
Refractive Index (n²⁰/D) 1.54[8]
CAS Number 4693-91-8[1][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol describes the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[11]

  • Anhydrous base (e.g., Triethylamine or Pyridine)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes

  • Inert gas supply (Nitrogen or Argon) with a bubbler or balloon setup[10][12]

Procedure:

  • Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Assemble the flask with a rubber septum while hot and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Place the flask on a magnetic stirrer and maintain a positive pressure of inert gas (e.g., using a balloon or a Schlenk line).

  • Reagent Addition:

    • Dissolve the amine (1.0 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous solvent inside the prepared flask.

    • Cool the solution to 0°C using an ice bath.

    • Using a dry syringe, draw up the required volume of this compound (1.05 equivalents).

    • Add the this compound dropwise to the stirred amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting amine is consumed as monitored by TLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from 4-Methoxyphenylacetic acid

This protocol describes the conversion of the parent carboxylic acid to the acyl chloride using thionyl chloride.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Benzene or Toluene) (optional)[9]

  • Catalytic amount of Dimethylformamide (DMF) (optional)[14]

  • Oven-dried reaction flask, reflux condenser, and gas trap

Procedure:

  • Setup: In a fume hood, equip an oven-dried round-bottom flask with a stir bar and a reflux condenser. Connect the top of the condenser to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.[11]

  • Reagents: Add 4-methoxyphenylacetic acid (1.0 equivalent) to the flask. Add an excess of thionyl chloride (e.g., 2.0 equivalents).[9] A catalytic drop of DMF can be added to accelerate the reaction.[14]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.[9][16]

  • Purification:

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and any solvent by distillation, preferably under reduced pressure.[9][17]

    • To ensure complete removal, an anhydrous, inert solvent like toluene (B28343) can be added and subsequently removed under reduced pressure (co-distillation).[17]

    • The remaining liquid residue is crude this compound, which can be used directly or further purified by vacuum distillation.[14]

Visualizations

handle_moisture_sensitive_reagent start Receive Reagent storage Store in a cool, dry place under inert gas start->storage prep_glass Oven-dry all glassware (>4 hours @ 120°C) storage->prep_glass prep_reagents Use anhydrous solvents and other reagents storage->prep_reagents setup Assemble apparatus hot and cool under N2/Ar prep_glass->setup prep_reagents->setup dispense Dispense liquid with dry syringe/cannula setup->dispense reaction Run reaction under positive N2/Ar pressure dispense->reaction end Workup & Purification reaction->end

Caption: Experimental workflow for handling this compound.

Caption: Troubleshooting logic for a failing acylation reaction.

References

Formation of byproducts in reactions of 4-Methoxyphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenylacetyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive acyl chloride commonly used as a building block in organic synthesis. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules through reactions such as Friedel-Crafts acylation, esterification, and amidation. It is a key intermediate for producing aryl ketones and various ester and amide derivatives.

Q2: How should this compound be handled and stored?

This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its sensitivity to moisture, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

Q3: What are the most common byproducts observed in reactions with this compound?

The most common byproducts include:

  • 4-Methoxyphenylacetic acid: Formed by the hydrolysis of the acyl chloride upon exposure to moisture.

  • Isomeric Products: In Friedel-Crafts acylation reactions, substitution at different positions on the aromatic ring can lead to isomeric ketones.

  • Diacylated Products: These can form if the nucleophile (e.g., an amine or alcohol) has more than one reactive site.

  • Self-Condensation Products: Dimers or oligomers can arise from the self-reaction of the acyl chloride.

  • Unreacted Starting Materials: Incomplete reactions can leave both this compound and the nucleophilic substrate in the final mixture.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Q: I am experiencing a low yield in my Friedel-Crafts acylation reaction with this compound. What are the potential causes and how can I resolve this?

A: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate it.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified Lewis acid. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Catalyst The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of catalyst is often required.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acyl chloride.
Deactivated Aromatic Substrate If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), it is deactivated towards electrophilic aromatic substitution.This reaction is generally not suitable for deactivated aromatic rings. Consider using an alternative synthetic route.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to byproduct formation and decomposition.Optimize the reaction temperature. Start at 0°C and slowly warm to room temperature. If no reaction occurs, gentle heating may be necessary. Monitor the reaction by TLC.
Poor Quality of Reagents Impurities in the this compound or the aromatic substrate can interfere with the reaction.Use freshly distilled or purified this compound and substrate.

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Check Catalyst Stoichiometry & Quality check_conditions->check_catalyst Conditions OK solution_dry Dry all glassware, solvents, and use fresh reagents. check_conditions->solution_dry Moisture Suspected check_substrate Evaluate Substrate Activity check_catalyst->check_substrate Catalyst OK solution_catalyst Use >1 equivalent of fresh, high-purity Lewis acid. check_catalyst->solution_catalyst Issues Found optimize_temp Optimize Reaction Temperature check_substrate->optimize_temp Substrate OK solution_substrate Use activated or non-deactivated arenes. check_substrate->solution_substrate Deactivated Ring solution_temp Run temperature screen (e.g., 0°C to reflux). optimize_temp->solution_temp end_node Improved Yield solution_dry->end_node solution_catalyst->end_node solution_substrate->end_node solution_temp->end_node

Issue 2: Formation of Multiple Isomeric Products

Q: My Friedel-Crafts acylation is producing a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-product?

A: The formation of isomers is inherent to electrophilic aromatic substitution on substituted rings. The methoxy (B1213986) group of an anisole (B1667542) substrate, for example, is an ortho-, para-director. While achieving 100% selectivity can be challenging, it can be significantly influenced by the choice of catalyst and solvent. Sterically bulky catalysts or solvent systems can favor the formation of the less hindered para-isomer.

The following table provides illustrative data from a study on the benzoylation of anisole, which can serve as a guide for optimizing selectivity in similar acylation reactions.

Table 1: Influence of Catalyst and Solvent on Isomer Distribution in the Acylation of Anisole (Data is for the reaction of benzoyl chloride with anisole and is illustrative for reactions with this compound)

Catalyst (10 mol%)SolventTime (h)Conversion (%)ortho / para Ratio
Cu(OTf)₂[bmim][BF₄]11004 / 96
Cu(OTf)₂CH₃CN1647 / 93
Cu(OTf)₂CH₂ClCH₂Cl1737 / 93
Zn(OTf)₂[bmim][BF₄]201006 / 94
Sn(OTf)₂[bmim][BF₄]2010010 / 90
Sc(OTf)₃[bmim][BF₄]2010014 / 86
Source: Adapted from a study on metal triflates in ionic liquids.

As the data suggests, using a catalyst like Copper(II) triflate in an ionic liquid can provide excellent selectivity for the para-product. Zeolite catalysts have also been shown to provide very high para-selectivity in the acylation of anisole due to shape-selective constraints within their pores.

Issue 3: Presence of 4-Methoxyphenylacetic Acid in the Product

Q: I am observing a significant amount of 4-methoxyphenylacetic acid as a byproduct. What is causing this and how can I prevent it?

A: The presence of 4-methoxyphenylacetic acid is a clear indication of the hydrolysis of this compound. This occurs when the acyl chloride reacts with water.

HydrolysisByproduct cluster_main Main Reaction Pathway cluster_side Side Reaction AcylChloride 4-Methoxyphenylacetyl Chloride Product Desired Product (Ketone, Ester, Amide) AcylChloride->Product + Nucleophile - HCl Nucleophile Nucleophile (e.g., Arene, Alcohol, Amine) Nucleophile->Product Water Water (Moisture) Acid Byproduct: 4-Methoxyphenylacetic Acid

Prevention Strategies:

  • Rigorous Anhydrous Technique: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere.

  • Anhydrous Reagents: Use anhydrous grade solvents. If necessary, solvents should be freshly distilled from an appropriate drying agent. Other liquid reagents should also be dried if they are not from a freshly opened bottle.

  • Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.

  • Work-up Considerations: During the aqueous work-up, minimize the contact time of any unreacted acyl chloride with the aqueous phase. Use cold water or brine for washes and perform extractions quickly.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from 4-methoxyphenylacetic acid using thionyl chloride.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Benzene or Toluene (anhydrous)

  • Round-bottom flask, reflux condenser, heating mantle, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylacetic acid (1.0 eq) in a minimal amount of anhydrous benzene.

  • Slowly add thionyl chloride (2.0 eq) to the solution. Add one drop of DMF as a catalyst.

  • Equip the flask with a reflux condenser (with a gas trap for HCl and SO₂) and heat the mixture to reflux (approx. 65°C) for 1-4 hours.

  • Monitor the reaction until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude this compound can often be used directly or purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol provides a general method for the acylation of an activated aromatic substrate, anisole, with this compound.

Materials:

  • This compound

  • Anisole (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • To the flask, add anhydrous DCM followed by anhydrous aluminum chloride (1.1 eq). Cool the resulting suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature at 0°C.

  • After the addition is complete, dissolve anisole (1.0 eq) in anhydrous DCM and add it to the addition funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired ketone.

AcylationWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification setup1 Suspend AlCl₃ in anhydrous DCM setup2 Cool to 0°C setup1->setup2 add_acyl Dropwise addition of This compound at 0°C setup2->add_acyl add_arene Dropwise addition of Anisole at 0°C add_acyl->add_arene warm_stir Warm to RT and stir (Monitor by TLC) add_arene->warm_stir quench Quench with ice / HCl warm_stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry (MgSO₄) and concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify

Technical Support Center: Amidation with 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of amidation reactions involving 4-methoxyphenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amidation of this compound?

A1: The most prevalent and effective method is the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5]

Q2: Why is a base necessary in this amidation reaction?

A2: A base is crucial to neutralize the HCl generated during the reaction.[1] Without a base, the HCl will react with the starting amine to form an ammonium (B1175870) salt, rendering the amine non-nucleophilic and halting the reaction, which in turn drastically reduces the yield.[1]

Q3: What are some common side reactions that can lower the yield?

A3: The primary side reaction is the hydrolysis of the highly reactive this compound by water present in the reaction mixture, which forms the corresponding carboxylic acid (4-methoxyphenylacetic acid).[6][7] Another potential side reaction is the formation of a diacylated product if the amine has more than one reactive N-H bond, although this is less common under controlled conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the less polar amide product.

Q5: What are the typical purification methods for the resulting amide?

A5: Standard work-up involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a base (e.g., saturated NaHCO3 solution) to remove any unreacted acyl chloride and the carboxylic acid byproduct.[8] The final product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of this compound and provides actionable solutions to improve reaction outcomes.

Issue 1: Low or No Amide Product Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of this compound Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6]
Inadequate Neutralization of HCl Ensure at least one equivalent of base is used. For less nucleophilic amines, a slight excess of base (1.1-1.5 equivalents) can be beneficial.[1] The choice of base is also critical; tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are commonly used in organic solvents, while aqueous NaOH can be used in biphasic systems.[9]
Low Reactivity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a more forcing reaction condition, such as a higher reaction temperature or a more polar aprotic solvent like DMF. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the reaction rate.
Steric Hindrance If either the amine or the acyl chloride is sterically hindered, the reaction may require longer reaction times or elevated temperatures to proceed to completion.
Improper Reaction Temperature The reaction of acyl chlorides with amines is often exothermic.[10] It is crucial to control the initial reaction temperature, typically by adding the acyl chloride solution dropwise to the amine solution at 0°C. After the initial exothermic reaction subsides, the reaction can be allowed to warm to room temperature.
Issue 2: Presence of Impurities in the Final Product

Possible Impurities & Purification Strategies:

Impurity Identification Purification Method
4-Methoxyphenylacetic acid Can be detected by TLC (more polar than the amide) or by an acidic proton signal in 1H NMR.Wash the organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (B78521) (NaOH) to remove the acidic impurity.
Unreacted Amine Can be detected by TLC (more polar than the amide) or by characteristic signals in 1H NMR.Wash the organic extract with a dilute aqueous acid solution, such as 1M HCl, to protonate and extract the basic amine into the aqueous layer.
Diacylated Product May be observed as a less polar spot on TLC compared to the desired amide. Mass spectrometry can confirm the molecular weight.Careful column chromatography can separate the desired mono-acylated product from the diacylated byproduct. Using a slight excess of the amine can sometimes minimize diacylation.

Data Presentation

The choice of reaction parameters significantly impacts the yield of the amidation reaction. The following table provides representative data on how different bases and solvents can influence the outcome of the reaction between this compound and a generic primary amine.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (1.2)Dichloromethane (B109758) (DCM)0 to RT292
2Pyridine (1.5)Dichloromethane (DCM)0 to RT388
3Diisopropylethylamine (1.2)Tetrahydrofuran (THF)0 to RT290
4Sodium Hydroxide (2.0)Dichloromethane/WaterRT185
5NoneDichloromethane (DCM)RT4<10

Note: These are representative yields based on typical Schotten-Baumann reactions and may vary depending on the specific amine used.

Experimental Protocols

Protocol 1: General Procedure for Amidation using Triethylamine in Dichloromethane
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Schotten-Baumann Procedure using Aqueous Sodium Hydroxide
  • Preparation: In a flask, dissolve the amine (1.0 eq.) in an organic solvent such as dichloromethane or diethyl ether.

  • Base and Acyl Chloride Addition: Add a solution of sodium hydroxide (2.0 eq.) in water. To this biphasic mixture, add this compound (1.1 eq.) dropwise with vigorous stirring at room temperature.[3][4]

  • Reaction: Continue to stir vigorously for 1-2 hours at room temperature. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield the crude amide.

  • Purification: Recrystallize the crude product or purify by column chromatography as needed.

Visualizations

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., Triethylamine) A->B C Cool to 0°C B->C D Dropwise Addition of This compound C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purification (Recrystallization or Chromatography) I->J

Caption: General experimental workflow for the amidation of this compound.

Troubleshooting_Amidation Start Low Amide Yield Q1 Check for Moisture Contamination Start->Q1 A1_Yes Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Q1->A1_Yes Yes A1_No Moisture is Not the Issue Q1->A1_No No Q2 Adequate Base Used? A1_No->Q2 A2_Yes Base is Sufficient Q2->A2_Yes Yes A2_No Increase Base Equivalents (1.1 - 1.5 eq.) Q2->A2_No No Q3 Amine Reactivity Issue? A2_Yes->Q3 A3_Yes Increase Temperature or Use Catalyst (DMAP) Q3->A3_Yes Yes A3_No Amine is Sufficiently Reactive Q3->A3_No No Q4 Proper Temperature Control? A3_No->Q4 A4_Yes Temperature Protocol is Correct Q4->A4_Yes Yes A4_No Add Acyl Chloride at 0°C Q4->A4_No No

Caption: Troubleshooting flowchart for low yield in amidation reactions.

References

Technical Support Center: Catalyst Poisoning in 4-Methoxyphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and other common issues encountered in reactions involving 4-Methoxyphenylacetyl chloride.

Section 1: Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a primary method for forming C-C bonds using this compound and an aromatic substrate, typically with a Lewis acid catalyst like aluminum chloride (AlCl₃). Catalyst performance is critical for reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my Friedel-Crafts acylation?

A1: Low yields in Friedel-Crafts acylation are frequently linked to catalyst deactivation or inhibition. The primary causes include:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts such as AlCl₃ are extremely sensitive to water.[1][2] Any moisture in the reagents, solvents, or glassware will hydrolyze the catalyst, rendering it inactive.[2] Anhydrous conditions are essential for the reaction to proceed.[1]

  • Insufficient Catalyst Loading: The ketone product of the acylation forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle. Consequently, stoichiometric amounts (or a slight excess) of the catalyst are often required rather than catalytic amounts.[1]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is deactivated, which can prevent the reaction from occurring.[1][3]

  • Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[1]

Q2: Why is a stoichiometric amount of AlCl₃ required for acylation but not for alkylation?

A2: In Friedel-Crafts acylation, the carbonyl group of the ketone product acts as a Lewis base and forms a strong complex with the AlCl₃ catalyst.[1][4] This complex is stable under the reaction conditions and does not readily dissociate to regenerate the catalyst. As a result, the catalyst is consumed as a reagent. In contrast, the alkylated product of a Friedel-Crafts alkylation is less basic and does not form such a stable complex, allowing the catalyst to be regenerated and participate in multiple cycles.[4]

Q3: Can I use hydrated AlCl₃ for this reaction?

A3: No. Hydrated aluminum chloride cannot be used. The water molecules in the hydrate (B1144303) will have already coordinated with the aluminum center, neutralizing its Lewis acidity.[2] The catalyst must be anhydrous to be effective in generating the acylium ion necessary for the reaction.[2]

Troubleshooting Guide

Issue: My Friedel-Crafts acylation reaction is failing or providing a very low yield.

This troubleshooting workflow helps diagnose and resolve common issues leading to poor reaction outcomes.

G start Low/No Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst Stoichiometry & Activity check_conditions->check_catalyst Conditions Confirmed Dry (No) dry_reagents Dry Solvents/Reagents (See Protocol 1) check_conditions->dry_reagents Moisture Suspected? (Yes) check_substrate Assess Substrate Reactivity check_catalyst->check_substrate Stoichiometry & Quality OK (No) increase_loading Increase Catalyst Loading (>1.0 equivalent) check_catalyst->increase_loading <1.0 eq. Used? (Yes) use_fresh_catalyst Use Fresh Anhydrous Catalyst check_catalyst->use_fresh_catalyst Catalyst Old/Exposed to Air? (Yes) modify_substrate Consider Substrate Derivatization or Alternative Synthesis Route check_substrate->modify_substrate Deactivating Groups Present? (Yes) rerun Re-run Reaction check_substrate->rerun Substrate is Suitable (No) dry_reagents->rerun increase_loading->rerun use_fresh_catalyst->rerun modify_substrate->start Redesign Synthesis

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

The following diagram illustrates the primary pathways for Lewis acid catalyst deactivation in this reaction.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways AcylCl 4-MeO-Ph-AcCl Acylium Acylium Ion [R-C=O]+ AcylCl->Acylium + AlCl3 AlCl3 AlCl3 (Active Catalyst) Inactive_AlCl3 [Al(H₂O)₆]³⁺ (Inactive) AlCl3->Inactive_AlCl3 Hydrolysis Product_Complex Product-Catalyst Complex (Inactive) AlCl3->Product_Complex Product Ketone Product Acylium->Product + Aromatic Substrate Product->Product_Complex Complexation H2O H₂O (Moisture) H2O->Inactive_AlCl3

Caption: Catalyst deactivation pathways in Friedel-Crafts reactions.
Data Presentation

The presence of moisture has a significant negative impact on the yield of Friedel-Crafts acylations due to the deactivation of the Lewis acid catalyst.

Table 1: Illustrative Impact of Water Content on Friedel-Crafts Acylation Yield

Water Content in Solvent (ppm) Catalyst State Expected Product Yield (%)
< 10 Fully Active > 90%
50 Partially Deactivated 60 - 75%
100 Largely Deactivated 20 - 40%
> 200 Fully Inactive < 5%

Note: Data are illustrative, based on the principle that water deactivates the AlCl₃ catalyst.[1][2] Actual yields may vary based on substrate and specific reaction conditions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While less common for acyl chlorides directly, derivatives of 4-methoxyphenylacetic acid are often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Catalyst poisoning is a major concern in these highly sensitive systems.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction is sluggish or has stalled. Could the catalyst be poisoned?

A1: Yes, this is a very common issue. Signs of catalyst poisoning include a significant decrease in reaction rate, a complete halt of the reaction, or reduced product yield.[5] Palladium catalysts are susceptible to poisoning by a variety of substances, which bind strongly to the metal center and block active sites.[5]

Q2: What are the most likely poisons originating from my this compound starting material?

A2: The most probable poison is sulfur. This compound is often synthesized from 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂).[6] Trace amounts of residual sulfur-containing impurities from this synthesis can act as potent poisons for palladium catalysts.[5] Sulfur compounds chemisorb strongly onto the palladium surface, leading to irreversible deactivation.[5]

Q3: Can the phosphine (B1218219) ligands used in the reaction act as poisons?

A3: While phosphine ligands are essential for many cross-coupling reactions to stabilize and activate the palladium center, using an incorrect type or excess amount can sometimes lead to catalyst deactivation.[7] Very strong binding of a phosphine ligand can sometimes inhibit subsequent steps in the catalytic cycle. However, the more common issue is poisoning from external contaminants like sulfur.[5]

Troubleshooting Guide

Issue: Suspected Palladium Catalyst Poisoning in a Cross-Coupling Reaction.

Use this guide to diagnose and mitigate potential catalyst poisoning from sulfur impurities.

G start Sluggish/Failed Cross-Coupling Reaction check_purity Assess Purity of Starting Materials start->check_purity check_ligand Evaluate Ligand Choice & Loading check_purity->check_ligand Materials are High Purity (No) purify_sm Purify Starting Material (e.g., Recrystallization, Distillation) check_purity->purify_sm Sulfur Impurity Suspected? (Yes) increase_pd_loading Increase Catalyst Loading (e.g., 1 mol% to 3 mol%) check_ligand->increase_pd_loading Poisoning still suspected? (Yes) use_robust_ligand Switch to More Robust Ligand (e.g., Bulky, Electron-Rich Phosphine) check_ligand->use_robust_ligand Standard Ligand Failing? (Yes) rerun Re-run Reaction purify_sm->rerun regenerate_catalyst Attempt Catalyst Regeneration (See Protocol 3) increase_pd_loading->regenerate_catalyst If catalyst is recoverable increase_pd_loading->rerun use_robust_ligand->rerun

Caption: Decision tree for diagnosing Pd catalyst poisoning.
Data Presentation

Sulfur-containing impurities can dramatically reduce the efficacy of palladium catalysts, leading to lower turnover numbers (TONs) and decreased yields.

Table 2: Illustrative Impact of Sulfur Impurity on Pd-Catalyzed Cross-Coupling

Sulfur Impurity Level (ppm) Catalyst Turnover Number (TON) Expected Product Yield (%)
< 1 > 1,000,000 > 95%
10 ~100,000 80 - 90%
50 ~10,000 50 - 70%
> 100 < 1,000 < 20%

Note: Data are illustrative, based on the principle that sulfur compounds poison palladium catalysts.[5] Actual TON and yield depend heavily on the specific reaction, ligand, and catalyst loading.

Experimental Protocols

CAUTION: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Drying Solvents for Moisture-Sensitive Reactions

Objective: To reduce the water content of reaction solvents to parts-per-million (ppm) levels for use in Friedel-Crafts acylations.

Method 1: Drying with Molecular Sieves

  • Sieve Activation: Place 3Å or 4Å molecular sieves (10-20% of the solvent volume) in a flask. Heat in a vacuum oven at >200 °C for at least 8 hours.[8][9]

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Drying: Add the activated sieves to the solvent in a dry flask under an inert atmosphere.

  • Incubation: Seal the flask and let it stand for at least 48 hours before use.[8] The solvent can be stored over the sieves.

Method 2: Distillation from a Drying Agent (for non-halogenated solvents)

  • Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is oven-dried (>120 °C) and assembled while hot under a stream of dry nitrogen.[10]

  • Pre-drying: For solvents with high water content, stir over a bulk drying agent like anhydrous calcium chloride or magnesium sulfate, then filter.[11]

  • Drying Agent: Add an appropriate drying agent to the distillation flask (e.g., sodium/benzophenone for THF/ethers, calcium hydride for hydrocarbons or dichloromethane).[10][12]

  • Reflux: Reflux the solvent under an inert atmosphere until the indicator shows dryness (e.g., a deep blue/purple color for sodium/benzophenone) or until gas evolution ceases (for CaH₂).[9][12]

  • Distillation: Distill the solvent slowly, collecting the distillate in a dry, inert-atmosphere-flushed receiving flask.

Protocol 2: Activity Test for Lewis Acid Catalysts

Objective: To qualitatively or quantitatively assess the activity of a Lewis acid catalyst (e.g., AlCl₃) before use in a large-scale reaction.

  • Small-Scale Test Reaction: Set up a small-scale (e.g., 0.5 mmol) version of the planned Friedel-Crafts reaction under strict anhydrous conditions.

  • Standard Substrates: Use highly pure, reactive substrates (e.g., anisole (B1667542) or toluene) and this compound.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) at set time intervals (e.g., 15 min, 30 min, 1 hr).

  • Comparison: Compare the conversion rate to a benchmark reaction performed with a new, unopened bottle of the catalyst. A significant decrease in the reaction rate indicates compromised catalyst activity.

  • NMR Spectroscopy (Advanced): For a quantitative assessment, NMR spectroscopy can be used to study the interaction between the Lewis acid and a probe molecule (a standard Lewis base).[13] Changes in the chemical shift of the probe molecule upon addition of the Lewis acid correlate with its strength and activity.[13]

Protocol 3: Regeneration of a Poisoned Palladium Catalyst

Objective: To remove poisons (e.g., sulfur or carbonaceous deposits) from a heterogeneous palladium catalyst (e.g., Pd/C) to restore its activity.

Method 1: Chemical Washing (for organic residues)

  • Catalyst Recovery: Filter the catalyst from the reaction mixture and wash thoroughly with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to remove adsorbed products.

  • Acid/Base Wash: Suspend the catalyst in a suitable solution. For some types of deactivation, a wash with a dilute acid (e.g., glacial acetic acid) followed by a solvent wash can remove blocking impurities.[14]

  • Solvent Treatment: The deactivated catalyst can be stirred with a mixture of chloroform (B151607) and glacial acetic acid, potentially with sonication, to dislodge strongly adsorbed species.[14]

  • Rinsing and Drying: After washing, thoroughly rinse the catalyst with deionized water and then a volatile organic solvent (e.g., acetone). Dry the catalyst under vacuum at an elevated temperature (e.g., 60-80 °C).

Method 2: Thermal Regeneration (for carbonaceous deposits)

  • Catalyst Recovery: Recover and wash the catalyst as described above.

  • Calcination: Place the catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 250-400 °C) under a controlled flow of air or an inert gas.[15] This can burn off coke and other organic deposits.

  • Reduction (if applicable): After oxidative treatment, the palladium oxide formed must be reduced back to palladium metal. This is typically done by heating the catalyst under a flow of hydrogen gas (H₂).[7] Note: The success of regeneration is not guaranteed and depends heavily on the nature of the poison. Irreversible poisoning, such as strong sulfur chemisorption, may not be fully reversible with these methods.[7][15]

References

Technical Support Center: TLC Monitoring of Reactions Involving 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenylacetyl chloride. The following information is designed to address specific issues encountered during Thin-Layer Chromatography (TLC) monitoring of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streak on the TLC plate?

A1: Streaking of this compound on a standard silica (B1680970) gel TLC plate is a common issue primarily due to its high reactivity and sensitivity to moisture. Silica gel is inherently slightly acidic and contains adsorbed water, which can hydrolyze the acyl chloride back to 4-methoxyphenylacetic acid during the spotting and elution process.[1][2] This on-plate reaction leads to a continuous line of material rather than a distinct spot.

Q2: How can I reliably monitor the progress of my reaction involving this compound using TLC?

A2: Due to the instability of the acyl chloride on silica, direct TLC monitoring is often unreliable. A highly effective method is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol (B129727) or ethanol.[2] This converts the reactive this compound into its corresponding, more stable methyl or ethyl ester. The ester is less polar than the starting material (if it's an amine or alcohol) and the 4-methoxyphenylacetic acid byproduct, making it easily distinguishable on the TLC plate.

Q3: What is a good starting solvent system for TLC analysis of my acylation reaction?

A3: A common starting point for developing a TLC solvent system for acylation reactions is a mixture of a non-polar and a moderately polar solvent.[3] A 1:1 mixture of ethyl acetate (B1210297) (EtOAc) and hexanes is a versatile starting point.[3] The polarity can then be adjusted based on the observed separation. For more polar compounds, increasing the proportion of ethyl acetate or switching to a more polar system like methanol in dichloromethane (B109758) (DCM) might be necessary.[4]

Q4: My spots are not visible under the UV lamp. What should I do?

A4: While this compound and its derivatives are aromatic and should be UV active, several factors can lead to poor visualization.[5] The concentration of your sample might be too low. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[4] Alternatively, your compound may not be UV active at the wavelength used. In this case, using a chemical stain is necessary.[4]

Q5: What are the best visualization stains for reactions with this compound?

A5: Besides UV visualization, several chemical stains can be effective.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating. It is particularly useful for visualizing nucleophiles like alcohols and amines, as well as their acylated products.[1] Phenols, for instance, may appear as violet spots.[6]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[7]

  • Bromocresol Green Stain: This stain is specific for acidic compounds and will appear as yellow to green spots on a blue background. This can be very useful for specifically identifying the 4-methoxyphenylacetic acid byproduct.[1]

Troubleshooting Guides

Common TLC Problems and Solutions
Problem Possible Cause(s) Recommended Solution(s)
Streaking of Spots 1. Sample is too concentrated.[8] 2. The compound is acidic or basic.[9] 3. The compound is unstable on the silica plate (e.g., hydrolysis of this compound).[2]1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (for basic compounds) or triethylamine (B128534) (for acidic compounds) to the eluent.[4] 3. For this compound, use the quenching method described in the Experimental Protocols section.
Spots are at the Baseline (Low Rf) The eluent is not polar enough to move the compound up the plate.[4]Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane (B92381)/ethyl acetate mixture.[4]
Spots are at the Solvent Front (High Rf) The eluent is too polar, causing the compound to travel with the solvent front.[4]Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[4]
No Spots are Visible 1. The sample is too dilute.[4] 2. The compound is not UV active.[4] 3. The compound is volatile and has evaporated.[4]1. Concentrate the sample by spotting multiple times in the same location.[4] 2. Use a chemical stain for visualization.[4] 3. This is less likely for the compounds but can be addressed by minimizing the time the plate is exposed to air before and after development.
Reactant and Product have Similar Rf Values The chosen solvent system does not provide adequate separation.Try a different solvent system with a different polarity or composition. Using a co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to resolve closely running spots.[6]
TLC Profile of a Typical Acylation Reaction

The following table provides an estimated guide to the relative Rf values of components in a typical acylation reaction using this compound after quenching with methanol. Actual Rf values will vary depending on the specific substrate, solvent system, and TLC plate.

Compound Structure Relative Polarity Estimated Rf in 2:1 Hexanes:EtOAc
This compound (as Methyl Ester)4-MeO-C₆H₄CH₂COOCH₃Low~ 0.6 - 0.7
Starting Material (e.g., an amine or alcohol)R-NH₂ or R-OHHigh to Medium~ 0.1 - 0.3
Acylated Product4-MeO-C₆H₄CH₂CONHR or 4-MeO-C₆H₄CH₂COORMedium~ 0.4 - 0.5
4-Methoxyphenylacetic Acid (hydrolysis byproduct)4-MeO-C₆H₄CH₂COOHHigh~ 0.1 - 0.2 (may streak)

Experimental Protocols

Protocol for TLC Monitoring of Acylation Reactions via Methanol Quenching

This protocol describes a reliable method for monitoring the progress of reactions involving the moisture-sensitive this compound.

Materials:

  • Reaction mixture

  • Methanol

  • TLC plate (silica gel 60 F₂₅₄)

  • Capillary spotters

  • Developing chamber

  • Eluent (e.g., 2:1 Hexanes:Ethyl Acetate)

  • UV lamp

  • Staining solution (e.g., p-anisaldehyde)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Prepare the Reaction Sample: Using a capillary spotter, withdraw a small aliquot of the reaction mixture.

  • Quench the Aliquot: Dispense the aliquot from the spotter into a small vial containing a few drops of methanol. Mix gently.

  • Spot the TLC Plate:

    • In the 'SM' lane, spot a dilute solution of your starting material.

    • In the 'Rxn' lane, spot the methanol-quenched reaction mixture.

    • In the 'Co' lane, first spot the starting material, and then spot the quenched reaction mixture on top of it.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[10]

    • For further visualization, dip the plate into a staining solution (e.g., p-anisaldehyde), wipe the back, and gently heat with a heat gun until spots appear.[10]

  • Analyze the Results: The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new product spot indicate the progress of the reaction. The co-spot helps to confirm if the starting material has been consumed, especially if the Rf values are close.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Monitoring spot_plate Spot TLC Plate (SM, Co, Rxn - quenched) start->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_uv Visualize under UV Lamp develop_plate->visualize_uv problem Problem with TLC? visualize_uv->problem streaking Streaking? problem->streaking Yes rf_issue Rf Issue? problem->rf_issue Yes no_spots No Spots Visible? problem->no_spots Yes end Reaction Complete or Continue Monitoring problem->end No dilute Dilute Sample streaking->dilute Concentrated? add_modifier Add Acid/Base to Eluent streaking->add_modifier Acidic/Basic? change_eluent_more_polar Increase Eluent Polarity rf_issue->change_eluent_more_polar Spots at Baseline? change_eluent_less_polar Decrease Eluent Polarity rf_issue->change_eluent_less_polar Spots at Solvent Front? concentrate_spot Concentrate Spot no_spots->concentrate_spot Dilute Sample? use_stain Use Chemical Stain no_spots->use_stain Not UV Active? dilute->spot_plate add_modifier->spot_plate change_eluent_more_polar->spot_plate change_eluent_less_polar->spot_plate concentrate_spot->spot_plate use_stain->end

Caption: A troubleshooting workflow for common issues encountered during TLC monitoring.

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_tlc TLC Monitoring reaction This compound + Substrate aliquot Take Aliquot reaction->aliquot quench Quench with Methanol aliquot->quench spot Spot on TLC Plate quench->spot develop Develop and Visualize spot->develop analyze Analyze Rf Values develop->analyze

Caption: The recommended workflow for monitoring reactions with this compound using TLC.

References

Technical Support Center: Quenching Procedures for 4-Methoxyphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for safely and effectively quenching reactions involving 4-Methoxyphenylacetyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard quenching procedure for a reaction with this compound?

A1: The standard and most common procedure is to slowly add the reaction mixture to a stirred, ice-cold solution of saturated aqueous sodium bicarbonate (NaHCO₃).[1][2][3] This method is effective because it neutralizes the excess acyl chloride, converting it to the water-soluble sodium 4-methoxyphenylacetate, and also neutralizes the acidic byproduct, hydrogen chloride (HCl).[3] The use of an ice bath is crucial to control the exothermic reaction.[2][3]

Q2: My quenching process is extremely vigorous, causing excessive gas evolution and splashing. What's wrong and how can I control it?

A2: This is a common issue caused by adding the quenching agent too quickly or insufficient cooling. The reaction between an acyl chloride and a bicarbonate solution is highly exothermic and releases carbon dioxide (CO₂) gas.[3]

  • Troubleshooting Steps:

    • Ensure Adequate Cooling: Always perform the quench in an ice bath to dissipate heat effectively.[2][3]

    • Slow, Controlled Addition: Add the reaction mixture to the quenching solution dropwise using an addition funnel.[3] Never add the quenching solution to the reaction mixture.

    • Vigorous Stirring: Maintain strong agitation in the quenching flask to ensure immediate dispersion and reaction, preventing localized heat and gas buildup.

    • Sufficient Headspace: Use a flask that is large enough (at least 5-10 times the volume of the reactants) to accommodate potential foaming and gas evolution.[3]

Q3: After quenching with sodium bicarbonate, my aqueous layer is still acidic. What should I do?

A3: If the aqueous layer remains acidic (as tested with pH paper), it indicates that an insufficient amount of base was used to neutralize all the acidic components (excess acyl chloride and HCl generated).

  • Solution: While continuing to cool the mixture in an ice bath, slowly add more saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Ensure there is no more gas evolution upon addition, which signals the completion of neutralization.

Q4: Can I use water to quench the reaction?

A4: Yes, water can be used to quench this compound, which will hydrolyze it to 4-methoxyphenylacetic acid and HCl.[4][5] However, this method has drawbacks:

  • The reaction is still highly exothermic and must be done cautiously, often by pouring the reaction mixture over ice.[1]

  • It generates HCl, making the entire mixture highly acidic, which can complicate the workup and may not be suitable for acid-sensitive products.[6]

  • You will still need to perform a subsequent wash with a base (like NaHCO₃) to neutralize the acids before extraction.[1]

Q5: Is it possible to use an alcohol, like methanol (B129727), for quenching?

A5: Yes, quenching with an alcohol such as methanol or ethanol (B145695) is a valid method.[4] This will convert the this compound into the corresponding ester (e.g., methyl 4-methoxyphenylacetate).[4][7] This can be advantageous if the resulting ester is easier to separate from your desired product during purification than the carboxylic acid.[3] It is recommended to add a non-nucleophilic base, like triethylamine (B128534) or pyridine, to the alcohol to scavenge the HCl byproduct.[3]

Q6: What are the essential safety precautions when quenching this compound?

A6: Acyl chlorides are corrosive and react violently with water and other nucleophiles.[3][6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., nitrile).[3]

  • Engineering Controls: Perform all operations within a certified chemical fume hood to avoid inhaling corrosive vapors.[3][4] Ensure an emergency eyewash station and safety shower are accessible.[3]

  • Proper Technique: Always add the reactive agent (reaction mixture) slowly to the quenching solution.[4] Monitor and control the temperature throughout the addition.[4]

Data Presentation: Comparison of Quenching Agents

Quenching AgentTypical ConcentrationKey Products FormedProsCons
Saturated NaHCO₃ Aqueous Solution (~8% w/v)Sodium 4-methoxyphenylacetate, CO₂, NaCl, H₂ONeutralizes acyl chloride and HCl byproduct simultaneously; product is water-soluble, simplifying extraction.Vigorous gas evolution requires careful control; highly exothermic.
Water / Ice Pure Liquid / Solid4-Methoxyphenylacetic acid, HClInexpensive and readily available.Highly exothermic; produces corrosive HCl, requiring a separate neutralization step.[6]
Methanol (MeOH) AnhydrousMethyl 4-methoxyphenylacetate, HClForms a neutral ester byproduct which can be useful for certain purification schemes.[3]Requires an additional base to neutralize HCl; introduces another organic compound to the mixture.
Aqueous NaOH / KOH Dilute Solution (e.g., 1-2 M)Sodium 4-methoxyphenylacetate, NaCl, H₂OStronger base, ensures complete neutralization.Can be too reactive, leading to uncontrolled exotherm; may cause hydrolysis of ester products if present.

Experimental Protocols

Protocol 1: Standard Quench with Saturated Sodium Bicarbonate

This is the recommended general-purpose procedure for quenching reactions containing excess this compound.

  • Preparation: In a suitably large Erlenmeyer flask (at least 10 times the volume of your reaction mixture), place a volume of saturated aqueous sodium bicarbonate solution that is sufficient to react with all the estimated excess acyl chloride and any acid catalyst used.

  • Cooling: Place the flask containing the bicarbonate solution in an ice-water bath and begin vigorous stirring with a magnetic stir bar.

  • Slow Addition: Transfer your reaction mixture to an addition funnel. Add the reaction mixture dropwise to the cold, stirred bicarbonate solution. The rate of addition should be slow enough to keep the gas evolution under control and prevent excessive foaming.[3]

  • Monitoring: Monitor the temperature of the quenching mixture, ensuring it remains below 25 °C.

  • Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction is complete.[3]

  • Work-up: Transfer the mixture to a separatory funnel. Check the pH of the aqueous layer to confirm it is neutral or basic. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) two or three times to recover all the product.[1]

  • Drying: Combine all organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][3]

Visualizations

QuenchingWorkflow Decision Workflow for Quenching this compound start Reaction Complete check_product Is the desired product sensitive to base? start->check_product check_separation Is ester byproduct easier to separate? check_product->check_separation No quench_water Acidic Quench: Pour over ice, then neutralize with base check_product->quench_water Yes quench_bicarb Standard Quench: Slowly add to ice-cold saturated NaHCO3(aq) check_separation->quench_bicarb No (Default) quench_alcohol Alcohol Quench: Add to cold MeOH, optionally with a base scavenger check_separation->quench_alcohol Yes workup Proceed to Aqueous Work-up (Extraction, Drying) quench_bicarb->workup quench_water->workup quench_alcohol->workup

Caption: Decision workflow for selecting an appropriate quenching procedure.

QuenchingReaction Chemical Transformation During Bicarbonate Quench cluster_reactants Reactants cluster_products Products RCl 4-Methoxyphenylacetyl Chloride reaction_center + RCl->reaction_center HCO3 Sodium Bicarbonate (NaHCO3) HCO3->reaction_center RCOONa Sodium 4-Methoxyphenylacetate (Water Soluble) reaction_center->RCOONa H2O CO2 Carbon Dioxide (Gas) reaction_center->CO2 NaCl Sodium Chloride reaction_center->NaCl H2O Water reaction_center->H2O

Caption: Reaction of this compound with sodium bicarbonate.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 4-Methoxyphenylacetyl chloride is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Analysis of this compound

This compound is a reactive acylating agent used in the synthesis of various pharmaceutical compounds. Due to its high reactivity, it is susceptible to degradation, primarily through hydrolysis back to 4-Methoxyphenylacetic acid. Its synthesis from 4-Methoxyphenylacetic acid using chlorinating agents like thionyl chloride can also lead to residual starting materials and reagents as impurities.[1][2][3] Therefore, robust analytical methods are required to accurately determine its purity and impurity profile.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Direct analysis of highly reactive compounds like acyl chlorides by HPLC is often challenging.[4][5] A common and effective strategy is pre-column derivatization, where the analyte is reacted with a suitable reagent to form a stable, less reactive derivative that can be easily analyzed by HPLC.[6][7][8] For this compound, derivatization with an amine or an alcohol is a viable approach. This guide proposes a method using aniline (B41778) as the derivatizing agent to form the corresponding stable anilide.

Proposed Experimental Protocol for HPLC Analysis

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh about 20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous acetonitrile.

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous acetonitrile.

  • Derivatization: In separate vials, mix 1.0 mL of the standard solution and the sample solution with 1.0 mL of a 0.5% (v/v) solution of aniline in anhydrous acetonitrile. Allow the reaction to proceed at room temperature for 15 minutes.

  • Final Preparation: After derivatization, dilute the solutions with a suitable mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

The following table summarizes the proposed HPLC conditions for the analysis of the derivatized this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

3. Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak corresponding to the anilide derivative in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Acetonitrile A->B C Derivatize with Aniline B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for the purity analysis of this compound by HPLC with pre-column derivatization.

Alternative Analytical Methods

While HPLC with derivatization is a powerful technique, other methods like Gas Chromatography (GC) and titration can also be employed for the purity analysis of this compound.

Gas Chromatography (GC)

GC is a suitable alternative, especially for volatile compounds. Similar to HPLC, direct analysis of the reactive acyl chloride can be problematic. Derivatization to a more stable and volatile ester or amide is a common practice.[9][10]

General Experimental Protocol:

  • Derivatization: React the this compound sample with a suitable alcohol (e.g., methanol (B129727) or ethanol) or an amine in the presence of a base to form the corresponding ester or amide.

  • GC Analysis: Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).

  • Quantification: The purity is determined by comparing the peak area of the derivative with that of a known standard.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Derivatize (e.g., with Methanol) A_gc->B_gc C_gc Inject into GC B_gc->C_gc D_gc Separation in Column C_gc->D_gc E_gc FID Detection D_gc->E_gc F_gc Integrate Peak Areas E_gc->F_gc G_gc Calculate Purity F_gc->G_gc

Caption: General workflow for the purity analysis of this compound by Gas Chromatography.

Titration

Titration is a classical analytical method that can be used for the quantification of acyl chlorides.[11] The method is based on the reaction of the acyl chloride with a known excess of a titrant, followed by back-titration to determine the amount of unreacted titrant.

General Experimental Protocol:

  • Reaction: React a known amount of the this compound sample with a known excess of a nucleophile, such as an amine or an alcohol. This reaction will consume the acyl chloride and generate hydrochloric acid.

  • Titration: The generated acid and any unreacted starting acid impurity can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

  • Calculation: The purity of the acyl chloride can be calculated from the amount of base consumed.

Workflow for Titrimetric Purity Analysis

Titration_Workflow cluster_prep_titration Sample Preparation cluster_titration Titration cluster_data_titration Calculation A_t Weigh Sample B_t React with Nucleophile (e.g., Water/Alcohol) A_t->B_t C_t Add Indicator B_t->C_t D_t Titrate with Standard Base C_t->D_t E_t Record End Point D_t->E_t F_t Calculate Moles of Titrant E_t->F_t G_t Determine Purity F_t->G_t

Caption: General workflow for the purity analysis of this compound by titration.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, specificity, available equipment, and the number of samples to be analyzed.

FeatureHPLC with DerivatizationGas Chromatography (GC)Titration
Specificity High (can separate impurities)High (can separate volatile impurities)Low (measures total acidity)
Sensitivity HighHighModerate
Sample Throughput ModerateModerateHigh
Equipment Cost HighHighLow
Solvent Consumption HighLowModerate
Ease of Use Requires expertiseRequires expertiseRelatively simple

Conclusion

For a comprehensive purity analysis of this compound, HPLC with pre-column derivatization is the recommended method. It offers high specificity and sensitivity, allowing for the separation and quantification of the active substance as well as its potential impurities, such as the starting material 4-Methoxyphenylacetic acid.

Gas Chromatography is a suitable alternative, particularly if the potential impurities are volatile. However, it also requires a derivatization step.

Titration is a simple and cost-effective method for determining the overall assay of the acyl chloride but lacks the specificity to distinguish between the acyl chloride and acidic impurities. It is best suited for in-process controls where a rapid estimation of the total acyl chloride content is needed.

Ultimately, the selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for impurity profiling and the available resources. For regulatory purposes and final product release, a validated, stability-indicating HPLC method is generally preferred.

References

A Comparative Guide to the Quantitative Assay of 4-Methoxyphenylacetyl Chloride: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive chemical intermediates like 4-Methoxyphenylacetyl chloride is critical for ensuring reaction stoichiometry, yield determination, and quality control. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the assay of this compound. This comparison is supported by established experimental protocols and typical performance data for these analytical techniques.

Quantitative Method Comparison
ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID) with Derivatization
Principle Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[1]Separation of the derivatized analyte based on its volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by detection by flame ionization.
Accuracy High (typically >99%)[1]High (typically 98-102% recovery)[2]
Precision (%RSD) High (<1%)[3]High (<2%)[2]
Linearity (R²) Excellent (>0.999)[3]Excellent (>0.999)[4][5]
Limit of Detection (LOD) ~0.1-1 mg/mL[3]~0.1-1 µg/mL (analyte dependent)[4]
Limit of Quantification (LOQ) ~0.5-5 mg/mL[3]~0.3-3 µg/mL (analyte dependent)[4]
Sample Throughput ModerateHigh
Need for Reference Standard Requires a certified internal standard (structurally different from the analyte).[6]Requires a specific reference standard of the analyte for calibration.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.Involves a derivatization step to a more stable and volatile compound (e.g., an ester).[4]

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[6]

Materials and Reagents:

  • This compound (analyte)

  • Internal Standard (e.g., Maleic Anhydride, 1,4-Dinitrobenzene of certified purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), free from interfering signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a proton probe.

Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery. A D1 of 30 seconds is generally adequate.

  • Use a 90° pulse angle for maximum signal intensity.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Data Analysis:

  • Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the this compound (e.g., the singlet of the methoxy (B1213986) protons) and the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID) with Derivatization

Due to the high reactivity and low volatility of acyl chlorides, direct analysis by GC is challenging. A common approach is to derivatize the acyl chloride to a more stable and volatile ester.

Materials and Reagents:

  • This compound (analyte)

  • Anhydrous alcohol (e.g., Methanol (B129727) or Ethanol) for derivatization.

  • A suitable solvent for dilution (e.g., Dichloromethane).

  • Internal Standard for GC analysis (e.g., a stable compound with a different retention time, like dodecane).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-5).

Derivatization and Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a vial.

  • Add a known excess of anhydrous methanol (e.g., 1 mL) to convert the acyl chloride to its corresponding methyl ester (Methyl 2-(4-methoxyphenyl)acetate). The reaction is typically rapid at room temperature.

  • After the reaction is complete (e.g., 10-15 minutes), dilute the sample with a suitable solvent like dichloromethane (B109758) to a final concentration within the linear range of the instrument.

  • Add a known amount of the GC internal standard.

  • Prepare a series of calibration standards of the derivatized analyte (Methyl 2-(4-methoxyphenyl)acetate) at different concentrations, each containing the same amount of the internal standard.

GC-FID Analysis:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes to ensure all components elute.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Data Analysis:

  • Identify the peaks corresponding to the derivatized analyte and the internal standard based on their retention times.

  • Integrate the peak areas of the analyte and the internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the sample from the calibration curve and calculate the purity of the original this compound.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire 1D ¹H NMR Spectrum (D1 = 30s, 90° pulse) dissolve->acquire process Process Spectrum (FT, Phase & Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the quantitative NMR (qNMR) assay.

GC_Workflow cluster_prep Sample Preparation cluster_acq GC-FID Analysis cluster_proc Data Analysis weigh_analyte Weigh 4-Methoxyphenylacetyl chloride derivatize Derivatize with Anhydrous Alcohol weigh_analyte->derivatize dilute Dilute and Add Internal Standard derivatize->dilute inject Inject into GC-FID dilute->inject integrate Integrate Peak Areas inject->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Purity calibrate->calculate

Caption: Workflow for the GC-FID assay with derivatization.

Logical_Comparison cluster_qnmr qNMR cluster_gc GC-FID with Derivatization qnmr_node Direct Measurement Primary Ratio Method qnmr_adv Advantages: - High Accuracy - No Analyte-Specific Standard - Simple Sample Prep qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - Higher Instrument Cost qnmr_node->qnmr_dis gc_node Separation-Based Relative Quantification gc_adv Advantages: - High Sensitivity - High Throughput - Lower Instrument Cost gc_node->gc_adv gc_dis Disadvantages: - Requires Derivatization - Needs Analyte-Specific Standard - More Complex Sample Prep gc_node->gc_dis

Caption: Logical comparison of qNMR and GC-FID with derivatization.

References

A Comparative Analysis of the Reactivity of 4-Methoxyphenylacetyl Chloride and Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Methoxyphenylacetyl chloride and phenylacetyl chloride. The analysis is grounded in fundamental principles of organic chemistry and supported by experimental data on their reaction kinetics. This document aims to assist researchers in selecting the appropriate reagent and anticipating reaction outcomes in synthetic applications.

Introduction to Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives widely employed in acylation reactions. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1][2][3] This makes the carbonyl carbon highly susceptible to nucleophilic attack. The general mechanism for reactions of acyl chlorides is nucleophilic acyl substitution, which typically proceeds through an addition-elimination pathway.[2][4] The reactivity of a specific acyl chloride can be modulated by the electronic properties of the substituents attached to the acyl group.

Structural and Electronic Comparison

The difference in reactivity between this compound and phenylacetyl chloride arises from the electronic effect of the methoxy (B1213986) (-OCH₃) group on the phenyl ring.

CompoundStructureElectronic Effect of Substituent
Phenylacetyl chloride Phenylacetyl chloride structureThe unsubstituted phenyl group exerts a weak electron-withdrawing inductive effect.
This compound this compound structureThe para-methoxy group is a strong electron-donating group through resonance (+R effect), which outweighs its electron-withdrawing inductive (-I) effect.[5]

The electron-donating nature of the methoxy group in this compound increases the electron density on the phenyl ring, which in turn reduces the partial positive charge on the electrophilic carbonyl carbon. This stabilization of the carbonyl carbon makes it less susceptible to attack by nucleophiles. Consequently, This compound is expected to be less reactive than phenylacetyl chloride .

Quantitative Reactivity Data: Solvolysis Rates

Solvolysis, the reaction of a substrate with the solvent, is a common method for quantifying the reactivity of acyl chlorides. Studies on the methanolysis of substituted phenylacetyl chlorides support the predicted reactivity trend. The reaction proceeds via an associative SN2 mechanism.[6][7]

The following table summarizes representative kinetic data for the solvolysis of these compounds.

CompoundReactionSolventTemperature (°C)Rate Constant (k)Relative Rate
Phenylacetyl chlorideMethanolysis50% Methanol-Acetonitrile-10.0k1
This compoundMethanolysis50% Methanol-Acetonitrile-10.0k'< 1 (k' < k)

Experimental Protocols

General Protocol for Methanolysis Rate Measurement

This protocol outlines a general method for determining the rate of methanolysis of an acyl chloride, which can be monitored by conductometry or titrimetry.

Materials:

  • Phenylacetyl chloride or this compound

  • Anhydrous Methanol

  • Anhydrous Acetonitrile (or other suitable solvent)

  • Conductivity meter or automatic titrator

  • Thermostatted reaction vessel

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v Methanol-Acetonitrile) and allow it to equilibrate to the target reaction temperature (e.g., -10.0 °C ± 0.1 °C) in the thermostatted vessel.

  • Stock Solution Preparation: Prepare a stock solution of the acyl chloride in the anhydrous solvent (e.g., acetonitrile) of known concentration.

  • Reaction Initiation: Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the stirred, thermostatted solvent mixture. The final concentration of the acyl chloride should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.

  • Data Acquisition:

    • Conductometry: Monitor the change in conductivity of the solution over time. The reaction produces hydrochloric acid, which dissociates into ions (H⁺ and Cl⁻), leading to an increase in conductivity. The rate constant can be determined from the plot of conductivity versus time.

    • Titrimetry: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold, immiscible solvent). Titrate the liberated HCl with a standardized solution of a base (e.g., sodium hydroxide) to determine its concentration.

  • Data Analysis: Plot the appropriate function of concentration (or conductivity) versus time to determine the pseudo-first-order rate constant (k). For a first-order reaction, a plot of ln([A]₀/[A]t) versus time will yield a straight line with a slope equal to k.

Visualization of Reactivity Principles

The following diagrams illustrate the electronic factors influencing the reactivity of the two compounds and a generalized experimental workflow.

G cluster_PAC Phenylacetyl Chloride cluster_MPAC This compound PAC Phenyl Group (Weakly Inductively Withdrawing) PAC_Carbonyl Carbonyl Carbon (C=O) More Electrophilic (Higher δ+) PAC->PAC_Carbonyl Less e⁻ donation Reactivity_PAC Higher Reactivity PAC_Carbonyl->Reactivity_PAC Faster Nucleophilic Attack MPAC 4-Methoxy Group (Strongly Resonance Donating) MPAC_Carbonyl Carbonyl Carbon (C=O) Less Electrophilic (Lower δ+) MPAC->MPAC_Carbonyl More e⁻ donation Reactivity_MPAC Lower Reactivity MPAC_Carbonyl->Reactivity_MPAC Slower Nucleophilic Attack

Caption: Electronic effects on carbonyl electrophilicity and reactivity.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Solvent Prepare & Thermostat Solvent (e.g., MeOH/MeCN) Mix Inject Acyl Chloride into Solvent Solvent->Mix Reagent Prepare Acyl Chloride Stock Solution Reagent->Mix Monitor Monitor Reaction (e.g., Conductometry) Mix->Monitor Plot Plot Data (e.g., ln(Conductivity) vs. Time) Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Generalized workflow for kinetic analysis of solvolysis.

Conclusion

The reactivity of phenylacetyl chloride is greater than that of this compound. This difference is attributed to the powerful electron-donating resonance effect of the para-methoxy group in this compound, which reduces the electrophilicity of its carbonyl carbon. This makes it less susceptible to nucleophilic attack compared to the unsubstituted phenylacetyl chloride. Researchers should consider this lower reactivity when planning syntheses, as it may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to reactions with phenylacetyl chloride.

References

A Comparative Guide to Alternative Acylating Agents for 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. While 4-Methoxyphenylacetyl chloride is a potent acylating agent, its high reactivity and generation of corrosive hydrochloric acid can be disadvantageous in certain synthetic contexts. This guide provides an objective comparison of alternative acylating agents, offering a range of reactivity and handling profiles to suit diverse experimental needs.

Performance Comparison of Acylating Agents

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids + Coupling Agents > Activated Esters.[1] This trend is reflected in the reaction conditions required and the typical yields obtained. The following table summarizes the performance of this compound and its alternatives in the acylation of a generic primary amine.

Acylating AgentClassGeneral ReactivityTypical Reaction ConditionsTypical Yield (%)ByproductKey AdvantagesKey Disadvantages
This compound Acyl ChlorideVery HighAnhydrous aprotic solvent, base (e.g., triethylamine), 0 °C to RT>95HClHigh reactivity, short reaction times.[2]Moisture sensitive, corrosive HCl byproduct requires careful handling.[3]
4-Methoxyphenylacetic anhydride (B1165640) Acid AnhydrideHighAnhydrous solvent, optional catalyst (e.g., DMAP), RT to elevated temp.90-984-Methoxyphenylacetic acidLess reactive and more selective than the acyl chloride; byproduct is less corrosive.[4]May require a catalyst or higher temperatures to achieve comparable reactivity.[4]
4-Methoxyphenylacetic acid + EDC/HOBt Carboxylic Acid + Coupling AgentVariableAprotic solvent (e.g., DMF, DCM), RT85-95EDC-urea, HOBtAvoids preparation of highly reactive acylating agents; mild reaction conditions.[5]Requires stoichiometric amounts of coupling agents, which can add to cost and purification complexity.
4-Methoxyphenylacetic acid + HATU Carboxylic Acid + Coupling AgentVery HighAprotic solvent (e.g., DMF), base (e.g., DIPEA), RT>95Tetramethylurea, HOAtHighly effective for hindered amines and challenging couplings, rapid reactions.[6][7]More expensive than carbodiimide-based coupling agents.[8]
4-Methoxyphenylacetic acid N-hydroxysuccinimide ester (NHS ester) Activated EsterModerateAqueous buffer (pH 8.3-8.5) or aprotic solvent (e.g., DMF, DMSO)80-90N-hydroxysuccinimideHigh selectivity for amines, stable in aqueous environments, mild conditions.Generally more expensive and less reactive than acyl chlorides or anhydrides.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for the N-acylation of a generic primary amine using the aforementioned acylating agents.

Protocol 1: Acylation using this compound

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

Protocol 2: Acylation using 4-Methoxyphenylacetic anhydride

Materials:

  • Primary amine (1.0 eq)

  • 4-Methoxyphenylacetic anhydride (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine and optional DMAP in anhydrous DCM in a round-bottom flask.

  • Add 4-Methoxyphenylacetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is slow, it can be gently heated.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl to remove unreacted amine and DMAP, followed by saturated aqueous sodium bicarbonate to remove the 4-methoxyphenylacetic acid byproduct.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

Protocol 3: Acylation using 4-Methoxyphenylacetic acid with EDC and HOBt

Materials:

  • 4-Methoxyphenylacetic acid (1.1 eq)

  • Primary amine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 4-Methoxyphenylacetic acid and HOBt in anhydrous DMF or DCM.

  • Add EDC to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate. The EDC-urea byproduct can often be removed by filtration if it precipitates, or by aqueous workup as it is water-soluble.[10]

  • Purify the product by column chromatography.

Protocol 4: Acylation using 4-Methoxyphenylacetic acid with HATU

Materials:

  • 4-Methoxyphenylacetic acid (1.1 eq)

  • Primary amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve 4-Methoxyphenylacetic acid and HATU in anhydrous DMF.[6]

  • Add DIPEA to the activation mixture and vortex for 1-2 minutes.[6]

  • In a separate flask, dissolve the primary amine in anhydrous DMF.

  • Add the activated amino acid solution to the amine solution.[11]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash with 10% LiCl solution (to remove DMF) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[11]

Mandatory Visualizations

The following diagrams illustrate the general workflows for the different acylation strategies.

Acylation_Workflows cluster_acyl_chloride Acyl Chloride Method cluster_anhydride Anhydride Method cluster_coupling Coupling Agent Method ac_start Amine + Base in DCM ac_reagent Add 4-Methoxyphenylacetyl chloride at 0°C ac_start->ac_reagent ac_react React at RT ac_reagent->ac_react ac_workup Aqueous Workup ac_react->ac_workup ac_product Purified Amide ac_workup->ac_product an_start Amine in DCM (+/- DMAP) an_reagent Add 4-Methoxyphenylacetic anhydride an_start->an_reagent an_react React at RT an_reagent->an_react an_workup Aqueous Workup an_react->an_workup an_product Purified Amide an_workup->an_product co_start 4-Methoxyphenylacetic acid + Coupling Agent in DMF/DCM co_activate Pre-activation co_start->co_activate co_amine Add Amine co_activate->co_amine co_react React at RT co_amine->co_react co_workup Aqueous Workup co_react->co_workup co_product Purified Amide co_workup->co_product

Caption: Generalized workflows for N-acylation reactions.

The choice of an acylating agent is a multifactorial decision that balances reactivity, selectivity, cost, and ease of handling. This logical diagram provides a framework for selecting an appropriate agent based on key experimental parameters.

Decision_Tree start Select Acylating Agent substrate Substrate Sensitivity? start->substrate reactivity High Reactivity Needed? substrate->reactivity No activated_ester Activated Ester (e.g., NHS ester) substrate->activated_ester Yes (e.g., bioconjugation) handling Ease of Handling and Byproduct Removal? reactivity->handling No acyl_chloride 4-Methoxyphenylacetyl chloride reactivity->acyl_chloride Yes cost Cost a Major Factor? coupling_agent 4-Methoxyphenylacetic acid + Coupling Agent cost->coupling_agent Yes (e.g., EDC) cost->coupling_agent No (e.g., HATU) handling->cost No anhydride 4-Methoxyphenylacetic anhydride handling->anhydride Yes

Caption: Decision tree for selecting an acylating agent.

References

A Comparative Guide to the Synthesis of 4-Methoxyphenylacetyl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity acyl chlorides is a critical step in the development of numerous active pharmaceutical ingredients. 4-Methoxyphenylacetyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its preparation from 4-methoxyphenylacetic acid is commonly achieved through the use of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being two of the most prevalent choices. This guide provides an objective comparison of these two methods, supported by experimental data, to assist in the selection of the most suitable reagent for this chemical transformation.

Performance Comparison

The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound often depends on the desired scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product. Below is a summary of the key performance parameters for each method.

ParameterThionyl ChlorideOxalyl Chloride
Typical Yield 88%[1]Generally high (often >90%)
Purity >95% after distillation[2]High, purification simplified by volatile byproducts[2]
Reaction Temperature Reflux (e.g., 65°C)[1]Room Temperature[2]
Reaction Time 1-4 hours[1][3]1.5-5 hours (can be left overnight)[2]
Catalyst Often a drop of Dimethylformamide (DMF)[1]Catalytic N,N-Dimethylformamide (DMF)[2]
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous)[2]Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)[2]
Work-up Distillation to remove excess SOCl₂ and purify the product[2]Rotary evaporation to remove solvent and excess reagent[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both thionyl chloride and oxalyl chloride are provided below.

Method 1: Synthesis using Thionyl Chloride

This method is a robust and high-yielding procedure suitable for larger scale synthesis.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Benzene (or another inert solvent)

  • Distillation apparatus

  • Reaction flask with reflux condenser and gas trap

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide (B78521) solution).

  • To the flask, add 4-methoxyphenylacetic acid (e.g., 78 g, 0.47 mole).[1]

  • Slowly add an excess of thionyl chloride (e.g., 200 ml).[1]

  • Add one drop of N,N-dimethylformamide (DMF) as a catalyst.[1]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours, or until the evolution of gas ceases.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.[1][3]

  • The crude this compound can be purified by vacuum distillation (e.g., at 135°C) to yield the final product as a red oil.[1] A reported yield for this method is 88%.[1]

Method 2: Synthesis using Oxalyl Chloride

This method is generally milder, proceeding at room temperature, which is advantageous for thermally sensitive substrates.

Materials:

  • 4-Methoxyphenylacetic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reaction flask with a gas outlet

  • Rotary evaporator

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[2]

  • Slowly add oxalyl chloride (typically 1.3 to 2 equivalents) to the stirred solution at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.[4]

  • Stir the reaction mixture at room temperature for 1.5 to 5 hours, or until the gas evolution ceases.[2][4]

  • Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation.[2]

  • The resulting crude this compound is often of high purity and may be used in the next step without further purification. If necessary, it can be distilled under reduced pressure.[2] While a specific yield for this compound using this method is not explicitly documented in the provided search results, the synthesis of similar acyl chlorides using oxalyl chloride is reported to have high yields, often exceeding 90%.

Product Validation

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups. The FTIR spectrum of this compound is available in public databases such as PubChem for comparison.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum of this compound is also available in public databases for reference.[5]

Experimental Workflow and Logic Diagrams

To visualize the synthesis and validation process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Start 4-Methoxyphenylacetic Acid Reagent Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) Reaction Reaction (Reflux or Room Temp) Start->Reaction Reagent->Reaction Workup Work-up (Distillation or Evaporation) Reaction->Workup Crude Crude this compound Workup->Crude GCMS GC-MS Analysis Crude->GCMS FTIR FTIR Spectroscopy Crude->FTIR NMR NMR Spectroscopy Crude->NMR Pure Pure this compound GCMS->Pure FTIR->Pure NMR->Pure

Caption: General workflow for the synthesis and validation of this compound.

Reagent_Selection Decision Select Chlorinating Agent LargeScale Large-Scale Synthesis? Decision->LargeScale HeatSensitive Heat-Sensitive Substrate? Decision->HeatSensitive Thionyl Thionyl Chloride (SOCl₂) Oxalyl Oxalyl Chloride ((COCl)₂) LargeScale->Thionyl Yes LargeScale->Oxalyl No HeatSensitive->Thionyl No HeatSensitive->Oxalyl Yes

Caption: Decision tree for selecting the appropriate chlorinating agent.

References

A Comparative Guide to Purity Assessment of 4-Methoxyphenylacetyl Chloride: GC-MS, HPLC, and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and intermediates is a cornerstone of robust and reproducible research, particularly in the fields of pharmaceutical development and chemical synthesis. 4-Methoxyphenylacetyl chloride, a key building block in the synthesis of various organic molecules, is no exception. Its inherent reactivity, while advantageous for synthesis, presents analytical challenges for accurate purity assessment. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of this compound. We present a detailed experimental protocol for a derivatization-based GC-MS method, comparative performance data, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.

The Challenge of Analyzing Acyl Chlorides

Direct analysis of highly reactive compounds like this compound by chromatographic methods can be problematic due to their susceptibility to hydrolysis and potential interactions with the analytical column.[1] To circumvent these issues, derivatization into a more stable compound is a common and effective strategy.[1][2] This guide focuses on the derivatization of this compound to its corresponding methyl ester for GC-MS analysis and compares this approach with other established analytical techniques.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The primary impurity of concern in the synthesis of this compound is the unreacted starting material, 4-methoxyphenylacetic acid.[3]

Parameter GC-MS (with Derivatization) HPLC (with Derivatization) Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.[4]Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection typically by UV absorbance.[5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information based on signal integration.[6]
Sample Preparation Derivatization to a volatile and stable ester is required.Derivatization is often necessary to introduce a UV-active chromophore for sensitive detection.[2][7]Direct dissolution in a deuterated solvent with an internal standard.[6]
Common Impurities Detected 4-methoxyphenylacetic acid (as its methyl ester), residual derivatizing agent, and other volatile byproducts.4-methoxyphenylacetic acid and other non-volatile impurities with a suitable chromophore after derivatization.[2]4-methoxyphenylacetic acid and other proton-containing impurities.[8]
Selectivity High, based on both chromatographic retention time and mass spectral fragmentation patterns.Good, based on chromatographic retention time and UV spectrum.High, based on unique chemical shifts of different protons in the molecule.[8]
Sensitivity High, capable of detecting trace impurities.[9]High, especially with UV-active derivatives.[2][7]Generally lower sensitivity compared to chromatographic methods.[10]
Throughput Moderate, dependent on chromatographic run time.Moderate, with typical HPLC run times.High, as NMR acquisition can be relatively rapid.[11]

Table 1: Qualitative Comparison of Analytical Techniques for Purity Assessment of this compound.

Performance Metric GC-MS (with Derivatization) *HPLC (with Derivatization) qNMR
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range.[12][13]0.01–0.03 µg/mL for similar acyl chlorides.[2][7]Generally in the mg/mL range.
Limit of Quantitation (LOQ) Typically in the µg/mL range.[12][13]0.03–0.08 µg/mL for similar acyl chlorides.[7]Generally in the mg/mL range.
Linearity (r²) >0.99[14]>0.999 for similar acyl chlorides.[7]Excellent, as signal response is directly proportional to the number of nuclei.[15]
Precision (%RSD) < 15% (typical).[14]< 3.36% for similar acyl chlorides.[7]< 2% (typical).[8]
Accuracy/Recovery (%) 80-120% (typical).87.8-114.1% for similar acyl chlorides.[7]High, considered a primary ratio method.[15]

Table 2: Quantitative Performance Comparison of Analytical Techniques.

Experimental Protocols

GC-MS Analysis of this compound via Methanol (B129727) Derivatization

This protocol is adapted from a method for a similar reactive acyl chloride and is designed to provide a robust and reliable purity assessment.[1]

1. Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 1 mL of anhydrous methanol to the vial.

  • Add one drop of pyridine (B92270) to catalyze the esterification reaction.

  • Gently swirl the mixture and allow it to react at room temperature for 20 minutes to form methyl 4-methoxyphenylacetate (B8689602).

  • Dilute the reaction mixture with a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 80 °C for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • The purity is determined by calculating the area percent of the methyl 4-methoxyphenylacetate peak relative to the total area of all observed peaks. For more accurate quantification, an internal standard can be used.

HPLC Analysis of this compound via 2-Nitrophenylhydrazine (B1229437) Derivatization

This protocol is based on a general method for the trace analysis of acyl chlorides.[2][7]

1. Derivatization:

  • Prepare a stock solution of the this compound sample in acetonitrile (B52724).

  • In a vial, mix a known volume of the sample solution with a solution of 2-nitrophenylhydrazine in acetonitrile.

  • Allow the reaction to proceed at room temperature for 30 minutes.

2. HPLC-UV Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 395 nm.[2]

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Analysis

A general procedure for purity determination by qNMR is as follows:[6]

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample and a certified internal standard into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum under quantitative conditions, which typically involves a sufficient relaxation delay to ensure complete signal relaxation.

3. Data Analysis:

  • The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of a known signal from the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-Methoxyphenylacetyl chloride Sample Derivatization Derivatization with Methanol & Pyridine Sample->Derivatization Dilution Dilution in Dichloromethane Derivatization->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % or Internal Std) Integration->Calculation

Caption: Workflow for GC-MS Purity Analysis.

Logic_Flow Start Purity Assessment of This compound Decision1 High Sensitivity & Impurity ID Needed? Start->Decision1 Method_GCMS GC-MS with Derivatization Decision1->Method_GCMS Yes Decision2 Rapid, Absolute Quantification? Decision1->Decision2 No End Purity Value & Impurity Profile Method_GCMS->End Method_HPLC HPLC with Derivatization Method_HPLC->End Decision2->Method_HPLC No Method_qNMR Quantitative NMR Decision2->Method_qNMR Yes Method_qNMR->End

References

A Comparative Guide to the Kinetic Performance of 4-Methoxyphenylacetyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 4-methoxyphenylacetyl chloride as an acylating agent. Due to a lack of publicly available, specific kinetic data (rate constants and activation energies) for the reactions of this compound with common nucleophiles, this document focuses on a qualitative and semi-quantitative comparison with structurally similar and widely used alternatives: acetyl chloride and benzoyl chloride. The information presented is based on available experimental data for these analogs and established principles of organic chemistry, offering valuable insights for reaction design and optimization in drug development and other research applications.

Executive Summary

Acyl chlorides are highly reactive reagents crucial for the formation of esters and amides. The reactivity of an acyl chloride is significantly influenced by the electronic and steric nature of its acyl group. This compound is an activated acylating agent where the electron-donating methoxy (B1213986) group on the phenyl ring is expected to influence its reactivity compared to simpler analogs like acetyl chloride and benzoyl chloride. This guide explores these differences through a comparative analysis of their reactions with common nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis).

Comparative Kinetic Data

Table 1: Solvolysis Rate Constants of Acetyl Chloride and Benzoyl Chloride

Acyl ChlorideNucleophile/SolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
Acetyl ChlorideH₂O in Acetone/Water mixtures0Varies with solvent composition[1]
Acetyl ChlorideMethanol0-[1]
Benzoyl ChlorideH₂O254.2 x 10⁻²[2]
p-Methoxybenzoyl ChlorideFormic Acid--[3]

Note: The reactivity of acetyl chloride is highly dependent on the solvent system. A direct comparison of numerical values requires identical reaction conditions.

Table 2: Comparative Reactivity with Amines

Acyl ChlorideAmineSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Acetyl Chloridem-NitroanilineMethanol0Similar to p-methoxybenzoyl chloride[1]
Benzoyl Chloridem-NitroanilineMethanol0~40-fold more sensitive than acetyl chloride[1]

Discussion of Reactivity

Hydrolysis and Alcoholysis:

The reactivity of acyl chlorides in solvolysis reactions (reaction with the solvent) is a good indicator of their general electrophilicity.

  • Acetyl Chloride: As an aliphatic acyl chloride, it is highly reactive due to the inductive effect of the methyl group, which is less stabilizing than an aromatic ring. Its solvolysis is typically very fast.[1]

  • Benzoyl Chloride: The phenyl group in benzoyl chloride can stabilize the carbonyl group through resonance, making it less electrophilic and therefore less reactive than acetyl chloride.

  • This compound: The presence of a methylene (B1212753) (-CH₂-) group between the carbonyl and the phenyl ring isolates the carbonyl group from the direct resonance-stabilizing effect of the aromatic ring that is seen in benzoyl chloride. However, the electron-donating p-methoxy group can exert an indirect electronic effect. It is anticipated that this compound will be more reactive than benzoyl chloride but likely less reactive than acetyl chloride in solvolysis reactions. The electron-donating nature of the 4-methoxyphenyl (B3050149) group might slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl group.

Aminolysis:

The reaction with amines to form amides is a critical transformation in pharmaceutical synthesis.

  • The relative reactivities observed in solvolysis are generally expected to translate to aminolysis.

  • The observation that benzoyl chloride is significantly more sensitive to the nucleophilicity of the amine than acetyl chloride suggests that the reaction mechanism may have a greater degree of bond formation in the transition state for benzoyl chloride.[1]

  • For this compound, its reactivity towards amines is expected to be high, likely falling between that of acetyl chloride and benzoyl chloride.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible kinetic data. Below are general methodologies for studying the kinetics of acyl chloride reactions.

1. General Protocol for Monitoring Solvolysis by Titration:

This method is suitable for slower reactions where the production of hydrochloric acid can be monitored over time.

  • Materials: Acyl chloride, solvent (e.g., aqueous acetone), standardized sodium hydroxide (B78521) solution, indicator (e.g., phenolphthalein), thermostated water bath, stopwatch, burette, and conical flasks.

  • Procedure:

    • A known concentration of the acyl chloride is prepared in a non-reactive solvent (e.g., dry acetone).

    • A known volume of the reaction solvent (e.g., a specific acetone-water mixture) is equilibrated at the desired temperature in a conical flask.

    • A specific volume of the acyl chloride solution is added to the solvent, and the stopwatch is started simultaneously.

    • At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to ice-cold water or a solvent that stops the reaction).

    • The amount of hydrochloric acid produced in the aliquot is determined by titration with a standardized solution of sodium hydroxide using a suitable indicator.

    • The concentration of the remaining acyl chloride at each time point is calculated from the amount of HCl produced.

    • The rate constant is determined by plotting the appropriate function of concentration versus time (e.g., ln[acyl chloride] vs. time for a first-order reaction).

2. General Protocol for Monitoring Fast Reactions by UV-Vis Spectroscopy (including Stopped-Flow):

This method is ideal for fast reactions and relies on a change in the UV-Vis absorbance of a reactant or product.

  • Materials: Acyl chloride, nucleophile, solvent, UV-Vis spectrophotometer (with a thermostated cell holder), and quartz cuvettes. For very fast reactions, a stopped-flow apparatus is required.

  • Procedure:

    • Solutions of the acyl chloride and the nucleophile are prepared in a suitable solvent that is transparent in the wavelength range of interest.

    • The UV-Vis spectrum of the starting materials and expected products are recorded to identify a suitable wavelength for monitoring the reaction, where there is a significant change in absorbance.

    • The solutions are brought to the desired reaction temperature.

    • For moderately fast reactions, the solutions are rapidly mixed in a quartz cuvette placed in the spectrophotometer, and the absorbance at the chosen wavelength is recorded as a function of time.

    • For very fast reactions (in the millisecond to second range), a stopped-flow apparatus is used to ensure rapid and efficient mixing of the reactants immediately before the observation cell of the spectrophotometer.

    • The rate constant is determined by fitting the absorbance versus time data to the appropriate integrated rate law.

3. General Protocol for Monitoring Esterification by Gas Chromatography (GC):

GC is a powerful technique for separating and quantifying the components of a reaction mixture, making it suitable for monitoring the formation of an ester product.

  • Materials: Acyl chloride, alcohol, solvent, internal standard, gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID), and autosampler.

  • Procedure:

    • A reaction is set up with known initial concentrations of the acyl chloride, alcohol, and an inert internal standard in a suitable solvent. The internal standard is a compound that does not react and has a distinct retention time from the reactants and products.

    • The reaction is maintained at a constant temperature.

    • At various time points, small aliquots of the reaction mixture are taken and quenched to stop the reaction.

    • The quenched samples are then analyzed by GC.

    • The concentration of the ester product (and remaining reactants) is determined by comparing the peak areas to that of the internal standard, using a pre-established calibration curve.

    • The rate constant is calculated by plotting the concentration of the product or reactant as a function of time.

Visualizations

Diagram 1: General Experimental Workflow for Kinetic Analysis

G prep Reactant Preparation (Acyl Chloride, Nucleophile) reaction Initiate Reaction (Controlled Temperature) prep->reaction monitoring Monitor Reaction Progress (e.g., Titration, UV-Vis, GC) reaction->monitoring quenching Quench Aliquots (If necessary) monitoring->quenching analysis Data Analysis monitoring->analysis quenching->analysis results Determine Rate Constants and Activation Parameters analysis->results

Caption: Workflow for a typical kinetic study of an acylation reaction.

Diagram 2: Factors Affecting Acyl Chloride Reactivity

G reactivity Acyl Chloride Reactivity electronic Electronic Effects (Inductive, Resonance) reactivity->electronic steric Steric Hindrance reactivity->steric solvent Solvent Polarity & Nucleophilicity reactivity->solvent nucleophile Nucleophile Strength reactivity->nucleophile

Caption: Key factors influencing the reactivity of acyl chlorides.

References

Spectroscopic comparison of 4-Methoxyphenylacetyl chloride and its starting material

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the transformation of a carboxylic acid to an acid chloride is a fundamental and pivotal step, unlocking a gateway to a variety of functional group interconversions. This guide provides a detailed spectroscopic comparison of 4-Methoxyphenylacetyl chloride and its starting material, 4-Methoxyphenylacetic acid. This analysis is crucial for researchers, scientists, and drug development professionals to verify the successful conversion and purity of the product. The comparison will focus on the key differences observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The conversion of the carboxylic acid to the acid chloride introduces significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques. The following tables summarize the key quantitative differences in the spectral data for 4-Methoxyphenylacetic acid and this compound.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group4-Methoxyphenylacetic Acid (cm⁻¹)This compound (cm⁻¹)Key Observations
O-H Stretch (Carboxylic Acid)2500-3300 (broad)AbsentDisappearance of the broad O-H stretch is a primary indicator of successful reaction.
C=O Stretch (Carbonyl)~1700~1800The carbonyl stretch shifts to a higher wavenumber due to the electron-withdrawing effect of the chlorine atom.
C-O Stretch (Carboxylic Acid)~1250-1300AbsentThe C-O single bond stretch of the carboxylic acid is absent in the acid chloride.
C-Cl StretchAbsent~650-850Appearance of a C-Cl stretch in this region confirms the presence of the acid chloride.

Table 2: ¹H NMR Spectroscopy Data (Approximate Chemical Shifts in ppm)

Proton Environment4-Methoxyphenylacetic AcidThis compoundKey Observations
-OCH₃ (Methoxy)3.83.8Minimal change in the chemical shift of the methoxy (B1213986) protons.
-CH₂- (Methylene)3.64.1Significant downfield shift of the methylene (B1212753) protons due to the increased electron-withdrawing nature of the carbonyl group in the acid chloride.
Aromatic Protons6.8-7.2 (multiplet)6.9-7.3 (multiplet)Slight downfield shift of the aromatic protons.
-COOH (Carboxylic Acid)10-12 (broad singlet)AbsentDisappearance of the acidic proton signal is a definitive marker of the reaction's completion.

Table 3: ¹³C NMR Spectroscopy Data (Approximate Chemical Shifts in ppm)

Carbon Environment4-Methoxyphenylacetic AcidThis compoundKey Observations
-OCH₃ (Methoxy)~55~55Little to no change in the chemical shift of the methoxy carbon.
-CH₂- (Methylene)~40~50Downfield shift of the methylene carbon due to the stronger inductive effect of the acid chloride group.
Aromatic Carbons~114-159~114-159Minor shifts in the aromatic region.
C=O (Carbonyl)~178~172The carbonyl carbon shifts slightly upfield in the acid chloride.

Table 4: Mass Spectrometry Data

Ion4-Methoxyphenylacetic Acid (m/z)This compound (m/z)Key Observations
Molecular Ion [M]⁺166184 & 186 (in ~3:1 ratio)The molecular ion peak of the acid chloride shows the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). The nominal mass increases by 18 amu.
[M-OH]⁺149N/AFragment corresponding to the loss of a hydroxyl radical is prominent for the carboxylic acid.
[M-Cl]⁺N/A149Fragment corresponding to the loss of a chlorine radical is a key indicator for the acid chloride.
[CH₃OC₆H₄CH₂]⁺121121The base peak for both compounds is often the tropylium-like cation at m/z 121.

Experimental Protocols

To obtain the comparative data presented, the following standard experimental protocols would be employed:

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • 4-Methoxyphenylacetic acid (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

    • This compound (Liquid): A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is taken and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

    • ¹³C NMR: A standard one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation from impurities. Electron Ionization (EI) is a common ionization method for these compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Data Acquisition: The sample is introduced into the ion source. For GC-MS, the sample is injected into the GC, which separates the components before they enter the mass spectrometer. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Workflow for Spectroscopic Comparison

The logical flow for the spectroscopic analysis and comparison of 4-Methoxyphenylacetic acid and its corresponding acid chloride is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Start Starting Material: 4-Methoxyphenylacetic Acid Synthesis Synthesis: Reaction with Thionyl Chloride (SOCl₂) Start->Synthesis Spectroscopy Spectroscopic Analysis Start->Spectroscopy Characterize Starting Material Product Product: This compound Synthesis->Product Product->Spectroscopy Characterize Product IR IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (¹H & ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Comparison Data Comparison and Structure Verification IR->Comparison NMR->Comparison MS->Comparison

A Comparative Cost-Benefit Analysis of 4-Methoxyphenylacetyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate acylating agent is a critical decision that directly influences synthetic efficiency, scalability, and overall project cost. 4-Methoxyphenylacetyl chloride, a reactive acyl chloride derivative, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to facilitate an informed cost-benefit analysis.

Executive Summary

This compound offers significant advantages in terms of reactivity, leading to high yields and rapid reaction times, which are characteristic of acyl chlorides.[1][2] This efficiency can streamline synthetic processes, particularly in large-scale production. However, its benefits must be weighed against its higher procurement cost, moisture sensitivity, and the corrosive nature of both the reagent and its hydrochloric acid (HCl) byproduct.[3] Alternatives, such as using the parent carboxylic acid with a coupling agent or employing the corresponding acid anhydride, present different trade-offs in reactivity, cost, and waste management. The optimal choice depends on factors like the scale of the synthesis, the sensitivity of the substrate, and economic constraints.

Data Presentation: Comparison of Acylating Strategies

The decision to use this compound is best understood by comparing it to alternative acylation methods for introducing the 4-methoxyphenylacetyl group.

Table 1: Qualitative Comparison of Acylating Agents

ParameterThis compound4-Methoxyphenylacetic Acid + Coupling Agent4-Methoxyphenylacetic Anhydride
Reactivity Very HighModerate to HighHigh
Common Substrates Alcohols, Phenols, AminesAlcohols, AminesAlcohols, Phenols, Amines
Key Byproducts HClCoupling agent residue (e.g., DCU, HOBt)4-Methoxyphenylacetic acid
Work-up/Purification Simple acid quench/neutralization.Often requires filtration or chromatography to remove byproducts.Aqueous work-up to remove the carboxylic acid byproduct.
Handling/Safety Corrosive, moisture-sensitive.[3][4]Coupling agents can be toxic or explosive.Less reactive and corrosive than the acyl chloride.
Relative Cost High (purchase) or Moderate (in-house synthesis).Moderate to High (driven by coupling agent cost).Moderate.

Table 2: Quantitative Comparison for a Representative N-Acylation Reaction

This table provides a hypothetical yet representative comparison based on typical outcomes for different synthetic routes to an N-aryl-(4-methoxyphenyl)acetamide, drawing parallels from similar documented syntheses.[5]

ParameterRoute 1: Direct Acylation with this compoundRoute 2: Multi-Step Synthesis (e.g., Williamson Ether approach)
Number of Steps 12-3
Overall Yield ~90-98%~70-85% (cumulative)
Reaction Time 1-3 hours8-16 hours (cumulative)
Purity (post-workup) >98%>98% (after multiple purifications)
Key Reagents This compound, Amine, Base (e.g., Triethylamine)Chloroacetyl chloride, Amine, 4-Methoxyphenol, Base (e.g., K₂CO₃)
Key Byproducts HCl (neutralized)KCl, H₂O

Cost-Benefit Analysis

Cost Considerations:

  • Procurement: Direct purchase of this compound can be expensive. For instance, pricing from a major supplier can be approximately $586 for 25 grams.[4] This high cost may be prohibitive for large-scale manufacturing.

  • In-House Synthesis: An alternative is to prepare it from the less expensive 4-methoxyphenylacetic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[6][7] A documented procedure using thionyl chloride reports a yield of 88%, making this a viable option for reducing costs at scale.[6]

  • Waste Management: The primary byproduct, HCl, is corrosive but easily neutralized. In contrast, byproducts from coupling agents can be more difficult and costly to remove and dispose of.

Benefit Considerations:

  • Efficiency: The high reactivity of acyl chlorides generally leads to higher yields and significantly shorter reaction times compared to multi-step alternatives or even coupling-agent-mediated reactions.[2][5] This increases throughput, reducing operational costs related to energy and labor.

  • Process Simplicity: Direct acylation is a single-step process with a straightforward work-up, making it highly amenable to process optimization and scale-up.[5]

  • Atom Economy: While the generation of HCl as a byproduct lowers the atom economy compared to an ideal reaction, it is often superior to syntheses involving stoichiometric coupling agents, where large portions of the coupling agent become waste.

G cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Alternative Multi-Step Synthesis A Start: Amine + This compound B Single Reaction Step (1-3 hours) A->B C Work-up (Neutralization) B->C D Final Product (High Yield: ~95%) C->D E Start: Amine + Chloroacetyl chloride F Step 1: Amide Formation E->F G Intermediate Product F->G H Step 2: Williamson Ether Synthesis with 4-Methoxyphenol (8-12 hours) G->H I Work-up & Purification H->I J Final Product (Lower Cumulative Yield: ~80%) I->J

Caption: Comparative workflow of a single-step vs. multi-step synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound [6]

  • Materials: 4-methoxyphenylacetic acid (78 g, 0.47 mole), Thionyl chloride (200 ml), Dimethylformamide (1 drop).

  • Procedure:

    • To a reaction vessel, add 4-methoxyphenylacetic acid and thionyl chloride.

    • Add one drop of dimethylformamide as a catalyst.

    • Heat the reaction mixture to 65°C for 4 hours.

    • After the reaction is complete, remove the excess thionyl chloride under vacuum.

    • Distill the residue in vacuo (water aspirator) at 135°C to yield this compound as a red oil (75.9 g, 88% yield).

Protocol 2: Representative N-Acylation using this compound (Adapted from[5])

  • Materials: Aromatic amine (1.0 eq), Triethylamine (B128534) (1.1 eq), this compound (1.05 eq), Dichloromethane (DCM), 1M HCl (aqueous), Saturated NaHCO₃ solution (aqueous).

  • Procedure:

    • Dissolve the aromatic amine (1.0 eq) and triethylamine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0°C.

    • Slowly add a solution of this compound (1.05 eq) in dry DCM to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Decision-Making Framework

The choice of an acylating agent is a multifactorial decision. The following framework can guide researchers in selecting the most appropriate strategy.

G Start Select Acylation Strategy Scale What is the reaction scale? Start->Scale Substrate Is the substrate sensitive to harsh conditions? Scale->Substrate Large Scale Cost Is reagent cost the primary constraint? Scale->Cost Small/Lab Scale Route1 Use 4-Methoxyphenylacetyl Chloride Substrate->Route1 No Route2 Use Acid + Coupling Agent Substrate->Route2 Yes (Mild Conditions) Cost->Route1 No (Performance is key) Cost->Route2 Yes (If coupling agent is cheap) Route3 Consider In-House Synthesis of Acyl Chloride Cost->Route3 Yes (For large scale)

Caption: A logical flowchart for selecting an acylation strategy.

Conclusion

This compound is a highly effective acylating agent that offers superior performance in terms of reaction speed and yield. For large-scale industrial applications where efficiency and throughput are paramount, the benefits can outweigh the high initial cost, especially if the reagent is synthesized in-house. For smaller-scale laboratory synthesis or with sensitive substrates, alternative methods like using the parent carboxylic acid with a suitable coupling agent may offer a more balanced approach. A thorough evaluation of project-specific needs—including scale, budget, and substrate compatibility—is essential for making the optimal strategic choice.

References

A Comparative Guide to Synthetic Equivalents of the 4-Methoxyphenylacetyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient introduction of specific molecular fragments is a cornerstone of successful synthesis. The 4-methoxyphenylacetyl group is a common structural motif in many biologically active compounds. This guide provides an objective comparison of the primary synthetic routes to introduce this group, focusing on the performance of different synthetic equivalents. Experimental data has been compiled to offer a clear comparison of yields and reaction conditions, alongside detailed protocols for key transformations.

Comparison of Primary Synthetic Strategies

The introduction of the 4-methoxyphenylacetyl group is most commonly achieved through the use of 4-methoxyphenylacetic acid and its derivatives. However, alternative starting materials, or "synthetic equivalents," offer different strategic advantages. The primary approaches can be categorized as follows:

  • Direct Acylation: Utilizing 4-methoxyphenylacetic acid with a coupling agent or its more reactive acyl chloride derivative. This is the most straightforward approach.

  • From 4-Methoxyacetophenone: Employing the Willgerodt-Kindler reaction to convert the readily available acetophenone (B1666503) derivative into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid or amide.

  • From 4-Methoxybenzyl Cyanide: Hydrolysis of the corresponding benzyl (B1604629) cyanide provides the target carboxylic acid.

The choice of a particular synthetic equivalent often depends on the availability of starting materials, functional group tolerance, and scalability of the reaction.

Performance Data of Synthetic Equivalents

The following table summarizes the typical yields and reaction conditions for the synthesis of 4-methoxyphenylacetic acid or its derivatives from various precursors.

Starting MaterialReagentsReaction TypeProductYield (%)Reference
4-Methoxyacetophenone1. Sulfur, Morpholine2. NaOH, TEBAWillgerodt-Kindler Reaction & Hydrolysis4-Methoxyphenylacetic acid60[1]
4-Methoxybenzyl cyanideH₂SO₄, H₂OAcid Hydrolysis4-Methoxyphenylacetic acid86.1[2]
4-Methoxyphenylacetic acidThionyl chlorideAcyl Chloride Formation4-Methoxyphenylacetyl chloride~88[3]

Amide Bond Formation with 4-Methoxyphenylacetic Acid

Once 4-methoxyphenylacetic acid is obtained, a crucial subsequent reaction is amide bond formation. The choice of coupling agent significantly impacts the yield and reaction conditions.

Coupling AgentBaseSolventTypical Yield (%)Reference
I₂/TBHP-DMSOModerate to Good[4]
HATUDIEA or TEADMFHigh[3]
HBTUDIEADMFHigh[3]
DCC/HOBt-DCM~90[5]
COMUDIEADMF>99[5]

Experimental Protocols

Synthesis of 4-Methoxyphenylacetic Acid from 4-Methoxyacetophenone (Willgerodt-Kindler Reaction followed by Hydrolysis)

This two-step procedure first involves the formation of a thiomorpholide intermediate, which is then hydrolyzed to the carboxylic acid.

Step 1: Willgerodt-Kindler Reaction

  • Reactants: 4-Methoxyacetophenone (10 mmol), sulfur (20 mmol), morpholine (B109124) (30 mmol), and p-toluenesulfonic acid (0.35 mmol).[1]

  • Procedure: The reactants are combined and heated to reflux with constant stirring in an oil bath at 120–130°C for 8 hours. The reaction progress is monitored by TLC.[1]

Step 2: Hydrolysis

  • Reactants: The reaction mixture from Step 1, 20% NaOH solution, and triethylbenzylammonium chloride (TEBA) (0.05 mmol).[1]

  • Procedure: After cooling the reaction mixture from Step 1, 20% NaOH and TEBA are added. The mixture is then heated at 100°C for 8 hours for hydrolysis.[1] The final product is isolated by acidification, extraction, and purification.

Synthesis of 4-Methoxyphenylacetic Acid from 4-Methoxybenzyl Cyanide (Acid Hydrolysis)

This method provides a direct conversion of the nitrile to the carboxylic acid.

  • Reactants: 4-Methoxybenzyl cyanide (1.12 mol), 98% sulfuric acid (1.35 mol), and water.[2]

  • Procedure: In a suitable flask, water is added, followed by the slow addition of concentrated sulfuric acid with stirring. The mixture is heated to 90°C. 4-Methoxybenzyl cyanide is then added dropwise at a rate that maintains the reaction temperature between 90°C and 150°C. After the addition is complete, the mixture is refluxed for 5-6 hours.[2] The reaction is monitored by GC to ensure the nitrile content is below 0.2%. The product is then isolated through a workup procedure involving cooling, phase separation, neutralization, decolorization, acidification, and crystallization.[2]

Synthesis of this compound from 4-Methoxyphenylacetic Acid

This protocol describes the activation of the carboxylic acid to the more reactive acyl chloride.

  • Reactants: 4-Methoxyphenylacetic acid and thionyl chloride.

  • Procedure: 4-Methoxyphenylacetic acid is treated with an excess of thionyl chloride. The mixture is heated, typically at reflux, until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude this compound, which can be purified by distillation.

General Protocol for Amide Synthesis using a Coupling Agent (e.g., HATU)

This procedure is a common method for forming an amide bond between 4-methoxyphenylacetic acid and an amine.

  • Reactants: 4-Methoxyphenylacetic acid, an amine, HATU, and a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).

  • Procedure: In a suitable solvent like DMF, the 4-methoxyphenylacetic acid is dissolved. To this solution at 0°C, the coupling agent (e.g., HATU, ~2 equivalents) and the base (e.g., DIEA, ~3 equivalents) are added. Finally, the amine (1.5 equivalents) is added, and the reaction is stirred at room temperature for 30-60 minutes.[3] The reaction is quenched with water, and the product is extracted with an organic solvent and purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the relationships between the different synthetic equivalents and the target 4-methoxyphenylacetyl group.

Synthetic_Equivalents cluster_precursors Precursors cluster_core Core Reagent cluster_activated Activated Form cluster_product Target Moiety 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyphenylacetic_acid 4-Methoxyphenylacetic acid 4-Methoxyacetophenone->4-Methoxyphenylacetic_acid Willgerodt-Kindler Reaction & Hydrolysis 4-Methoxybenzyl_cyanide 4-Methoxybenzyl cyanide 4-Methoxybenzyl_cyanide->4-Methoxyphenylacetic_acid Hydrolysis 4-Methoxyphenylacetyl_chloride 4-Methoxyphenylacetyl chloride 4-Methoxyphenylacetic_acid->4-Methoxyphenylacetyl_chloride Activation (e.g., SOCl₂) 4-Methoxyphenylacetyl_group 4-Methoxyphenylacetyl group incorporated into target molecule 4-Methoxyphenylacetic_acid->4-Methoxyphenylacetyl_group Amide Coupling 4-Methoxyphenylacetyl_chloride->4-Methoxyphenylacetyl_group Acylation

Caption: Synthetic pathways to the 4-methoxyphenylacetyl group.

Amide_Coupling_Workflow Start Start Dissolve_Acid Dissolve 4-Methoxyphenylacetic Acid in an appropriate solvent (e.g., DMF) Start->Dissolve_Acid Add_Reagents Add Coupling Agent (e.g., HATU) and Base (e.g., DIEA) at 0°C Dissolve_Acid->Add_Reagents Add_Amine Add Amine Add_Reagents->Add_Amine React Stir at Room Temperature Add_Amine->React Workup Quench with Water and Extract React->Workup Purify Purify the Amide Product Workup->Purify End End Purify->End

References

A Comparative Guide to Lewis Acids in 4-Methoxyphenylacetyl Chloride Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the introduction of an acyl group onto an aromatic ring, forming a crucial carbon-carbon bond. This reaction is of paramount importance in the synthesis of aryl ketones, which are valuable precursors in the development of pharmaceuticals and other fine chemicals. The choice of a Lewis acid catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall success of the acylation reaction. This guide provides an objective comparison of the performance of common Lewis acids in reactions mediated by 4-methoxyphenylacetyl chloride, supported by experimental data and detailed protocols to inform catalyst selection.

Performance Comparison of Lewis Acids

The selection of an appropriate Lewis acid is crucial for optimizing the Friedel-Crafts acylation of aromatic substrates with this compound. The catalytic activity of the Lewis acid directly impacts reaction rates and yields. The following table summarizes the performance of various Lewis acids in the acylation of a representative aromatic substrate, anisole, with this compound. It is important to note that reaction conditions should be optimized for each specific substrate and desired outcome.

Lewis AcidAromatic SubstrateSolventTemperature (°C)Time (h)Yield (%)
AlCl₃ AnisoleDichloromethane (B109758)0 to RT2~90% (estimated)
FeCl₃ AnisoleDichloromethaneRT4~85% (estimated)
ZnCl₂ AnisoleDichloromethaneReflux8~75% (estimated)
TiCl₄ AnisoleDichloromethane0 to RT3~88% (estimated)

Note: The data presented is compiled and estimated from analogous Friedel-Crafts acylation reactions due to the limited availability of direct comparative studies for this compound. Yields are highly dependent on specific reaction conditions and substrate reactivity.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the this compound, generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride 4-Methoxyphenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Aromatic_Ring Aromatic Substrate (e.g., Anisole) Acylium_Ion->Aromatic_Ring Sigma_Complex Sigma Complex (Intermediate) Aromatic_Ring->Sigma_Complex + Acylium Ion Product Aryl Ketone Product Sigma_Complex->Product -H⁺

Caption: General workflow of the Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols

A detailed and reliable experimental protocol is essential for the successful execution and reproducibility of Friedel-Crafts acylation reactions. Below is a general protocol that can be adapted for various aromatic substrates and Lewis acid catalysts.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic substrate (e.g., Anisole, 1.0 - 1.2 equivalents)

  • Anhydrous Lewis Acid (e.g., AlCl₃, 1.1 - 1.3 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred suspension of the Lewis acid over 15-20 minutes, maintaining the temperature at 0°C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 0.1 M hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the purified aryl ketone.[1]

Safety Precautions: Lewis acids such as aluminum chloride are extremely sensitive to moisture and can react violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under anhydrous conditions. Acyl chlorides are corrosive and lachrymators. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The choice of Lewis acid is a critical determinant of success in Friedel-Crafts acylation reactions with this compound. Stronger Lewis acids like AlCl₃ generally offer higher reactivity and yields but may require more stringent anhydrous conditions. Milder Lewis acids such as FeCl₃ and ZnCl₂ can also be effective, potentially offering better selectivity and milder reaction conditions, though sometimes at the cost of longer reaction times or lower yields. TiCl₄ presents a viable alternative with good reactivity. The optimal choice of Lewis acid will depend on the specific aromatic substrate, desired reaction conditions, and target product purity. The provided protocol offers a robust starting point for the optimization of these important synthetic transformations.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive chemical intermediates like 4-Methoxyphenylacetyl chloride is critical for ensuring process control, product quality, and safety. This guide provides a comparative overview of potential analytical methods for its quantification, supported by representative experimental data and detailed protocols. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry—are evaluated based on key validation parameters to aid in selecting the most suitable technique for a given application.

Comparative Overview of Analytical Methods

The selection of an analytical method for this compound, a moisture-sensitive and reactive acyl chloride, depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of three common analytical techniques. The data for HPLC is adapted from a validated method for the closely related genotoxic impurity, 4-methoxybenzyl chloride, to provide a realistic performance benchmark[1]. Performance data for GC-MS and Titrimetry are based on typical capabilities for analogous compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Titrimetry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Reaction with a titrant to a defined endpoint.
Selectivity HighVery HighModerate (susceptible to other acidic/reactive species)
Linearity Range LOQ - 150% of target concentration[1]Typically ng/mL to µg/mL rangemg range
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.016 ppm[1]Low ng/mL to pg/mLHigh µg/mL to mg/mL
Limit of Quantitation (LOQ) ~0.052 ppm[1]Low ng/mLmg/mL
Typical Run Time 15-30 minutes20-40 minutes5-10 minutes per sample
Advantages Good for less volatile compounds, widely available.High sensitivity and specificity, structural confirmation.Simple, inexpensive, high precision for bulk assay.
Disadvantages Requires derivatization for compounds without a chromophore.Requires volatile and thermally stable analytes.Low sensitivity, potential for interferences.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for a similar compound, 4-methoxybenzyl chloride, and would require optimization for this compound[1]. Due to the reactivity of the acyl chloride with protic solvents, derivatization or the use of a non-protic mobile phase is necessary. A common approach involves derivatization with an amine to form a stable, UV-active amide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of the derivatizing agent solution (e.g., aniline in acetonitrile). Allow the reaction to proceed to completion to form the corresponding amide.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV maximum of the derivatized product.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration in the sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound's properties make it a good candidate for this technique[2][3].

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Anhydrous solvent (e.g., Dichloromethane or Hexane)

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Dissolve a known amount of the standard or sample in the anhydrous solvent to a suitable concentration.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound for enhanced sensitivity.

  • Quantification: Use an external or internal standard method to construct a calibration curve based on the peak area of a characteristic ion.

Titrimetric Method

This classical chemical method is ideal for assaying the purity of the bulk substance. It relies on the reaction of the acyl chloride with a nucleophile, such as water or an amine, followed by titration of the resulting acid or the back-titration of an excess reagent[4].

Instrumentation:

  • Burette (10 mL or 25 mL)

  • Stirrer

Reagents:

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Indicator (e.g., Phenolphthalein)

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in an anhydrous solvent.

  • Hydrolysis: Carefully add a defined volume of water to hydrolyze the acyl chloride to 4-methoxyphenylacetic acid and hydrochloric acid.

  • Titration: Add a few drops of phenolphthalein (B1677637) indicator and titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed.

  • Calculation: Calculate the purity based on the stoichiometry of the reaction (1 mole of acyl chloride produces 2 moles of acid) and the volume of titrant consumed.

Method Validation Workflow and Signaling Pathways

The validation of an analytical procedure ensures that it is suitable for its intended purpose. The general workflow for method validation is outlined below, following ICH guidelines[5][6].

G cluster_validation Validation Parameters start Method Development pre_validation Pre-Validation Qualification (System Suitability) start->pre_validation validation Method Validation Protocol pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range report Validation Report accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness implementation Routine Use & Method Lifecycle Management

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Proper Disposal of 4-Methoxyphenylacetyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 4-Methoxyphenylacetyl chloride is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this substance in a laboratory setting.

Immediate Safety and Handling

This compound is a corrosive and moisture-sensitive acyl chloride that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[4][5] Due to its reactivity, particularly its violent reaction with water, specific precautions must be taken.[2][6][7]

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[4] Essential PPE includes:

  • Chemical safety goggles and a face shield

  • Appropriate chemical-resistant gloves (e.g., nitrile)[4]

  • A lab coat[4]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][9] The container must be kept tightly closed to prevent contact with moisture.[8][9]

Spill and Emergency Procedures

Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9] Collect the absorbed material into a suitable, closed container for disposal.[7][9]

Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10]

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Proper Disposal Protocol: Neutralization

The primary and recommended method for the disposal of this compound is through controlled neutralization. This process converts the highly reactive acyl chloride into a less hazardous carboxylate salt.[10] This procedure must be performed in a chemical fume hood with appropriate PPE.

Recommended Neutralization Agents
Neutralizing AgentConcentrationNotes
Sodium Bicarbonate5-10% in waterRecommended for a slow, controlled reaction.[10]
Sodium Carbonate5-10% in waterAnother suitable weak base for controlled neutralization.[10]
Sodium HydroxideDilute solutionCan be used, but the reaction may be more vigorous and exothermic. Use with extreme caution.[11]
Experimental Protocol for Neutralization
  • Preparation: In a large beaker or flask equipped with a magnetic stir bar, prepare a cold solution of either 5-10% sodium bicarbonate or 5-10% sodium carbonate in water. The volume of the basic solution should be in significant excess of the volume of the acyl chloride to be neutralized. Place the beaker in an ice bath to manage the exothermic reaction.[10]

  • Slow Addition: Slowly and carefully add the this compound dropwise to the cold, stirring basic solution.[10] The violent reaction with water necessitates a slow and controlled addition to prevent splashing and a runaway reaction.[2][10]

  • Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[10]

  • pH Monitoring: After the reaction period, check the pH of the solution to ensure it remains basic. This confirms that all the acyl chloride has been hydrolyzed.[10]

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.[10]

  • Final Disposal: The container with the neutralized solution should be handed over to your institution's licensed waste disposal company.[10] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations.[10]

Chemical Incompatibility and Disposal Workflow

To ensure safety, it is crucial to be aware of the chemical incompatibilities of this compound. The following diagram illustrates these incompatibilities and the logical workflow for its proper disposal.

G cluster_incompatibility Chemical Incompatibilities cluster_disposal Disposal Workflow 4-Methoxyphenylacetyl_chloride 4-Methoxyphenylacetyl Chloride Water Water / Moisture 4-Methoxyphenylacetyl_chloride->Water Violent Reaction Strong_Oxidizing_Agents Strong Oxidizing Agents 4-Methoxyphenylacetyl_chloride->Strong_Oxidizing_Agents Incompatible Strong_Bases Strong Bases 4-Methoxyphenylacetyl_chloride->Strong_Bases Exothermic Reaction Alcohols Alcohols 4-Methoxyphenylacetyl_chloride->Alcohols Exothermic Reaction Amines Amines 4-Methoxyphenylacetyl_chloride->Amines Exothermic Reaction Start Start: 4-Methoxyphenylacetyl Chloride Waste Prepare_Base Prepare Cold 5-10% NaHCO3 or Na2CO3 Solution Start->Prepare_Base Slow_Addition Slowly Add Acyl Chloride to Base with Stirring Prepare_Base->Slow_Addition React Stir for Several Hours Slow_Addition->React Check_pH Check for Basic pH React->Check_pH Collect_Waste Collect Neutralized Waste in Labeled Container Check_pH->Collect_Waste Final_Disposal Dispose via Licensed Waste Company Collect_Waste->Final_Disposal

Figure 1. Chemical Incompatibilities and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.